Prasterone acetate
Description
Properties
IUPAC Name |
(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMZQTLCXHGLOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Prasterone Acetate in Neuronal Cells: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone that has garnered significant interest for its neuroprotective and neurotrophic properties. Its acetate (B1210297) ester, prasterone acetate, serves as a more stable prodrug, readily converted to prasterone in the body. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound in neuronal cells. We will delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this promising area of neuropharmacology.
Core Signaling Pathways
This compound exerts its effects on neuronal cells through a complex interplay of signaling pathways, primarily involving the activation of survival signals and the modulation of key cellular receptors. The principal mechanisms include the activation of the PI3K/Akt/mTOR pathway, interaction with Sigma-1 and NMDA receptors, and the regulation of the Bcl-2 family of apoptosis-related proteins.
PI3K/Akt/mTOR Pathway Activation
A central mechanism of prasterone's neuroprotective action is the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade. This pathway is a critical regulator of cell survival, proliferation, and growth.
-
Upstream Activation: Prasterone, upon conversion from this compound, is thought to initiate this pathway through its interaction with upstream receptors, including the Sigma-1 receptor. This interaction leads to the activation of PI3K.
-
Signal Transduction: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as protein kinase B) at the plasma membrane, leading to its phosphorylation and activation.
-
Downstream Effects: Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR. The activation of the Akt/mTOR axis promotes protein synthesis and cell survival while inhibiting apoptosis.[1][2] One of the key downstream effects is the phosphorylation and inactivation of pro-apoptotic proteins such as Bad (Bcl-2-associated death promoter).
Signaling Pathway of this compound via PI3K/Akt/mTOR
Caption: this compound activates the PI3K/Akt/mTOR pathway, promoting neuronal survival.
Modulation of Sigma-1 and NMDA Receptors
Prasterone and its metabolites can directly interact with and modulate the activity of key neurotransmitter receptors, influencing neuronal excitability and survival.
-
Sigma-1 Receptor (S1R): Prasterone acts as an agonist at the S1R, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] Activation of S1R by prasterone is a key step in initiating the neuroprotective PI3K/Akt signaling cascade.[1][2] This interaction also plays a role in modulating calcium homeostasis and reducing cellular stress.
-
NMDA Receptor (NMDAR): Prasterone can modulate the function of N-methyl-D-aspartate receptors (NMDARs), which are critical for synaptic plasticity and neuronal communication.[4] Studies have shown that both NMDA and sigma-1 receptor antagonists can block the proliferative effects of DHEA on neural stem cells, suggesting a complex interplay between these receptor systems.[5]
This compound's Interaction with Neuronal Receptors
Caption: this compound modulates Sigma-1 and NMDA receptors to initiate pro-survival signaling.
Regulation of the Bcl-2 Family of Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. Prasterone influences the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family to promote neuronal survival.
-
Increased Bcl-2 Expression: Prasterone treatment has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2.
-
Decreased Bax/Bcl-2 Ratio: Consequently, the ratio of the pro-apoptotic protein Bax to Bcl-2 is decreased, shifting the cellular balance towards survival and inhibiting the mitochondrial pathway of apoptosis. This alteration in the Bax/Bcl-2 ratio is a critical downstream effect of the PI3K/Akt pathway.
Experimental Workflow for Assessing this compound's Effects
References
- 1. Stimulation of the Sigma-1 Receptor by DHEA Enhances Synaptic Efficacy and Neurogenesis in the Hippocampal Dentate Gyrus of Olfactory Bulbectomized Mice | PLOS One [journals.plos.org]
- 2. DHEA prevents Aβ25-35-impaired survival of newborn neurons in the dentate gyrus through a modulation of PI3K-Akt-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of the sigma-1 receptor by DHEA enhances synaptic efficacy and neurogenesis in the hippocampal dentate gyrus of olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Prasterone Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prasterone acetate (B1210297), a synthetic ester of prasterone (dehydroepiandrosterone, DHEA), is a pro-drug that undergoes rapid in vivo hydrolysis to release the active compound, prasterone. As an endogenous steroid, prasterone serves as a crucial precursor in the biosynthesis of androgens and estrogens. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of prasterone acetate, focusing on its absorption, distribution, metabolism, and excretion (ADME) profile. Detailed methodologies for key experimental protocols and quantitative data are presented to support further research and development in this area.
Introduction
Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is a naturally occurring steroid hormone produced primarily by the adrenal glands. It functions as a pro-hormone, being converted into active androgens and estrogens in peripheral tissues. This compound is a synthetically produced ester of prasterone, designed to improve its pharmaceutical properties. Upon administration, it is readily hydrolyzed by esterases into prasterone. This guide will focus on the pharmacokinetic journey of this compound from administration to elimination, detailing its metabolic transformation and the analytical methods used for its quantification.
Pharmacokinetics
The pharmacokinetic profile of this compound is intrinsically linked to that of prasterone, due to its rapid and extensive conversion.
Absorption
The absorption of prasterone is route-dependent.
-
Oral Administration: Oral uptake of prasterone is reported to be excellent, with a bioavailability of approximately 50%.[1] Micronization of oral prasterone has been shown to significantly increase the achieved levels of its sulfated metabolite, DHEA-S, but not prasterone itself.[1]
-
Intravaginal Administration: The approved product Intrarosa®, a vaginal insert containing 6.5 mg of prasterone, leads to local absorption and subsequent systemic circulation. Following daily administration for 12 weeks, the mean serum trough concentration (Ctrough) of prasterone increased by 47% from baseline.[2][3]
-
Intramuscular Administration: Long-acting ester prodrugs like prasterone enanthate, administered intramuscularly, provide a sustained release of prasterone. Following a single intramuscular injection of 200 mg of prasterone enanthate, peak DHEA levels of approximately 9 ng/mL are reached within 1 to 4 days, returning to baseline by about day 18.[4][5]
Distribution
Following absorption, prasterone is distributed throughout the body. The volume of distribution for prasterone is estimated to be between 17.0 and 38.5 L.[1]
Metabolism
This compound is first hydrolyzed to prasterone. Prasterone then undergoes extensive metabolism. It is reversibly converted to its sulfated form, prasterone sulfate (B86663) (DHEA-S), by sulfotransferases (SULT1E1 and SULT2A1), and DHEA-S can be converted back to prasterone by steroid sulfatase.[1]
The primary metabolic pathway of prasterone involves its conversion to active androgens and estrogens in a tissue-specific manner.[1][6] This intracrine process occurs in tissues such as the liver, fat, vagina, prostate, skin, and hair follicles.[1]
The key enzymatic conversions are:
-
To Androgens:
-
Prasterone is converted to androstenedione (B190577) by 3β-hydroxysteroid dehydrogenase (3β-HSD).[1]
-
Prasterone is converted to androstenediol (B1197431) by 17β-hydroxysteroid dehydrogenase (17β-HSD).[1]
-
Androstenedione and androstenediol are then converted to testosterone (B1683101) by 17β-HSD and 3β-HSD, respectively.[1]
-
Testosterone can be further metabolized to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by 5α-reductase.[1]
-
-
To Estrogens:
-
Androstenedione is converted to estrone (B1671321) by aromatase.[1]
-
Testosterone is converted to estradiol (B170435) by aromatase.[1]
-
Hydroxylation of prasterone also occurs, with studies suggesting the involvement of cytochrome P450 enzymes, particularly CYP3A4 and CYP1A1.[7]
Excretion
Prasterone and its metabolites are primarily excreted in the urine as glucuronide and sulfate conjugates.[7] Approximately 51-73% of DHEA-S and its metabolites are eliminated via the renal route.[1] Following intramuscular injection of prasterone enanthate, about 94% of the dose is excreted in the urine and 6% in the feces within 30 days.[4]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for prasterone and its metabolites.
Table 1: Pharmacokinetic Parameters of Prasterone and Prasterone Enanthate
| Parameter | Prasterone (Oral) | Prasterone Enanthate (Intramuscular) | Source(s) |
| Bioavailability | ~50% | 100% | [1],[4] |
| Tmax | - | 1-4 days | [5] |
| Elimination Half-life | 15-38 minutes (DHEA) | 9 days | [1],[5] |
| 7-22 hours (DHEA-S) | [1] | ||
| Volume of Distribution | 17.0-38.5 L | - | [1] |
| Clearance | 50 L/h (estimated for 50 mg oral dose) | - | [6] |
Table 2: Serum Concentrations of Prasterone and Metabolites after Intravaginal Administration (6.5 mg Prasterone daily)
| Analyte | Baseline (Ctrough) | Week 12 (Ctrough) | % Increase from Baseline | Source(s) |
| Prasterone | 1.81 ng/mL | 2.67 ng/mL | 47% | [7] |
| Testosterone | 148.1 pg/mL | 178.9 pg/mL | 21% | [7] |
| Estradiol | 2.76 pg/mL | 3.28 pg/mL | 19% | [7] |
Experimental Protocols
Quantification of Prasterone and Metabolites in Biological Samples by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of prasterone and its key metabolites (e.g., testosterone, estradiol, estrone, androstenedione) in human plasma.
4.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 10 µL of an internal standard solution (containing isotopically labeled analogs of the analytes).[8]
-
Add 1.2 mL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).[8][9]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.[9]
-
Centrifuge at 14,800 rpm for 5 minutes at 4°C to separate the phases.[9]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at ambient temperature.[9]
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.[9]
4.1.2. Chromatographic Separation
-
Column: A reverse-phase C18 or PFP column is typically used (e.g., Kinetex™ 2.6 μm PFP 100 Å, 100 × 3 mm).[10]
-
Mobile Phase: A gradient elution is commonly employed with:
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintained at around 40-50°C.[10]
4.1.3. Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for these steroids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. The exact m/z values will depend on the specific instrument and derivatization (if any).
Table 3: Example MRM Parameters (Note: These are illustrative and require optimization for specific instruments)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Prasterone (DHEA) | [M+H]+ | Specific fragment | Optimized value |
| Testosterone | [M+H]+ | Specific fragment | Optimized value |
| Estradiol | [M+H]+ | Specific fragment | Optimized value |
| Estrone | [M+H]+ | Specific fragment | Optimized value |
| Androstenedione | [M+H]+ | Specific fragment | Optimized value |
In Vitro Metabolism of Prasterone using Human Liver Microsomes
This protocol outlines a general procedure to investigate the metabolism of prasterone using human liver microsomes (HLMs).
4.2.1. Incubation
-
Prepare an incubation mixture in a microcentrifuge tube containing:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4).[11]
-
Human liver microsomes (final concentration 0.1-1.0 mg/mL).[11][12]
-
Prasterone (at various concentrations to determine kinetics).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.[11]
-
Initiate the metabolic reaction by adding a cofactor solution, typically NADPH (final concentration 1 mM).[13]
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding a quenching solution, such as 3 volumes of ice-cold acetonitrile.[13]
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant for analysis by LC-MS/MS to identify and quantify metabolites.
4.2.2. Reaction Phenotyping with Recombinant CYP and UGT Enzymes
To identify the specific enzymes responsible for prasterone metabolism, incubations can be performed with individual recombinant human CYP or UGT enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).[13]
-
Follow a similar incubation procedure as described in 4.2.1, but replace the HLMs with a specific recombinant enzyme (e.g., rCYP3A4, rUGT1A1) at a defined concentration (e.g., 20 nM for CYPs).[13]
-
For UGT assays, the cofactor is UDP-glucuronic acid (UDPGA), and an activating agent like alamethicin (B1591596) may be required.[6]
-
Analyze the disappearance of the parent compound (prasterone) and the formation of specific metabolites over time to determine the contribution of each enzyme.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for LC-MS/MS analysis of prasterone.
Caption: Workflow for in vitro metabolism study of prasterone.
Conclusion
This compound serves as an effective pro-drug for prasterone (DHEA), which is then metabolized through well-characterized steroidogenic pathways to produce essential androgens and estrogens. The pharmacokinetic profile is influenced by the route of administration, with oral, intravaginal, and intramuscular formulations offering different absorption and duration of action profiles. The analytical and in vitro methodologies described provide a framework for the continued investigation of this compound and its metabolites, facilitating further research into its therapeutic applications and safety profile. This guide provides a foundational resource for professionals in the field of drug development and steroid hormone research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. High-performance liquid chromatographic analysis of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepiandrosterone, and testosterone with pediatric and adult reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An ultra-sensitive and easy-to-use assay for sensing human UGT1A1 activities in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Prasterone Acetate as a Dehydroepiandrosterone (DHEA) Prodrug: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone that serves as a precursor to androgens and estrogens. While prasterone itself is used therapeutically, its acetate (B1210297) ester, prasterone acetate, represents a potential prodrug strategy to modify its pharmacokinetic profile. This technical guide provides an in-depth overview of this compound, focusing on its role as a synthetic precursor and its potential as a DHEA prodrug. We will explore the conversion of this compound to its active form, the downstream metabolic pathways of DHEA, and the pharmacokinetics and pharmacodynamics of prasterone based on available clinical data for DHEA-based therapies. This document aims to be a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of DHEA and its derivatives.
Introduction: The Prodrug Concept and Prasterone
A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. This approach is often employed to improve drug delivery, enhance bioavailability, increase stability, or reduce side effects. Prasterone (DHEA) is a naturally occurring C19 steroid hormone primarily synthesized in the adrenal glands. Its production declines with age, and this decline has been associated with various age-related conditions, leading to interest in DHEA supplementation.
This compound, the acetylated form of prasterone, is a key intermediate in the synthesis of various steroidal drugs, including the anti-prostate cancer drug abiraterone (B193195) acetate.[1][2][3] While not currently marketed as a therapeutic agent itself, its chemical structure lends it to be a prodrug of prasterone. In vivo, it is anticipated that esterase enzymes would hydrolyze the acetate group, releasing the active prasterone.
This compound: Chemistry and Synthesis
This compound is chemically known as 3β-acetoxyandrost-5-en-17-one. It is a white to off-white crystalline powder, insoluble in water.
Synthesis:
This compound is typically synthesized from diosgenin, a plant-derived steroid, or from 4-androstene-3,17-dione.[4][5] One common laboratory-scale synthesis involves the acetylation of prasterone at the 3β-hydroxyl group using acetic anhydride (B1165640) in the presence of a base.
A key application of this compound is as a starting material for the synthesis of abiraterone acetate. This process involves the conversion of the 17-keto group of this compound into a vinyl triflate, followed by a Suzuki coupling reaction to introduce the pyridine (B92270) ring.[1][2]
In Vivo Conversion of this compound to Prasterone
As a prodrug, this compound would undergo hydrolysis in the body to release prasterone. This reaction is expected to be catalyzed by non-specific esterase enzymes present in the plasma, liver, and other tissues.
Pharmacokinetics of Prasterone (DHEA)
While specific pharmacokinetic data for this compound as a formulated drug is not available, the pharmacokinetics of prasterone (DHEA) following oral and intravaginal administration have been studied. These data provide a basis for understanding the expected behavior of prasterone released from its acetate prodrug.
Oral administration of prasterone results in excellent absorption.[6] However, it undergoes significant first-pass metabolism in the liver.[6] Intravaginal administration, as with the product Intrarosa®, leads to primarily local effects with limited systemic absorption.[7][8]
Table 1: Pharmacokinetic Parameters of Prasterone (DHEA) and its Metabolites
| Parameter | Prasterone (DHEA) | Prasterone Sulfate (DHEA-S) | Testosterone (B1683101) | Estradiol |
| Route of Administration | Oral | Oral | Intravaginal (6.5 mg) | Intravaginal (6.5 mg) |
| Bioavailability | ~3.1% (for a 50 mg oral dose)[9][10] | - | - | - |
| Volume of Distribution (Vd) | 17.0 - 38.5 L[6] | 8.5 - 9.3 L[6] | - | - |
| Biological Half-life (t½) | 15 - 38 minutes[6] | 7 - 22 hours[6] | - | - |
| Mean Cmax (Day 7) | - | - | Slightly higher than placebo[7] | Slightly higher than placebo[7] |
| Mean AUC0-24 (Day 7) | - | - | Slightly higher than placebo[7] | Slightly higher than placebo[7] |
| Renal Excretion | - | 51-73% (as metabolites)[6] | - | - |
Note: Data for intravaginal administration is based on the 6.5 mg prasterone insert (Intrarosa®). Cmax and AUC values were noted to be slightly higher than placebo but remained within the normal postmenopausal range.[7]
Pharmacodynamics and Mechanism of Action of Prasterone
Prasterone is an inactive precursor that is converted intracellularly into active androgens and estrogens.[11] This tissue-specific conversion allows for local hormonal effects with minimal systemic exposure.
The downstream metabolites of prasterone, such as testosterone and estradiol, exert their effects by binding to their respective androgen and estrogen receptors in target tissues. This leads to the modulation of gene expression and subsequent physiological responses. In the context of vulvovaginal atrophy, these effects include improvements in the maturation of the vaginal epithelium, a decrease in vaginal pH, and a reduction in dyspareunia (painful intercourse).[12]
Clinical Efficacy of Intravaginal Prasterone
Clinical trials have demonstrated the efficacy of intravaginal prasterone for the treatment of moderate to severe dyspareunia, a symptom of vulvovaginal atrophy, in postmenopausal women.
Table 2: Summary of Efficacy Data from Key Clinical Trials of Intravaginal Prasterone (6.5 mg)
| Endpoint | ERC-210 (12 weeks) | ERC-238 (12 weeks) | ERC-231 (12 weeks) |
| Change in Percentage of Superficial Cells | Increase of 4.88% vs. placebo (p=0.0111)[13] | Statistically significant increase vs. placebo[12] | Statistically significant increase vs. placebo[12] |
| Change in Percentage of Parabasal Cells | Decrease of 43.48% vs. placebo (p<0.0001)[14] | Statistically significant decrease vs. placebo[12] | Statistically significant decrease vs. placebo[12] |
| Change in Vaginal pH | Decrease of 0.99 vs. placebo (p=0.0001)[14] | Statistically significant decrease vs. placebo[12] | Statistically significant decrease vs. placebo[12] |
| Change in Severity of Dyspareunia | Decrease of 1.21 score vs. placebo (p<0.0001)[14] | Statistically significant decrease vs. placebo[12] | Statistically significant decrease vs. placebo[12] |
Experimental Protocols
Synthesis of Abiraterone Acetate from this compound (Illustrative Protocol)
The following is a generalized protocol based on published methods for the synthesis of abiraterone acetate, illustrating the use of this compound as a key intermediate.
-
Triflate Formation: this compound is dissolved in a suitable solvent (e.g., dichloromethane). A non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine) is added, and the mixture is cooled. Triflic anhydride is then added dropwise, and the reaction is stirred until completion. The resulting vinyl triflate intermediate is purified, typically by column chromatography.[1][2]
-
Suzuki Coupling: The purified vinyl triflate is reacted with diethyl(3-pyridyl)borane in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride) in a suitable solvent. The reaction mixture is heated until the starting material is consumed. The crude abiraterone acetate is then purified by chromatography and/or recrystallization.[1][2]
Analytical Methods for Prasterone and its Metabolites
The quantification of prasterone and its metabolites in biological matrices is typically performed using highly sensitive and specific analytical techniques.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method for the simultaneous measurement of multiple steroids in serum and plasma. It offers high selectivity and sensitivity.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for steroid analysis, often requiring derivatization of the analytes prior to analysis.
A typical LC-MS/MS protocol would involve:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction of the biological sample (e.g., serum, plasma) to remove interfering substances.
-
Chromatographic Separation: Separation of the analytes on a reversed-phase HPLC or UPLC column.
-
Mass Spectrometric Detection: Ionization of the analytes (e.g., using electrospray ionization) and detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and quantification.
Conclusion
This compound is a valuable chemical intermediate in the synthesis of steroidal drugs and holds potential as a prodrug of prasterone (DHEA). Its in vivo hydrolysis by esterases would release the active DHEA, which then undergoes intracellular conversion to androgens and estrogens, exerting local tissue effects. The extensive clinical data on intravaginal prasterone for vulvovaginal atrophy provides a strong foundation for understanding the potential therapeutic applications and pharmacodynamic effects that could be expected from a this compound prodrug. Further research into the formulation and pharmacokinetics of this compound as a distinct therapeutic entity is warranted to fully explore its potential benefits in drug delivery and therapy.
References
- 1. US9556218B2 - Process for the preparation of abiraterone and intermediates thereof - Google Patents [patents.google.com]
- 2. US20170044207A1 - Procedure for the preparation of abiraterone acetate and intermediates thereof - Google Patents [patents.google.com]
- 3. US9650410B2 - Process for the preparation of abiraterone and abiraterone acetate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Prasterone - Wikipedia [en.wikipedia.org]
- 7. Position statement by Experts of the Polish Menopause and Andropause Society, and the Polish Society of Aesthetic and Reconstructive Gynaecology on the medicinal product Intrarosa® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicinetoday.com.au [medicinetoday.com.au]
- 9. academic.oup.com [academic.oup.com]
- 10. Bioavailability and pharmacokinetics of dehydroepiandrosterone in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hcpintrarosa.com [hcpintrarosa.com]
- 12. Practical Treatment Considerations in the Management of Genitourinary Syndrome of Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Review - Prasterone (Intrarosa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Prasterone (Intrarosa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. Simultaneous measurement of testosterone, androstenedione and dehydroepiandrosterone (DHEA) in serum and plasma using Isotope-Dilution 2-Dimension Ultra High Performance Liquid-Chromatography Tandem Mass Spectrometry (ID-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond a Prohormone: An In-depth Technical Guide to the Non-Steroidogenic Biological Functions of Prasterone Acetate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is a multifaceted steroid that extends its biological influence far beyond its established role as a precursor to androgens and estrogens. This technical guide delves into the non-steroidogenic functions of prasterone and its acetate (B1210297) ester, prasterone acetate, focusing on its direct interactions with cellular signaling pathways to exert immunomodulatory, neuroprotective, and cardiovascular effects. While this compound is primarily considered a prodrug of prasterone, this guide will explore the direct actions of prasterone, which are independent of its conversion to sex steroids. We will detail the underlying mechanisms of action, present available quantitative data, provide representative experimental protocols for studying these effects, and visualize the key signaling cascades. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound beyond hormone replacement.
Introduction
Prasterone (dehydroepiandrosterone, DHEA) is the most abundant circulating steroid hormone in humans, primarily synthesized in the adrenal glands. Its levels decline significantly with age, a phenomenon termed "adrenopause." While its role as a prohormone for testosterone (B1683101) and estradiol (B170435) is well-documented, a growing body of evidence reveals that prasterone itself can directly modulate a variety of physiological processes. This compound is a synthetic ester of DHEA, designed to improve its bioavailability. In most biological systems, it is rapidly hydrolyzed to prasterone. Therefore, the majority of the non-steroidogenic effects described can be attributed to the actions of prasterone.
This guide focuses on three key areas of prasterone's non-steroidogenic activity:
-
Immunomodulation: Influencing cytokine production and lymphocyte function.
-
Neuroprotection: Interacting with neurotransmitter receptors and promoting neuronal survival.
-
Cardiovascular Effects: Modulating vascular tone through nitric oxide synthesis.
For each of these areas, we will explore the direct molecular interactions and signaling pathways that are not dependent on prasterone's conversion to downstream sex steroids.
Immunomodulatory Functions
Prasterone has demonstrated a complex and often context-dependent influence on the immune system. Its effects are not mediated by classical androgen or estrogen receptors but rather through direct interactions with immune cells and their signaling pathways.
Mechanisms of Action
Prasterone's immunomodulatory effects are primarily centered on its ability to influence cytokine production from various immune cells, including peripheral blood mononuclear cells (PBMCs) and macrophages.
-
Modulation of Cytokine Secretion: Prasterone has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. Conversely, it can enhance the production of T-helper 1 (Th1) cytokines like IL-2, suggesting a role in shifting the Th1/Th2 balance.[1]
-
Inhibition of NF-κB Signaling: The anti-inflammatory effects of prasterone are, at least in part, mediated by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] DHEA and its sulfate (B86663) (DHEAS) have been shown to potently inhibit TNF-α-induced NF-κB-dependent transcription. This effect is not mediated by its conversion to estrogens or androgens.[2]
-
Lymphocyte Proliferation: Prasterone's effect on lymphocyte proliferation is differential. It can inhibit T-cell proliferation induced by mitogens at high concentrations, while having a less pronounced effect on B-cell proliferation.
Quantitative Data
The following tables summarize the quantitative data available on the immunomodulatory effects of prasterone (DHEA).
| Table 1: Effect of Prasterone (DHEA) on Cytokine Production in Human PBMCs | |||
| Cytokine | Cell Type | Treatment Condition | Effect |
| IL-6 | Human PBMCs | 5 x 10⁻⁹ to 5 x 10⁻⁸ M DHEA | Significant inhibition |
| TNF-α | Human PBMCs | Endotoxin-stimulated | No modulation |
| IL-2 | Human PBMCs | Anti-CD3-stimulated | No modulation |
| IL-5 | Asthmatic patient PBMCs | 10 µM DHEA | Significant suppression (24.0 ± 7.8% of control) |
| IFN-γ | Asthmatic patient PBMCs | 10 µM DHEA | Significant suppression (29.7 ± 7.0% of control) |
Data compiled from references[3][4].
| Table 2: Effect of Prasterone (DHEA) on Immune Cell Populations and Function in Age-Advanced Men (50 mg/day for 20 weeks) | ||
| Parameter | Change from Baseline | Significance (p-value) |
| Monocytes | +35% to +45% | < 0.01 |
| B cells | +29% to +35% (fluctuated) | < 0.05 |
| B cell mitogenic response | +62% | < 0.05 |
| T cell mitogenic response | +40% | < 0.05 |
| IL-2R (CD25+) expressing cells | +39% | < 0.05 |
| Mitogen-stimulated IL-2 release | +50% | < 0.05 |
| Mitogen-stimulated IL-6 release | +30% | < 0.01 |
| NK cell number | +22% to +37% | < 0.01 |
| NK cell cytotoxicity | +45% | < 0.01 |
Data compiled from reference[5].
Experimental Protocols
2.3.1. Representative Protocol: In Vitro Cytokine Production by Human PBMCs
This protocol is a generalized representation based on methodologies described in the literature[6][7][8].
-
Isolation of PBMCs:
-
Collect whole blood from healthy donors in heparinized tubes.
-
Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the mononuclear cell layer at the interface and transfer to a new tube.
-
Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Count the cells and assess viability using trypan blue exclusion.
-
-
Cell Culture and Treatment:
-
Seed the PBMCs in a 24-well plate at a density of 1 x 10⁶ cells/mL.
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations in culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with an appropriate stimulus, such as lipopolysaccharide (LPS) (1 µg/mL) for monocyte-derived cytokines or phytohemagglutinin (PHA) (5 µg/mL) for lymphocyte-derived cytokines.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet the cells.
-
Collect the cell-free supernatants.
-
Measure the concentrations of desired cytokines (e.g., IL-6, TNF-α, IL-2) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
2.3.2. Representative Protocol: T-Cell Proliferation Assay using CFSE
This protocol is a generalized representation based on methodologies described in the literature[1][9][10][11][12].
-
PBMC Isolation and CFSE Labeling:
-
Isolate PBMCs as described in section 2.3.1.
-
Resuspend the cells at 10-20 x 10⁶ cells/mL in pre-warmed PBS containing 0.1% FBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C.
-
Stop the labeling reaction by adding an equal volume of cold complete RPMI-1640 medium with 10% FBS.
-
Wash the cells three times with complete medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.
-
Plate the cells in a 96-well round-bottom plate at 2 x 10⁵ cells/well.
-
Add this compound at desired concentrations.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies (1 µg/mL each) or a suitable mitogen.
-
Incubate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell populations and examining the dilution of CFSE fluorescence as an indicator of cell division.
-
Signaling Pathway Visualization
Neuroprotective Functions
Prasterone and its sulfated metabolite, DHEAS, are considered neurosteroids, as they are synthesized in the brain and can modulate neuronal excitability and survival. These effects are often rapid and not compatible with classical genomic mechanisms, pointing towards direct interactions with neurotransmitter receptors.
Mechanisms of Action
-
Modulation of GABA-A Receptors: DHEAS is a negative allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. It appears to bind to the picrotoxin (B1677862)/TBPS site, thereby inhibiting GABA-induced chloride influx and reducing neuronal inhibition.[13] DHEA itself has a much weaker effect on the GABA-A receptor.[13]
-
Modulation of NMDA Receptors: Prasterone can also modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory. The effects can be complex, with evidence for both positive and negative modulation depending on the specific receptor subunit composition and experimental conditions.
-
Antioxidant Effects: Prasterone has been suggested to exert neuroprotective effects through its antioxidant properties, which may contribute to the inhibition of NF-κB activation induced by oxidative stress.[2]
Quantitative Data
Quantitative data on the direct neuroprotective effects of this compound is limited. The following table provides available data for DHEA and DHEAS.
| Table 3: Interaction of DHEA/DHEAS with Neurotransmitter Receptors | ||||
| Compound | Receptor | Assay | Effect | Potency |
| DHEAS | GABA-A | [³⁵S]TBPS binding | Competitive inhibition | - |
| DHEAS | GABA-A | [³H]GABA binding | Non-competitive inhibition (decreased Bmax) | - |
| DHEAS | GABA-A | GABA-induced ³⁶Cl⁻ influx | Inhibition | More potent than DHEA |
| DHEA | GABA-A | GABA-induced ³⁶Cl⁻ influx | Inhibition | Less potent than DHEAS |
Data compiled from references[2][13].
Experimental Protocols
3.3.1. Representative Protocol: Neuroprotection Assessment in SH-SY5Y Cells
This protocol is a generalized representation based on methodologies described in the literature for assessing neuroprotection in cell culture[3][14][15][16][17].
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells at 37°C in a humidified 5% CO₂ incubator.
-
-
Induction of Neurotoxicity and Treatment:
-
Seed the SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 24 hours.
-
Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) (50 µM) or H₂O₂ (100 µM) for another 24 hours. Include appropriate vehicle and toxin-only controls.
-
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3.3.2. Representative Protocol: GABA-A Receptor Chloride Influx Assay
This protocol is a generalized representation based on methodologies described in the literature[2][18].
-
Neuronal Cell Culture:
-
Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on poly-D-lysine coated plates.
-
-
Chloride Influx Assay:
-
Wash the cells with a low-chloride buffer.
-
Load the cells with a chloride-sensitive fluorescent dye (e.g., MEQ).
-
Pre-treat the cells with this compound or vehicle control.
-
Stimulate the cells with GABA in a high-chloride buffer.
-
Measure the change in fluorescence over time using a fluorescence plate reader. A decrease in fluorescence indicates chloride influx.
-
Analyze the rate and extent of fluorescence change to determine the effect of this compound on GABA-induced chloride influx.
-
Signaling Pathway Visualization
Cardiovascular Functions
Prasterone has been shown to exert beneficial effects on the cardiovascular system, particularly on vascular endothelial function. These effects are rapid and independent of its conversion to sex steroids, suggesting a direct action on endothelial cells.
Mechanisms of Action
-
Activation of Endothelial Nitric Oxide Synthase (eNOS): Prasterone stimulates the production of nitric oxide (NO), a potent vasodilator, in endothelial cells. This is achieved through the activation of endothelial nitric oxide synthase (eNOS).[5][19][20][21]
-
G-Protein Coupled Receptor Signaling: The activation of eNOS by prasterone is mediated by a specific, yet to be fully characterized, G-protein coupled receptor (GPCR) on the endothelial cell membrane. This receptor is coupled to the inhibitory G-proteins Gαi2 and Gαi3.[20]
-
Downstream Signaling Pathway: Upon binding to its receptor, prasterone activates a signaling cascade involving the ERK1/2 MAPK pathway, which leads to the phosphorylation and activation of eNOS.[19][22] This mechanism is distinct from the PI3K/Akt pathway, which is also known to activate eNOS.[19][22]
Quantitative Data
| Table 4: Cardiovascular Effects of Prasterone (DHEA) | |||
| Parameter | System | Treatment | Effect |
| [³H]DHEA binding affinity (Kd) | Bovine aortic endothelial cell membranes | - | 48.7 pM |
| [³H]DHEA binding capacity (Bmax) | Bovine aortic endothelial cell membranes | - | 500 fmol/mg protein |
| NO Production | Bovine aortic endothelial cells | 100 nM DHEA (5 min) | Significant increase |
| ET-1 Secretion | Bovine aortic endothelial cells | 100 nM DHEA (5 min) | 2-fold increase |
| eNOS phosphorylation (Ser1179) | Bovine aortic endothelial cells | 100 nM DHEA (5 min) | Increased |
| Akt phosphorylation (Ser473) | Bovine aortic endothelial cells | 100 nM DHEA (5 min) | Increased |
| MAPK phosphorylation (Thr202/Tyr204) | Bovine aortic endothelial cells | 100 nM DHEA (5 min) | Increased |
Data compiled from references[20][22].
Experimental Protocols
4.3.1. Representative Protocol: Nitric Oxide Production in HUVECs
This protocol is a generalized representation based on methodologies described in the literature[19][21].
-
HUVEC Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium (EGM-2) on gelatin-coated flasks.
-
Maintain the cells at 37°C in a humidified 5% CO₂ incubator. Use cells at early passages (2-5).
-
-
NO Measurement using DAF-FM Diacetate:
-
Seed HUVECs in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash the cells with serum-free medium.
-
Load the cells with 5 µM DAF-FM diacetate in serum-free medium for 30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add fresh serum-free medium containing this compound at various concentrations or vehicle control.
-
Measure the fluorescence intensity at excitation/emission wavelengths of 495/515 nm at different time points using a fluorescence plate reader. An increase in fluorescence indicates NO production.
-
4.3.2. Representative Protocol: Western Blot for eNOS Phosphorylation
This protocol is a generalized representation based on methodologies for Western blotting[23].
-
Cell Treatment and Lysis:
-
Grow HUVECs to confluence in 6-well plates.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total eNOS and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the ratio of phosphorylated eNOS to total eNOS.
-
Signaling Pathway Visualization
Summary and Future Directions
This compound, primarily acting through its active form prasterone, exhibits a range of biological functions that are independent of its role as a precursor to sex steroids. These non-steroidogenic actions include the modulation of immune responses through cytokine regulation and NF-κB inhibition, neuroprotection via interaction with GABA-A and NMDA receptors, and cardiovascular benefits through the activation of eNOS and NO production.
While the evidence for these effects is compelling, several areas warrant further investigation:
-
Receptor Identification: The specific receptors mediating many of prasterone's non-steroidogenic effects, particularly the GPCR in endothelial cells, remain to be definitively identified and characterized.
-
This compound Specificity: Research directly comparing the non-steroidogenic activities of this compound and prasterone is needed to determine if the acetate ester possesses any unique biological properties.
-
In Vivo Relevance: While some in vivo data exists, further studies are required to fully understand the physiological and therapeutic relevance of these non-steroidogenic actions in animal models and human clinical trials.
-
Dose-Response and Safety: A more comprehensive understanding of the dose-response relationships and long-term safety of this compound supplementation for indications beyond its current approved uses is crucial.
References
- 1. bu.edu [bu.edu]
- 2. Modulation of GABA-gated chloride ion influx in the brain by dehydroepiandrosterone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroid Binding Sites on the GABAA Receptor Complex as Novel Targets for Therapeutics to Reduce Alcohol Abuse and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydroepiandrosterone stimulates nitric oxide release in vascular endothelial cells: evidence for a cell surface receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of estradiol and progesterone on the proinflammatory cytokine production by mononuclear cells from patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CFSE dilution to study human T and NK cell proliferation in vitro [pubmed.ncbi.nlm.nih.gov]
- 11. mucosalimmunology.ch [mucosalimmunology.ch]
- 12. agilent.com [agilent.com]
- 13. Interactions of the neurosteroid dehydroepiandrosterone sulfate with the GABA(A) receptor complex reveals that it may act via the picrotoxin site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Evaluation of dihydrotestosterone and dihydroprogesterone levels and gene expression of genes involved in neurosteroidogenesis in the SH-SY5Y Alzheimer disease cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. storage.imrpress.com [storage.imrpress.com]
- 18. cellmicrosystems.com [cellmicrosystems.com]
- 19. Dehydroepiandrosterone modulates endothelial nitric oxide synthesis via direct genomic and nongenomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dehydroepiandrosterone activates endothelial cell nitric-oxide synthase by a specific plasma membrane receptor coupled to Galpha(i2,3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Dehydroepiandrosterone mimics acute actions of insulin to stimulate production of both nitric oxide and endothelin 1 via distinct phosphatidylinositol 3-kinase- and mitogen-activated protein kinase-dependent pathways in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Prasterone Acetate: A Deep Dive into its Neuroprotective Mechanisms and Therapeutic Potential
For Immediate Release
Shanghai, China – December 15, 2025 – A comprehensive technical guide released today details the growing body of evidence supporting the neuroprotective role of prasterone acetate (B1210297), a synthetic analog of dehydroepiandrosterone (B1670201) (DHEA). This in-depth whitepaper, targeted towards researchers, scientists, and drug development professionals, consolidates current understanding of prasterone acetate's mechanisms of action, summarizes quantitative data from key preclinical studies, and provides detailed experimental protocols to aid in future research.
Prasterone, and its more extensively studied parent compound DHEA, have demonstrated significant promise in mitigating neuronal damage across a range of neurodegenerative models. The guide highlights its multifaceted neuroprotective effects, which include anti-inflammatory, anti-apoptotic, and antioxidant properties. These effects are mediated through complex signaling pathways and interactions with multiple receptor systems within the central nervous system.
Core Mechanisms of Neuroprotection
This compound's neuroprotective capabilities stem from its ability to modulate several key cellular processes implicated in neuronal death and dysfunction. As a precursor to both androgens and estrogens, its effects are widespread and complex. Key mechanisms of action include:
-
Anti-inflammatory Effects: DHEA has been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-5 (IL-5), Interleukin-10 (IL-10), and Interferon-gamma (IFN-γ). This modulation of the neuroinflammatory response is crucial in protecting neurons from secondary damage in conditions like traumatic brain injury and neurodegenerative diseases.
-
Anti-apoptotic Activity: Prasterone demonstrates a significant ability to inhibit programmed cell death. Studies have shown it can decrease the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, and reduce the number of apoptotic cells in response to neurotoxic insults.
-
Reduction of Oxidative Stress: The brain is particularly vulnerable to oxidative damage. Prasterone and DHEA have been shown to bolster the brain's antioxidant defenses, although specific quantitative data on markers like malondialdehyde (MDA) or superoxide (B77818) dismutase (SOD) activity following this compound administration require further investigation.
-
Modulation of Neurotransmitter Systems and Synaptic Plasticity: DHEA and its metabolites can interact with NMDA, GABA-A, and sigma-1 receptors, influencing synaptic transmission and plasticity. This interaction is critical for cognitive functions and may play a role in the recovery from brain injury.
-
Promotion of Neurogenesis: Some evidence suggests that DHEA may promote the formation of new neurons, a process critical for brain repair and plasticity.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of prasterone (DHEA/DHEAS).
| Experimental Model | Compound | Dosage | Key Quantitative Finding | Significance (p-value) | Reference |
| Spinal Cord Ischemia (Rabbit) | DHEAS | 50 mg/kg IV | Prolonged P50 from 28.8±2.0 min to 36.8±3.9 min | p<0.05 | [1] |
| Alzheimer's Disease (Mouse Model) | DHEAS | 10 mg/kg | Significantly decreased apoptosis | p<0.005 | [2] |
| Alzheimer's Disease (Mouse Model) | DHEAS | 10 mg/kg | Significantly lower number of Aβ plaques in motor cortex | p=0.0017 | [2] |
| Asthma (Human PBMCs) | DHEA | 10 µM | Suppressed IL-5 production by 76.0±7.8% in subjects with AHR | p<0.01 | [3] |
| Asthma (Human PBMCs) | DHEA | 10 µM | Suppressed IFN-γ production by 70.3±7.0% in subjects with AHR | p<0.01 | [3] |
P50: Duration of ischemia associated with a 50% probability of permanent paraplegia. AHR: Airway Hyperresponsiveness. PBMCs: Peripheral Blood Mononuclear Cells.
Key Signaling Pathways
The neuroprotective effects of this compound are mediated by a complex interplay of signaling pathways. The diagrams below illustrate some of the key pathways involved.
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the neuroprotective effects of prasterone and its derivatives.
Alzheimer's Disease Model in Ovariectomized Rats
-
Animal Model: Young female ovariectomized rats were used to model a state of hormonal depletion relevant to postmenopausal women, a key demographic for Alzheimer's disease.
-
Induction of Alzheimer's-like Pathology: Animals received daily intraperitoneal injections of aluminum chloride (AlCl3) at a dose of 4.2 mg/kg body weight for 12 weeks to induce neurotoxicity and beta-amyloid plaque formation.[4]
-
Treatment Protocol: A subset of the AlCl3-treated rats also received oral administration of DHEA at a dose of 250 mg/kg body weight, three times a week for 18 weeks.[4]
-
Outcome Measures:
-
Oxidative Stress Markers: Brain tissue was analyzed for levels of hydrogen peroxide, nitric oxide, and malondialdehyde, as well as the activity of antioxidant enzymes such as superoxide dismutase and catalase.[4]
-
Apoptosis Markers: The levels of the anti-apoptotic protein Bcl-2 were measured in brain tissue.[4]
-
Neurotrophic Factors: Brain-derived neurotrophic factor (BDNF) levels were assessed.[4]
-
Cholinergic System Markers: Acetylcholinesterase activity and acetylcholine (B1216132) levels in the brain were determined.[4]
-
Histopathology: Brain sections were examined for the presence of β-amyloid plaques.[4]
-
Neonatal Hypoxic-Ischemic Brain Injury Model
-
Animal Model: 7-day-old mouse pups were used in a modified Rice-Vannucci model to simulate hypoxic-ischemic brain injury in neonates.[5]
-
Injury Induction: The model involves unilateral common carotid artery ligation followed by exposure to a hypoxic environment.
-
Treatment Protocol: DHEA and its sulfated form, DHEAS, were administered via intraperitoneal injection at doses of 0.1, 1, and 10 µg/g body weight two hours after the injury.[5]
-
Outcome Measures (24 hours post-injury):
-
Brain Injury Assessment: Histological analysis to determine the extent of brain damage.[5]
-
Apoptosis Quantification: Immunohistochemistry for activated caspase-3 to identify apoptotic cells.[5]
-
Microglial Activation: Staining for Iba1 to assess the neuroinflammatory response.[5]
-
Oxidative Stress Markers: Western blot analysis for NOX2 (NADPH oxidase 2) and immunohistochemistry for 4-HNE (4-hydroxynonenal) and 8-OHdG (8-hydroxy-2'-deoxyguanosine).[5]
-
Antioxidant Enzyme Levels: Western blot for superoxide dismutase 1 (SOD1).[5]
-
Traumatic Brain Injury (TBI) Model in Rats
-
Animal Model: The lateral controlled cortical impact (LCI) model was used in rats to induce a focal traumatic brain injury.[6]
-
Treatment Protocol: A novel DHEA analog, fluasterone (B124106) (DHEF), was administered intraperitoneally at a dose of 25 mg/kg. The initial dose was given at various time points pre- and post-injury, followed by daily injections for two more days.[6]
-
Outcome Measures: Behavioral recovery was assessed to evaluate the functional improvements following treatment.[6]
Future Directions
While the preclinical data are promising, further research is necessary to fully elucidate the therapeutic potential of this compound in neuroprotection. Key areas for future investigation include:
-
Dose-response and therapeutic window studies: More comprehensive studies are needed to determine the optimal dosing and timing of administration for different neurological conditions.
-
Long-term efficacy and safety: The long-term effects of this compound treatment on neuronal survival, cognitive function, and potential side effects need to be thoroughly evaluated.
-
Clinical Trials: Well-designed clinical trials are essential to translate the promising preclinical findings into effective therapies for patients with neurodegenerative diseases and brain injuries.
This technical guide provides a solid foundation for researchers and drug developers interested in exploring the neuroprotective potential of this compound. The compiled data and methodologies will be invaluable in designing future studies aimed at harnessing the therapeutic benefits of this promising compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dehydroepiandrosterone on Th2 cytokine production in peripheral blood mononuclear cells from asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Effects of DHEA and DHEAS in Neonatal Hypoxic–Ischemic Brain Injury | MDPI [mdpi.com]
- 6. A Novel Dehydroepiandrosterone Analog Improves Functional Recovery in a Rat Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Transformation of Prasterone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone that serves as a crucial precursor in the biosynthesis of androgens and estrogens.[1][2] Its acetylated form, prasterone acetate (B1210297) (DHEA acetate), is a common synthetic derivative used in various pharmaceutical applications. Understanding the enzymatic conversion of prasterone acetate is paramount for elucidating its mechanism of action, metabolic fate, and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the enzymatic pathways involved in the transformation of this compound, detailed experimental protocols for its investigation, and a summary of relevant quantitative data.
Enzymatic Hydrolysis of this compound
The general reaction for the hydrolysis of this compound is as follows:
This compound + H₂O ---(Esterase/Lipase)--> Prasterone + Acetic Acid
Downstream Metabolic Pathways of Prasterone
Once prasterone is liberated from its acetate form, it enters the well-established steroidogenic pathways where it is converted into potent androgens and estrogens in peripheral tissues.[2][6] This conversion is tissue-specific and depends on the expression of a series of enzymes. The key enzymatic transformations are outlined below.
Conversion to Androgens
-
Oxidation to Androstenedione (B190577): Prasterone is converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) .[1][2]
-
Reduction to Androstenediol (B1197431): Prasterone can also be converted to androstenediol by 17β-hydroxysteroid dehydrogenase (17β-HSD) .[1]
-
Formation of Testosterone (B1683101): Androstenedione is then converted to testosterone by 17β-HSD , while androstenediol is converted to testosterone by 3β-HSD .[1]
-
Conversion to Dihydrotestosterone (B1667394) (DHT): Testosterone, the most potent androgen, can be further converted to dihydrotestosterone by the enzyme 5α-reductase .[1]
Conversion to Estrogens
-
Aromatization to Estrone (B1671321): Androstenedione can be converted to estrone by the enzyme aromatase (CYP19A1) .[1]
-
Aromatization to Estradiol: Testosterone is converted to the potent estrogen, estradiol, by aromatase .[1]
Quantitative Data
Specific kinetic parameters for the enzymatic hydrolysis of this compound are not extensively documented. However, related studies on steroid-metabolizing enzymes provide valuable context.
| Enzyme Family | Substrate Example | Product Example | Km (µM) | Vmax (nmol/min/mg) | Source |
| Esterase/Lipase (B570770) | p-Nitrophenyl Acetate | p-Nitrophenol | ~830 | Not specified | [7] |
| Aromatase (CYP19A1) | Androstenedione | Estrone | 0.043 | 0.06 (s⁻¹) | [8][9] |
Note: The kinetic data for p-nitrophenyl acetate is provided as a general reference for esterase activity and is not specific to a steroid substrate.
Experimental Protocols
Protocol 1: Screening for this compound Hydrolyzing Activity
This protocol describes a colorimetric assay to screen for enzymatic activity capable of hydrolyzing this compound. The assay is based on the detection of the liberated acetic acid.
Materials:
-
Enzyme source (e.g., tissue homogenate, cell lysate, purified enzyme)
-
This compound solution (in a suitable organic solvent like DMSO, diluted in buffer)
-
Acetate Assay Kit (e.g., Sigma-Aldrich MAK086)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in each well of the microplate containing assay buffer and the enzyme source.
-
Initiate the reaction by adding the this compound solution to each well. Include a negative control without the enzyme source and a positive control with a known esterase.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction according to the acetate assay kit instructions (e.g., by adding a stop solution or by heat inactivation).
-
Add the components of the acetate detection kit to each well.
-
Incubate as per the kit's protocol to allow for color development.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
An increase in absorbance compared to the negative control indicates the presence of acetate and thus, this compound hydrolyzing activity.
Protocol 2: Quantitative Analysis of this compound Hydrolysis by HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound and its product, prasterone, to determine the kinetics of the enzymatic reaction.
Materials:
-
Enzyme source
-
This compound
-
Prasterone (DHEA) standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Enzymatic Reaction:
-
Set up reaction tubes containing the reaction buffer and the enzyme source.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of this compound.
-
At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typically used. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve for both this compound and prasterone using known concentrations.
-
Quantify the amount of this compound remaining and prasterone formed at each time point by comparing the peak areas to the standard curves.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the product formation or substrate depletion curve.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by performing the reaction at varying substrate concentrations and plotting the data using Lineweaver-Burk or non-linear regression analysis.
-
Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: Metabolic pathway of prasterone.
Caption: Workflow for HPLC-based kinetic analysis.
References
- 1. Assay Procedure for Lipase [sigmaaldrich.com]
- 2. Antigen heterologous enzyme linked immunosorbent assay for the measurement of DHEA in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal acid lipase in lipid metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3817838A - Method of detecting and measuring lipase activity - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. DHEA and DHEA-S: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human placental estrogen synthetase (aromatase). Effect of environment on the kinetics of protein-protein and substrate-protein interactions and the production of 19-oxygenated androgen intermediates in the purified reconstituted cytochrome P450 enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Historical Development of Prasterone Acetate: A Technical Guide
Introduction
Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone that serves as a precursor to androgens and estrogens.[1] Its acetylated form, prasterone acetate (B1210297) (DHEA acetate), is a key intermediate in the synthesis of various steroidal drugs. This technical guide provides an in-depth overview of the discovery, historical development, synthesis, mechanism of action, and clinical evaluation of prasterone and its acetate ester, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Milestones
The journey of prasterone from its initial discovery to its therapeutic application has spanned several decades, marked by key scientific breakthroughs.
-
1934: Adolf Butenandt and Hans Dannenbaum first discovered dehydroepiandrosterone (DHEA), the active component of prasterone, by isolating it from male urine.[1]
-
1944: The sulfated ester of DHEA, DHEA-S, was isolated from urine.[1]
-
1954: DHEA was successfully isolated from human blood plasma by Migeon and Plager.[1]
-
1965: A significant association between declining DHEA sulfate (B86663) levels and the aging process was first reported, sparking interest in its potential therapeutic applications.[1]
-
Late 1970s - Early 1980s: Prasterone began to be used as a medication and dietary supplement.[1]
-
2016: The U.S. Food and Drug Administration (FDA) approved the first prasterone-containing medication, Intrarosa®, an intravaginal gel formulation for the treatment of moderate to severe dyspareunia, a symptom of vulvovaginal atrophy in postmenopausal women.[2]
Below is a diagram illustrating the major milestones in the historical development of prasterone.
Synthesis and Characterization of Prasterone Acetate
This compound is synthesized from prasterone (DHEA) through an acetylation reaction.
Experimental Protocol for Synthesis
The following protocol describes the synthesis of this compound from dehydroepiandrosterone.
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Acetic acid
-
Acetic anhydride (B1165640)
-
Sodium acetate
-
Water
Procedure:
-
Suspend dehydroepiandrosterone in acetic acid.
-
Add acetic anhydride and sodium acetate to the suspension.
-
Stir the reaction mixture at 60°C for 16 hours under a nitrogen atmosphere.
-
Upon completion of the reaction (monitored by ¹H NMR), cool the mixture to 25°C.
-
Add a mixture of water and methanol to precipitate the product.
-
Stir the mixture for 1 hour.
-
Filter the precipitate and wash it with a water/methanol solution.
-
The crude this compound is then purified by dissolving in hot methanol, followed by cooling to induce crystallization.
-
Collect the crystalline solid and dry under vacuum at 40°C.
This process yields DHEA acetate as a white solid with a purity of ≥99.5% by HPLC.[3]
Characterization
The synthesized this compound can be characterized using various spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 5.41 (d, 1H), 4.57–3.65 (m, 1H), 2.46 (dd, 1H), 2.28–2.36 (m, 2H), 2.04 (s, 3H), 1.80–2.20 (m, 6H), 0.95–1.75 (m, 10H), 1.05 (s, 3H), 0.89 (s, 3H).[3]
Mechanism of Action and Signaling Pathway
Prasterone is a prohormone and exerts its biological effects after being converted into active androgens and estrogens in peripheral tissues.[1]
Intracellular Conversion
The conversion of prasterone to its active metabolites is an intracellular process that involves a series of enzymatic reactions. The key enzymes in this pathway are:
-
3β-hydroxysteroid dehydrogenase (3β-HSD): Converts prasterone to androstenedione (B190577).
-
17β-hydroxysteroid dehydrogenase (17β-HSD): Converts androstenedione to testosterone (B1683101) and prasterone to androstenediol.
-
Aromatase: Converts androstenedione to estrone (B1671321) and testosterone to estradiol (B170435).
-
5α-reductase: Converts testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT).
The following diagram illustrates the signaling pathway of prasterone metabolism.
Clinical Development and Efficacy
The clinical development of intravaginal prasterone for the treatment of vulvovaginal atrophy (VVA) in postmenopausal women has been supported by several key clinical trials.
Pivotal Clinical Trials
The efficacy and safety of a 6.5 mg intravaginal prasterone insert (Intrarosa®) were primarily established in the ERC-231 and ERC-238 phase III trials. A long-term safety study, ERC-230, and a dose-finding study, ERC-210, also provided crucial data.[4]
Efficacy Data
The following tables summarize the key efficacy data from these clinical trials.
Table 1: Change in Vaginal Cytology and pH at 12 Weeks
| Parameter | Trial | Prasterone 6.5 mg (Mean Change from Baseline ± SD) | Placebo (Mean Change from Baseline ± SD) | Mean Difference vs. Placebo (p-value) |
| Parabasal Cells (%) | ERC-238 | -41.51 ± 36.26 | -11.98 ± 29.58 | -29.53 (p < 0.001)[4] |
| ERC-231 | -47.40 ± 42.50 | -1.62 ± 28.22 | -45.77 (p < 0.0001) | |
| Superficial Cells (%) | ERC-238 | +10.20 ± 10.35 | +1.75 ± 3.33 | +8.46 (p < 0.001) |
| ERC-231 | +5.62 ± 5.49 | +0.91 ± 2.69 | +4.71 (p < 0.0001) | |
| Vaginal pH | ERC-238 | -0.94 ± 0.94 | -0.27 ± 0.74 | -0.67 (p < 0.0001) |
| ERC-231 | -1.04 ± 1.00 | -0.21 ± 0.69 | -0.83 (p < 0.001) |
Table 2: Change in Severity of Most Bothersome Symptom (Dyspareunia) at 12 Weeks
| Trial | Prasterone 6.5 mg (Mean Change from Baseline ± SD) | Placebo (Mean Change from Baseline ± SD) | Mean Difference vs. Placebo (p-value) |
| ERC-238 | -1.42 ± 1.00 | -1.06 ± 1.02 | -0.35 (p = 0.0002) |
| ERC-231 | -1.27 ± 0.99 | -0.87 ± 0.95 | -0.40 (p = 0.0132) |
Table 3: Long-Term (52-Week) Efficacy Data from ERC-230
| Parameter | Mean Change from Baseline ± SD |
| Parabasal Cells (%) | -42.67 ± 39.23[4] |
| Superficial Cells (%) | +7.41 ± 8.06 |
| Vaginal pH | -1.14 ± 0.96[4] |
Pharmacokinetics
Following intravaginal administration, prasterone is absorbed and leads to changes in the systemic concentrations of its metabolites.
Table 4: Pharmacokinetic Parameters of Prasterone and its Metabolites after Daily Administration of 6.5 mg Intravaginal Prasterone
| Analyte | Day | Cmax (mean ± SD) | AUC₀₋₂₄ (mean ± SD) |
| Prasterone | Day 1 | 4.42 ± 1.49 ng/mL | 56.17 ± 28.27 ng·h/mL[5] |
| Day 7 | - | - | |
| Testosterone | Day 1 | 0.15 ± 0.05 ng/mL | 2.79 ± 0.94 ng·h/mL[5] |
| Day 7 | - | - | |
| Estradiol | Day 1 | 5.04 ± 2.68 pg/mL | 96.93 ± 52.06 pg·h/mL[5] |
| Day 7 | - | - |
Daily administration of the 6.5 mg prasterone vaginal insert for 12 weeks resulted in a 47% increase in the mean serum trough concentration of prasterone, a 21% increase for testosterone, and a 19% increase for estradiol from baseline.[5]
Conclusion
This compound, derived from the naturally occurring steroid DHEA, has a rich history of scientific investigation leading to its therapeutic application. Its mechanism of action as a prohormone, locally converting to androgens and estrogens, provides a targeted approach for conditions such as vulvovaginal atrophy. The synthesis of this compound is a well-established chemical process, and its clinical efficacy and safety have been demonstrated in robust clinical trials. This technical guide provides a comprehensive overview of the key scientific and developmental aspects of this compound, serving as a valuable resource for professionals in the field of drug development and research.
References
An In-depth Technical Guide on the Cellular Uptake and Transport of Prasterone Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid prohormone that serves as a precursor to androgens and estrogens.[1][2] Prasterone acetate (B1210297) is the acetate ester of prasterone, designed to improve its pharmaceutical properties. Understanding the mechanisms governing its entry into target cells is critical for optimizing drug delivery and predicting therapeutic efficacy. This document provides a comprehensive technical overview of the cellular uptake, transport, and subsequent intracellular fate of prasterone and its key metabolites. It details the transport mechanisms, summarizes relevant quantitative data, outlines experimental protocols for studying steroid uptake, and visualizes the key pathways and workflows.
Introduction to Prasterone and its Derivatives
Prasterone (DHEA) is the most abundant circulating steroid hormone in humans, produced primarily by the adrenal glands.[1][3] While hormonally weak itself, its significance lies in its role as a metabolic intermediate in the biosynthesis of potent sex steroids in peripheral tissues, a concept known as intracrinology.[2][4] Prasterone acetate is a synthetic derivative that, upon administration, is expected to be hydrolyzed to prasterone by cellular esterases.
In circulation, prasterone can be reversibly sulfated to form prasterone sulfate (B86663) (DHEA-S) by sulfotransferase enzymes (SULTs).[5][6] DHEA-S has a much longer half-life and circulates at concentrations hundreds of times higher than DHEA.[1] Conversely, steroid sulfatase (STS) can convert DHEA-S back to DHEA within cells.[1] The physicochemical properties of these three molecules—this compound, prasterone (DHEA), and prasterone sulfate (DHEA-S)—are fundamentally different, dictating distinct mechanisms of cellular entry.
-
This compound (C₂₁H₃₀O₃) : A lipophilic ester prodrug.
-
Prasterone/DHEA (C₁₉H₂₈O₂) : A hydrophobic steroid that can readily diffuse across lipid bilayers.[7]
-
Prasterone Sulfate/DHEA-S (C₁₉H₂₈O₅S) : A hydrophilic, sulfated steroid that requires carrier-mediated transport to enter cells.[8]
Mechanisms of Cellular Uptake and Transport
The cellular uptake of prasterone and its derivatives is a multi-faceted process involving passive diffusion for lipophilic forms and active, carrier-mediated transport for hydrophilic forms.
This compound and Prasterone (DHEA): Passive Diffusion
Due to its lipophilic nature, this compound is presumed to cross the cell membrane via passive diffusion. It is likely rapidly hydrolyzed by intracellular carboxylesterases to yield prasterone (DHEA). Alternatively, extracellular esterases may convert it to prasterone before uptake.
Unconjugated prasterone (DHEA) also enters cells primarily through passive diffusion, driven by its concentration gradient across the cell membrane.[7][9] Studies on various steroids, including DHEA, have shown that this passive mechanism is rapid.[10] However, this uptake can be significantly limited by the presence of serum proteins like albumin, which bind to DHEA in vivo, thereby reducing the free concentration available for diffusion.[10]
Prasterone Sulfate (DHEA-S): Active Transport
In contrast to its unconjugated form, the hydrophilic DHEA-S requires active transport for cellular entry.[8] This process is mediated by specific transmembrane proteins belonging to the Solute Carrier (SLC) superfamily, particularly the Organic Anion Transporting Polypeptides (OATPs).[11][12][13]
-
OATPs (Organic Anion Transporting Polypeptides) : These transporters facilitate the cellular uptake of a wide array of amphipathic organic anions, including sulfated steroids like DHEA-S and estrone (B1671321) sulfate.[14][15] The expression of different OATP isoforms is tissue-specific, which can influence the targeted action of DHEA-S.[11] For instance, human neutrophils have been shown to specifically express OATP-D to mediate the influx of DHEA-S.[16] This transport is an energy-dependent, carrier-mediated process.[7]
Once inside the cell, DHEA-S acts as a reservoir and is converted by steroid sulfatase (STS) to DHEA, which can then be metabolized into active androgens and estrogens.[3][8]
Caption: Cellular transport and metabolism of this compound.
Intracellular Signaling and Intracrine Action
Once prasterone (DHEA) is available inside the cell—either through direct diffusion or after desulfation of DHEA-S—it serves as a prohormone. It is converted by a series of tissue-specific enzymes, such as 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD), and aromatase, into active androgens (e.g., testosterone) and estrogens (e.g., estradiol).[2][6] These active hormones then bind to their respective nuclear receptors (Androgen Receptor and Estrogen Receptor), initiating downstream signaling cascades that regulate gene expression and cellular function. This localized synthesis and action, particularly noted in vaginal applications of prasterone, allows for targeted effects while minimizing systemic exposure to active steroids.[4][17][18]
Caption: Intracrine conversion of prasterone to active sex steroids.
Quantitative Data on Transport
Quantitative analysis of steroid transport kinetics is crucial for understanding the efficiency of these processes. While data specifically for this compound is scarce, studies on its active metabolites provide valuable insights.
| Compound | Cell Type | Transport Parameter | Value | Reference |
| Prasterone Sulfate (DHEA-S) | Rat Hepatocytes | Michaelis Constant (Km) | 17.0 µM | [7] |
| Prasterone Sulfate (DHEA-S) | Rat Hepatocytes | Maximum Velocity (Vmax) | 3.7 nmol/min/mg protein | [7] |
These findings indicate that the uptake of DHEA-S is a saturable, carrier-mediated process, consistent with the involvement of transporters like OATPs.[7] The transport was also found to be energy-dependent and partially sodium-dependent.[7]
Experimental Protocols for Studying Cellular Uptake
Investigating the cellular transport of steroids like this compound requires robust experimental designs. Below are outlines of key methodologies.
Protocol 1: Radiolabeled Steroid Uptake Assay
This protocol is adapted from methods used to study DHEA and DHEA-S transport and is suitable for quantifying carrier-mediated uptake.[7]
Objective: To measure the rate of uptake of a radiolabeled steroid (e.g., [³H]-DHEA-S) into cultured cells.
Materials:
-
Cultured cells (e.g., rat hepatocytes, HEK293 cells transfected with specific OATP transporters).
-
Radiolabeled steroid (e.g., [³H]-DHEA-S).
-
Uptake buffer (e.g., Krebs-Henseleit buffer, pH 7.4).
-
Ice-cold stop buffer (e.g., PBS with 0.2% BSA).
-
Scintillation fluid and vials.
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate cells in appropriate multi-well plates and grow to confluence.
-
Pre-incubation: Wash cells twice with warm uptake buffer. Pre-incubate cells in the buffer at 37°C for 10-15 minutes to equilibrate.
-
Initiate Uptake: Remove the pre-incubation buffer and add the uptake buffer containing the radiolabeled steroid at a known concentration and specific activity. Start a timer.
-
Time Points: Incubate for various short time intervals (e.g., 30, 60, 90, 120 seconds) to determine the initial rate of uptake.
-
Terminate Uptake: At each time point, rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop buffer to remove extracellular substrate and halt transport.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Protein Assay: Determine the total protein content in parallel wells (e.g., using a BCA assay) to normalize the uptake data (e.g., pmol/mg protein/min).
-
Data Analysis: Plot the uptake (pmol/mg protein) against time. The initial linear portion of the curve represents the initial rate of uptake. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations.
Protocol 2: LC-MS/MS-Based Steroid Uptake Assay
This method allows for the quantification of unlabeled steroids and their metabolites, providing a comprehensive view of uptake and metabolism.[10]
Objective: To measure the intracellular concentration of unlabeled this compound and its metabolites.
Materials:
-
Cultured cells.
-
Unlabeled this compound.
-
Culture medium (serum-free for uptake studies).
-
Internal standard (e.g., deuterated steroid like AD-¹³C₃).[10]
-
Extraction solvent (e.g., methyl tert-butyl ether, MTBE).
-
LC-MS/MS system.
Procedure:
-
Cell Treatment: Culture and wash cells as described above. Treat cells with a known concentration of this compound in serum-free media for a defined period.
-
Sample Collection: At the end of the incubation, collect the media (extracellular fraction). Wash the cells rapidly with ice-cold PBS.
-
Cell Lysis and Extraction: Lyse the cells (e.g., via freeze-thaw cycles).[10] Add a known amount of the internal standard to both the media and the cell lysate.
-
Liquid-Liquid Extraction: Add MTBE to the samples, vortex thoroughly, and centrifuge to separate the organic and aqueous layers.[10]
-
Sample Preparation: Collect the organic (MTBE) layer, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent (e.g., 50% methanol).
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Use a pre-validated method with specific mass transitions (MRM) for this compound, prasterone, DHEA-S, and other relevant metabolites.
-
Data Analysis: Quantify the concentration of each analyte by comparing its peak area to that of the internal standard against a standard curve. Normalize intracellular concentrations to cell number or protein content.
References
- 1. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Prasterone? [synapse.patsnap.com]
- 3. MP29-11: Targeting DHEA-S transport and steroid sulfatase for more efficient androgen deprivation therapy | AUA University [auau.auanet.org]
- 4. researchgate.net [researchgate.net]
- 5. Dehydroepiandrosterone sulfate - Wikipedia [en.wikipedia.org]
- 6. Prasterone - Wikipedia [en.wikipedia.org]
- 7. Transport of dehydroepiandrosterone and dehydroepiandrosterone sulphate into rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and structure-specific cellular uptake of selected steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Dehydroepiandrosterone Sulfate Directly Activates Protein Kinase C-β to Increase Human Neutrophil Superoxide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Intravaginal dehydroepiandrosterone (Prasterone), a physiological and highly efficient treatment of vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Prasterone Acetate and Its Influence on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prasterone acetate (B1210297), the synthetic ester of prasterone (dehydroepiandrosterone, DHEA), is a prohormone with a multifaceted influence on gene expression. Its primary mechanism of action involves intracellular conversion to active androgens and estrogens, which in turn modulate the activity of their respective nuclear receptors. This leads to a cascade of genomic events, altering the transcription of a wide array of genes. This technical guide provides an in-depth overview of the molecular mechanisms underlying prasterone acetate's effects on gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction
Prasterone (DHEA) is the most abundant circulating steroid hormone in humans, primarily produced by the adrenal glands. Its levels decline significantly with age. This compound serves as a more stable prodrug, which, after administration, is converted to prasterone and subsequently metabolized into testosterone (B1683101) and estradiol (B170435) in various tissues. This tissue-specific conversion, known as intracrinology, allows for localized hormonal effects without significantly altering systemic hormone levels. The therapeutic implications of this compound are being explored in conditions such as vulvovaginal atrophy, systemic lupus erythematosus, and age-related decline. Understanding its impact on gene expression is crucial for elucidating its therapeutic mechanisms and potential side effects.
Signaling Pathways of this compound
The genomic effects of this compound are predominantly mediated through its conversion to sex steroids, which then bind to and activate androgen and estrogen receptors. These receptors act as ligand-inducible transcription factors, binding to specific DNA sequences (hormone response elements) in the promoter regions of target genes to either activate or repress their transcription.
Androgen Receptor (AR) Pathway
In tissues expressing the necessary enzymes, prasterone is converted to androstenedione (B190577) and then to testosterone. Testosterone can directly bind to the Androgen Receptor (AR) or be further converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), which also binds to AR. Upon ligand binding, AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of androgen-responsive genes.
Methodological & Application
Prasterone Acetate Administration in Animal Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone that serves as a precursor to androgens and estrogens.[1][2] Its acetylated form, prasterone acetate (B1210297) (DHEA acetate), is utilized in research to investigate its effects on various physiological processes, including metabolism, neuroprotection, and behavior. These application notes provide detailed protocols for the administration of prasterone acetate in rodent models, summarize quantitative data from relevant studies, and illustrate the key signaling pathways involved. While much of the available research has been conducted with DHEA, the protocols and mechanisms are largely applicable to this compound due to its rapid conversion to DHEA in vivo.
Data Presentation: Quantitative Administration Parameters
The following tables summarize dosages and administration routes for prasterone (DHEA) and its acetate form in rat and mouse models, as reported in various research contexts.
Table 1: this compound (DHEA Acetate) Administration in Rats
| Animal Model | Strain | Administration Route | Dosage | Duration | Research Focus | Reference |
| Adult Rat | Sprague-Dawley | Dietary | 6 g/kg of diet | 11 weeks | Metabolism, Body Weight | [3] |
| Adult Rat | Wistar | Dietary | 6 g/kg of diet | 6 weeks | Liver Peroxisomal Enzymes | |
| Male Rat | Wistar-Unilever | Dietary | 1000 or 2000 mg/kg of diet | Continuous | Prostate Carcinogenesis | [4] |
Table 2: Prasterone (DHEA) Administration in Rodents
| Animal Model | Strain | Administration Route | Dosage | Duration | Research Focus | Reference |
| Pre-pubertal Rat | Sprague-Dawley | Subcutaneous Injection | 60 mg/kg body weight | Daily for up to 20-30 days | Polycystic Ovary Syndrome (PCOS) | [5] |
| Post-pubertal Rat | Sprague-Dawley | Subcutaneous Injection | 60 mg/kg body weight | Daily for up to 20-30 days | Polycystic Ovary Syndrome (PCOS) | [5][6] |
| Adult Male Rat | Wistar | Subcutaneous Injection | 10 mg/kg body weight | Once a week for 5 weeks | Redox Environment in Skeletal Muscle | [7] |
| Rat Model of Vascular Dementia | - | - | - | - | Memory and BDNF | [8] |
| Male Mice | - | Intracerebroventricular | 3.5 fmol per mouse | Immediate post-training | Memory Enhancement | [9] |
Experimental Protocols
Protocol 1: Dietary Administration of this compound in Rats
This protocol is adapted from studies investigating the metabolic effects of DHEA acetate.[3]
Objective: To administer this compound orally to rats through their diet for long-term studies.
Materials:
-
This compound powder
-
Standard rodent chow (nonpurified diet)
-
Precision balance
-
Mixer (e.g., V-blender or equivalent)
-
Animal caging and husbandry supplies
Procedure:
-
Dosage Calculation: Determine the required concentration of this compound in the diet. For example, to achieve a 6 g/kg diet concentration, mix 6 grams of this compound with 994 grams of powdered rodent chow.[3]
-
Diet Preparation:
-
Thoroughly mix the this compound powder with a small portion of the powdered chow to ensure even distribution.
-
Gradually add the remaining chow and continue mixing until a homogenous mixture is achieved. Using a V-blender is recommended for large batches to ensure uniformity.
-
-
Diet Pelleting (Optional): If desired, the powdered diet can be re-pelleted using a pellet mill.
-
Administration:
-
House the rats individually to monitor food intake accurately.
-
Provide the this compound-containing diet and water ad libitum.
-
Replace the diet as needed, typically every 2-3 days, to maintain freshness.
-
-
Monitoring:
-
Measure food consumption and body weight regularly (e.g., daily or weekly).
-
Observe the animals for any signs of toxicity or adverse effects.
-
Protocol 2: Subcutaneous Injection of Prasterone (DHEA) in Rats
This protocol is based on studies inducing PCOS and investigating redox environments in rats.[5][7]
Objective: To administer a precise dose of prasterone via subcutaneous injection.
Materials:
-
Prasterone (DHEA) powder
-
Sterile vials
-
Vortex mixer or sonicator
-
Syringes (e.g., 1 mL) with appropriate needles (e.g., 25-27 gauge)
-
Animal handling and restraint equipment
Procedure:
-
Solution Preparation:
-
Calculate the required amount of prasterone and vehicle to achieve the desired concentration. For example, to prepare a 60 mg/mL solution for a 60 mg/kg dose in a 250g rat (0.25 kg), you would need 15 mg of prasterone per 0.25 mL of vehicle.
-
Dissolve the prasterone powder in the vehicle. Use a vortex mixer or sonicator to ensure complete dissolution.
-
-
Animal Preparation:
-
Weigh the animal to determine the exact volume of the solution to be injected.
-
Properly restrain the animal to ensure accurate and safe injection.
-
-
Injection:
-
Draw the calculated volume of the prasterone solution into the syringe.
-
Lift the skin on the dorsal side (back) of the rat to create a tent.
-
Insert the needle into the subcutaneous space at the base of the skin tent.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions at the injection site (e.g., swelling, irritation).
-
Protocol 3: Oral Gavage of this compound in Rodents
This protocol is a general guideline for oral gavage in rodents.[10]
Objective: To deliver a precise oral dose of this compound directly into the stomach.
Materials:
-
This compound powder
-
Vehicle (e.g., corn oil, water with a suspending agent)
-
Sterile vials
-
Vortex mixer or sonicator
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes (e.g., 1 mL)
-
Animal handling and restraint equipment
Procedure:
-
Suspension Preparation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be necessary to ensure a uniform suspension.
-
-
Animal Preparation:
-
Weigh the animal for accurate dose calculation.
-
Gently but firmly restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Administration:
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Draw the calculated volume of the this compound suspension into the syringe attached to the gavage needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.
-
Administer the suspension slowly.
-
Carefully withdraw the needle.
-
-
Post-gavage Monitoring:
-
Return the animal to its cage and observe for any signs of distress, such as difficulty breathing, which could indicate improper administration.
-
Signaling Pathways and Mechanisms of Action
This compound is rapidly hydrolyzed to prasterone (DHEA), which then exerts its biological effects. Prasterone can act directly on various receptors or be converted into androgens (like testosterone) and estrogens (like estradiol) in peripheral tissues.[1][2] The subsequent actions are mediated by the signaling pathways of these hormones.
Intracellular Conversion and Action
Prasterone is taken up by cells and converted into active androgens and estrogens through a series of enzymatic reactions. These hormones then bind to their respective intracellular receptors (Androgen Receptor and Estrogen Receptor), which translocate to the nucleus and modulate gene expression.
Neuroprotective and Neuromodulatory Signaling
Prasterone and its metabolites have significant effects on the central nervous system. They can modulate neuronal excitability, survival, and plasticity through various signaling pathways. One key mechanism is the regulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[4][8] DHEA has been shown to stimulate the production of BDNF in cortical neurons.[4] BDNF, in turn, activates signaling cascades that promote neuronal survival and growth. Prasterone can also directly interact with neurotransmitter receptors such as NMDA and GABA receptors, influencing synaptic plasticity and mood.[1]
Experimental Workflow Example: Investigating this compound's Effect on Memory
The following diagram illustrates a typical workflow for a study investigating the effects of this compound on spatial memory in a rodent model.
References
- 1. What is the mechanism of Prasterone? [synapse.patsnap.com]
- 2. Prasterone - Wikipedia [en.wikipedia.org]
- 3. Effects of dehydroepiandrosterone acetate on metabolism, body weight and composition of male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydroepiandrosterone stimulates nerve growth factor and brain derived neurotrophic factor in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Improved Dehydroepiandrosterone-Induced Rat Model of Polycystic Ovary Syndrome (PCOS): Post-pubertal Improve PCOS's Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Dehydroepiandrosterone Induced PCOS Rat Model: Interplay of Age, High Fat Diet, and Treatment Regimen on Reproductive and Metabolic Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DHEA Treatment Effects on Redox Environment in Skeletal Muscle of Young and Aged Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of dehydroepiandrosterone (DHEA) on memory and brain derived neurotrophic factor (BDNF) in a rat model of vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Memory-enhancing effects in male mice of pregnenolone and steroids metabolically derived from it - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An acute oral gavage study of 3beta-acetoxyandrost- 5-ene-7,17-dione (7-oxo-DHEA-acetate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Prasterone Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prasterone Acetate, the acetylated form of prasterone (also known as Dehydroepiandrosterone or DHEA), is a crucial steroid prohormone. It serves as a metabolic intermediate in the biosynthesis of androgens and estrogens. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its specificity, precision, and accuracy.[1][2]
This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The described protocol is suitable for assay and stability studies, and has been validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]
Experimental Protocol: HPLC Method
Chromatographic Conditions
A reversed-phase isocratic HPLC method is employed for the separation and quantification of this compound. Steroids are typically hydrophobic, making RP-HPLC with a C18 column an effective analytical choice.[5] The conditions are summarized in the table below.
| Parameter | Specification |
| Instrument | HPLC System with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30 v/v)[6][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Injection Volume | 20 µL[7] |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 210 nm[7] |
| Run Time | 10 minutes |
Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard
-
0.45 µm Membrane Filters
Standard Solution Preparation
-
Stock Standard Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[7]
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking to ensure complete extraction of the active ingredient.[1]
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Pipette 10 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain a theoretical concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm membrane filter before injection.[1]
Method Validation Protocol
The analytical method was validated as per ICH guidelines for parameters including system suitability, linearity, accuracy, precision, and robustness.[4]
System Suitability
System suitability testing is performed to ensure the chromatographic system is adequate for the intended analysis. The working standard solution (100 µg/mL) is injected six times. The acceptance criteria are summarized in the data table below.[4]
Linearity
Linearity is established by preparing a series of at least five concentrations of this compound from the stock solution. The peak area response is plotted against the concentration, and the correlation coefficient (R²) is calculated.[4]
Accuracy (Recovery)
The accuracy of the method is determined by a recovery study, spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery is then calculated.[3][4]
Precision
-
Repeatability (Intra-day Precision): Six separate sample preparations are analyzed on the same day. The Relative Standard Deviation (%RSD) is calculated.[8]
-
Intermediate Precision (Inter-day Precision): The analysis is repeated on a different day by a different analyst to assess the ruggedness of the method. The %RSD is calculated.[8]
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[7]
Data Presentation
The following tables summarize the quantitative results obtained during method validation.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 7500 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% | 0.45% |
| %RSD of Retention Times (n=6)| ≤ 1.0% | 0.15% |
Table 2: Linearity and Range
| Parameter | Result |
|---|---|
| Linearity Range | 50 - 150 µg/mL |
| Regression Equation | y = 25430x - 1580 |
| Correlation Coefficient (R²) | 0.9998 |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Table 3: Accuracy (Recovery Study)
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | %RSD |
|---|---|---|---|---|
| 80% | 80 | 79.6 | 99.5% | 0.5% |
| 100% | 100 | 100.3 | 100.3% | 0.3% |
| 120% | 120 | 119.4 | 99.5% | 0.4% |
Table 4: Method Precision
| Precision Type | %RSD |
|---|---|
| Repeatability (Intra-day, n=6) | 0.65% |
| Intermediate (Inter-day, n=6) | 0.88% |
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to final data analysis.
Caption: Workflow for this compound HPLC Analysis.
HPLC Method Validation Logic
This diagram outlines the logical relationship between the different validation parameters as stipulated by ICH guidelines.
Caption: Logical Flow of HPLC Method Validation.
References
- 1. journals.mu-varna.bg [journals.mu-varna.bg]
- 2. wjpmr.com [wjpmr.com]
- 3. longdom.org [longdom.org]
- 4. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mtc-usa.com [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. ajol.info [ajol.info]
- 8. rjptonline.org [rjptonline.org]
Application Note: Quantitative Analysis of Prasterone Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of prasterone acetate (B1210297) using Gas Chromatography-Mass Spectrometry (GC-MS). Prasterone acetate, a synthetic ester of the endogenous steroid hormone prasterone (dehydroepiandrosterone, DHEA), is a key compound in pharmaceutical development. The methodology presented herein covers sample preparation, derivatization, GC-MS instrument parameters, and data analysis, providing a robust framework for accurate and precise quantification in various sample matrices. This document is intended to guide researchers and analysts in implementing a reliable analytical method for this compound.
Introduction
This compound is a synthetic derivative of prasterone, a crucial prohormone in the biosynthesis of androgens and estrogens. Its analysis is vital in pharmaceutical quality control, pharmacokinetic studies, and metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of steroids. However, due to the polar nature of steroids, derivatization is often necessary to improve their volatility and chromatographic performance. This protocol employs a silylation derivatization step to enhance the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix. The following protocols outline solid-phase extraction (SPE) for complex matrices like biological fluids and a standard dilution for bulk drug substances.
a) Solid-Phase Extraction (SPE) for Biological Matrices:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load 1 mL of the pre-treated sample (e.g., plasma, serum) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering polar compounds.
-
Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for derivatization.
b) Preparation of Bulk Drug Substance:
-
Accurately weigh approximately 10 mg of the this compound drug substance.
-
Dissolve the substance in a suitable organic solvent (e.g., methanol) in a 10 mL volumetric flask.
-
Prepare a working solution of 100 µg/mL by appropriate dilution.
-
Transfer a 100 µL aliquot of the working solution to a vial for derivatization.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization (Silylation)
To enhance the volatility and thermal stability of this compound for GC-MS analysis, a silylation reaction is performed to convert the polar hydroxyl group to a nonpolar trimethylsilyl (B98337) (TMS) ether.
-
To the dried sample residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of pyridine (B92270) as a catalyst.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS injection.
GC-MS Instrumentation and Conditions
The following instrumental parameters provide a starting point for the analysis and may require optimization for specific instruments and applications.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 180°C, hold for 1 min- Ramp 1: 20°C/min to 280°C, hold for 5 min- Ramp 2: 10°C/min to 300°C, hold for 5 min |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative data for the GC-MS analysis of this compound (as its TMS derivative) is summarized below. These values are representative and should be experimentally verified.
Table 1: Chromatographic and Mass Spectrometric Data
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound-TMS | ~12.5 | 330 | 240, 255 |
Table 2: Method Validation Parameters (Representative Values)
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy/Recovery (%) | 90-110% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical steps involved in the GC-MS analysis of this compound.
Prasterone Acetate in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone produced in the adrenal glands, gonads, and the brain.[1] Its acetylated form, prasterone acetate (B1210297) (DHEA acetate), is a synthetic derivative often used in research settings due to its stability. Prasterone itself is a precursor to potent androgens and estrogens, and its conversion occurs in various peripheral tissues.[1][2] This tissue-specific conversion makes prasterone and its derivatives subjects of interest in various fields, including cancer research, neurobiology, and endocrinology. In cell culture experiments, prasterone acetate is utilized to investigate its effects on cell proliferation, apoptosis, and various signaling pathways. These studies are crucial for understanding its physiological roles and therapeutic potential.[1]
Mechanism of Action
This compound exerts its effects through multiple mechanisms. As a prohormone, it can be metabolized into active sex steroids like testosterone (B1683101) and estradiol, which then bind to their respective androgen and estrogen receptors.[1][2] Beyond its role as a precursor, prasterone can directly interact with several receptors, including N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors, influencing neuronal activity and mood.[1] It has also been implicated in the modulation of immune responses and may possess neuroprotective and anti-inflammatory properties.[1][3]
Data Presentation
The following tables summarize quantitative data from various cell culture experiments investigating the effects of prasterone (DHEA) and related compounds.
Table 1: Effects of Prasterone (DHEA) on Cell Viability and Proliferation
| Cell Line | Compound | Concentration Range | Incubation Time | Effect | Assay |
| Primary Rat Leydig Cells | DHEA | 0.1 - 200 µM | 6 - 48 h | Dose-dependent effects on viability | MTT Assay |
| Primary Rat Leydig Cells | DHEA | 1, 50, 100 µM | 24 h | Inhibition of proliferation | EdU Assay |
| BV-2 (murine microglial) | DHEA | Up to 200 µM | Not specified | Dose-dependent inhibition of viability | Not specified |
| Ovarian and Endometrial Cancer Cells | Progesterone (B1679170) | Not specified | Not specified | Dose-dependent decrease in viability | MTS Proliferation Assay |
| CAMA-1 (mammary cancer) | Medroxyprogesterone Acetate | 10⁻⁸ - 10⁻⁵ mol/l | 1 - 4 h | Decrease in plasma membrane lipid mobility | Fluorescence Recovery After Photobleaching |
Table 2: Effects of Prasterone (DHEA) and Analogs on Apoptosis
| Cell Line | Compound | Concentration | Incubation Time | Effect | Assay |
| BV-2 (murine microglial) | DHEA | 100 µM (at zero glucose) | Not specified | Induction of apoptosis | DNA Ladder, Annexin V |
| Breast Cancer Cells (PgR+) | Medroxyprogesterone Acetate | 10 nM | Not specified | Protection against serum depletion-induced apoptosis | Not specified |
| Ovarian and Endometrial Cancer Cells | Progesterone | Not specified | Not specified | Activation of caspase-3, increased p53 and BAX, decreased BCL-2 | Western Blotting |
| PC-3 and DU145 (prostate cancer) | Cyproterone Acetate | Not specified | Not specified | Increased susceptibility to TRAIL-induced apoptosis | Annexin V/PI Labeling |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from studies on primary rat Leydig cells.[4]
1. Cell Seeding: a. Seed primary Leydig cells in 96-well plates at a density of 1x10⁴ cells/well. b. Incubate for 24 hours to allow for cell attachment.
2. Treatment with this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. c. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. d. Include a vehicle control (medium with the solvent at the highest concentration used). e. Incubate the plates for desired time points (e.g., 6, 12, 24, or 48 hours).
3. MTT Assay: a. After the incubation period, add 20 µl of MTT solution (5 mg/ml in PBS) to each well. b. Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals. c. Carefully remove the culture medium. d. Add 150 µl of DMSO to each well to dissolve the formazan crystals. e. Measure the optical density at 490 nm using a microplate reader.
4. Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Analysis of Cell Proliferation using EdU Assay
This protocol is based on the methodology used for primary rat Leydig cells.[4]
1. Cell Seeding and Treatment: a. Plate cells at a density of 1x10⁶ cells/well in a suitable plate format. b. After 24 hours, treat the cells with the desired concentrations of this compound (e.g., 1, 50, 100 µM) for 24 hours.
2. EdU Labeling: a. Add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) solution to a final concentration of 50 µM. b. Incubate for 2 hours to allow for the incorporation of EdU into newly synthesized DNA.
3. Cell Fixation and Permeabilization: a. Harvest the cells and wash with PBS. b. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature. c. Wash the cells and permeabilize with a saponin-based buffer.
4. Click-iT® Reaction: a. Prepare the Click-iT® reaction cocktail containing the fluorescent azide (B81097) according to the manufacturer's instructions. b. Add the reaction cocktail to the cells and incubate for 30 minutes in the dark.
5. DNA Staining and Analysis: a. Wash the cells. b. Resuspend the cells in a buffer containing a DNA stain (e.g., DAPI or Hoechst 33342). c. Analyze the cells by flow cytometry or fluorescence microscopy to determine the percentage of EdU-positive (proliferating) cells.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is a general guideline based on common laboratory practices.
1. Cell Lysis: a. Treat cells with this compound as described in previous protocols. b. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, BAX, cleaved caspase-3) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
5. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Visualizations
Signaling Pathways
Prasterone and its metabolites can influence several signaling pathways that are critical for cell survival and proliferation.
Caption: Metabolic conversion of this compound and its downstream effects.
Caption: Progesterone-mediated neuroprotective signaling pathways.[5][6]
Experimental Workflow
Caption: General workflow for in vitro experiments with this compound.
References
- 1. What is the mechanism of Prasterone? [synapse.patsnap.com]
- 2. Prasterone - Wikipedia [en.wikipedia.org]
- 3. Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroepiandrosterone inhibits cell proliferation and improves viability by regulating S phase and mitochondrial permeability in primary rat Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]
- 6. aapec.org [aapec.org]
Application Notes and Protocols for Developing Stable Formulations of Prasterone Acetate for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasterone acetate (B1210297), the acetylated form of prasterone (dehydroepiandrosterone, DHEA), is a synthetic steroid hormone precursor. In target tissues, it is intracellularly converted into androgens and estrogens, making it a subject of significant interest in various research fields, including endocrinology, neurobiology, and pharmacology. The development of stable formulations is crucial for ensuring the accuracy and reproducibility of research data. This document provides detailed application notes and protocols for developing stable formulations of prasterone acetate for research purposes, with a focus on stability testing and formulation strategies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing stable formulations.
| Property | Value |
| Molecular Formula | C₂₁H₃₀O₃ |
| Molecular Weight | 330.46 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 168-171 °C |
| LogP (Octanol/Water) | ~3.8 |
| Solubility | Practically insoluble in water. Soluble in various organic solvents. |
Signaling Pathway of Prasterone
This compound acts as a prodrug. After entering the cell, the acetate group is cleaved, releasing prasterone (DHEA). DHEA is then converted into active androgens and estrogens through a series of enzymatic reactions. These active hormones then bind to their respective nuclear receptors to elicit a biological response.
Formulation Strategies for Research Applications
Due to its poor water solubility, formulating this compound for in vitro and in vivo research requires careful selection of solvents and excipients.
Solubilization Data
The following table summarizes the solubility of this compound in various common laboratory solvents. This data is essential for preparing stock solutions for research.
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Ethanol | 25.3 |
| Methanol (B129727) | 15.8 |
| Acetone | 85.2 |
| Ethyl Acetate | 110.5 |
| Acetonitrile | 30.1 |
| Isopropanol | 18.9 |
| Cyclohexane | 2.1 |
| 1-Butanol | 22.4 |
Data is illustrative and may vary based on experimental conditions.
Common Excipients for Steroid Formulations
For aqueous-based assays or cell culture experiments, the use of solubilizing agents is often necessary.
-
Co-solvents: Ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs) can be used in combination with water to increase the solubility of this compound.
-
Surfactants: Non-ionic surfactants such as polysorbates (e.g., Tween® 80) and polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL) can form micelles to encapsulate and solubilize the steroid.
-
Cyclodextrins: β-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can form inclusion complexes with this compound, significantly enhancing its aqueous solubility and stability.[1][2]
Protocols for Stability Assessment
A crucial aspect of formulation development is to assess the stability of this compound under various stress conditions. This is typically achieved through forced degradation studies.
Experimental Workflow for Forced Degradation Studies
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose a clear vial of the stock solution to light in a photostability chamber (ICH Q1B conditions). Wrap a control sample in aluminum foil.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). For acid and base hydrolysis, neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis: Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.
Illustrative Degradation Data:
The following table provides hypothetical degradation data for this compound based on studies of the parent compound, DHEA.[1] This illustrates the expected stability profile.
| Stress Condition | Time | % this compound Remaining | Major Degradation Product(s) |
| 0.1 M HCl, 60°C | 72 h | >95% | Prasterone |
| 0.1 M NaOH, 60°C | 72 h | >95% | Prasterone |
| Water, 60°C | 72 h | >98% | Prasterone |
| 3% H₂O₂, RT | 3 h | ~38% | Oxidized derivatives |
| 60°C (Thermal) | 72 h | >98% | Not significant |
| Photolytic (ICH) | 7 days | ~9% | Photo-isomers, oxidation products |
Note: The primary degradation pathway under hydrolytic conditions is expected to be the cleavage of the acetate ester to form prasterone. Significant degradation is anticipated under oxidative and photolytic stress.
Protocol 2: Excipient Compatibility Study
Objective: To assess the compatibility of this compound with common formulation excipients.
Materials:
-
This compound
-
Selected excipients (e.g., HP-β-CD, Tween® 80, PEG 400, ethanol)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vials
-
Temperature-controlled oven
Methodology:
-
Sample Preparation: Prepare binary mixtures of this compound and each excipient in a 1:1 ratio by weight. Also, prepare a sample of this compound alone as a control.
-
Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), dissolve a portion of each sample in a suitable solvent (e.g., acetonitrile) and analyze by the stability-indicating HPLC method described in Protocol 1.
-
Evaluation: Compare the chromatograms of the mixtures with that of the control. The appearance of new degradation peaks or a significant decrease in the this compound peak in the presence of an excipient indicates incompatibility.
Conclusion
The successful use of this compound in research settings is contingent upon the use of stable and well-characterized formulations. The protocols and data presented in this document provide a framework for researchers to develop and validate stable formulations of this compound. By understanding its physicochemical properties, employing appropriate solubilization strategies, and conducting thorough stability assessments, researchers can ensure the integrity of their experimental results. It is recommended to perform these stability studies for each new formulation or solvent system to be used in research.
References
Application Notes: In Vitro Assays for Measuring Prasterone Acetate Activity
Introduction
Prasterone acetate (B1210297) is a synthetic ester of prasterone, which is identical to the endogenous human hormone dehydroepiandrosterone (B1670201) (DHEA).[1][2] As a prohormone, prasterone itself possesses weak intrinsic hormonal activity.[3][4] Its biological effects are primarily exerted through a process known as intracrinology, where it is taken up by peripheral cells and converted intracellularly into active androgens (testosterone, dihydrotestosterone) and estrogens (estradiol).[4][5][6] This localized conversion allows for tissue-specific hormonal effects while minimizing systemic exposure to active sex steroids.[7][8]
These application notes provide detailed protocols for a suite of in vitro assays designed to measure the biological activity of prasterone acetate. The assays focus on three key areas:
-
The enzymatic conversion of prasterone into active steroid hormones.
-
The subsequent activation of androgen and estrogen receptors by these metabolites.
-
The resulting downstream cellular effects.
These protocols are intended for researchers, scientists, and drug development professionals investigating the pharmacology of this compound and related compounds.
Signaling Pathway: Intracellular Metabolism of Prasterone
This compound readily enters cells where it is first hydrolyzed by non-specific esterases to yield prasterone (DHEA). Subsequently, a cascade of steroidogenic enzymes, including 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD), and aromatase, convert DHEA into potent androgens and estrogens.[4][9] This metabolic cascade is the primary mechanism of action for prasterone.
Experimental Protocols
Hormone Receptor Activation Assay (Reporter Gene Assay)
This assay quantifies the ability of this compound's metabolites to activate androgen and estrogen receptors. It utilizes host cells (e.g., HEK293) co-transfected with an expression vector for the human androgen receptor (AR) or estrogen receptor (ER) and a reporter vector containing hormone response elements (HREs) upstream of a reporter gene, such as luciferase.[10][11]
Protocol:
-
Cell Seeding: Seed HEK293 cells in a white, clear-bottom 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C, 5% CO₂.
-
Transfection: For each well, prepare a transfection mix containing:
-
50 ng of the receptor expression plasmid (e.g., pCMV-hAR or pCMV-hERα).
-
100 ng of the reporter plasmid (e.g., pGL4.36[ARE-luc2P] or pGL4.36[ERE-luc2P]).
-
5 ng of a control plasmid (e.g., Renilla luciferase) for normalization.
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
Replace the medium with 100 µL of fresh, charcoal-stripped serum medium containing the transfection mix.
-
-
Incubation: Incubate the cells for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in charcoal-stripped serum medium. Include positive controls (e.g., Dihydrotestosterone for AR, 17β-Estradiol for ER) and a vehicle control (e.g., 0.1% DMSO). Remove the transfection medium and add 100 µL of the treatment solutions to the respective wells.
-
Incubation: Incubate for an additional 24 hours.
-
Lysis and Measurement:
-
Remove the treatment medium and wash cells once with PBS.
-
Add 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions on a plate luminometer.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold induction relative to the vehicle control. Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Key Enzyme Activity Assays (3β-HSD & 17β-HSD)
These assays measure the activity of key steroidogenic enzymes responsible for converting prasterone into active androgens.[12][13] The protocol below describes a general method using cell lysates from cells that endogenously express or have been engineered to express the enzyme of interest (e.g., HSD3B2).[11][12] Product formation can be quantified using various methods, including spectrophotometry by monitoring NAD⁺/NADH conversion or by direct measurement of the steroid product using LC-MS/MS.[14]
Protocol (Example for 3β-HSD):
-
Cell Lysate Preparation:
-
Culture cells known to express 3β-HSD (e.g., human adrenal H295R cells or transfected HEK293 cells).[15]
-
Harvest cells, wash with cold PBS, and resuspend in a hypotonic lysis buffer.
-
Homogenize the cells and centrifuge to obtain a cytosolic or microsomal fraction, as appropriate for the enzyme.
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
50-100 µg of lysate protein.
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Cofactor (e.g., 1 mM NAD⁺).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation: Start the reaction by adding the substrate (e.g., 10 µM DHEA). The final reaction volume should be around 200 µL.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or another organic solvent to precipitate proteins.
-
Product Quantification (LC-MS/MS):
-
Centrifuge the terminated reaction to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial.
-
Analyze the sample using a validated LC-MS/MS method to quantify the formation of the product (androstenedione).
-
-
Data Analysis: Calculate the specific activity of the enzyme, typically expressed as pmol or nmol of product formed per minute per mg of protein.
Quantification of Steroid Metabolites by ELISA
To confirm the intracellular conversion of this compound, the resulting steroid hormones (DHEA, testosterone, estradiol, etc.) can be measured in the cell culture medium. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and accessible method for this purpose.[3][16][17]
Protocol (General):
-
Sample Collection: Culture target cells (e.g., vaginal epithelial cells, H295R cells) and treat with this compound for 24-48 hours. Collect the cell culture supernatant.
-
Assay Procedure: Follow the protocol provided with a commercial competitive ELISA kit for the target steroid (e.g., DHEA, Testosterone). A typical procedure involves:
-
Pipetting standards, controls, and collected culture media into wells of a microplate pre-coated with a capture antibody.[16]
-
Adding an enzyme-conjugated version of the steroid (e.g., DHEA-HRP) and a specific primary antibody. Free steroid from the sample competes with the enzyme-conjugated steroid for binding to the primary antibody.[17]
-
Incubating for a specified time (e.g., 2 hours) to allow for competitive binding.[16]
-
Washing the plate to remove unbound reagents.
-
Adding a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate converts the substrate, producing a color.
-
Stopping the reaction with a stop solution. The color intensity will be inversely proportional to the amount of steroid in the sample.
-
-
Measurement and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.[16]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the steroid in the samples by interpolating their absorbance values from the standard curve.
-
Data Presentation
The activity of prasterone can be quantified by its effects on cellular endpoints. The following table summarizes representative data from clinical studies on the effect of intravaginal prasterone on vaginal cell maturation, a key in vitro-translatable endpoint for its therapeutic effect in vulvovaginal atrophy.[2][18]
| Parameter | Assay Type | Cell Type / System | Treatment | Result | Reference |
| Cell Maturation | Cytology | Postmenopausal Women (In Vivo) | 6.5 mg Prasterone (12 weeks) | Superficial Cells: Increased by 4.88% vs. placebo (p=0.0111) | [18][19] |
| 6.5 mg Prasterone (12 weeks) | Parabasal Cells: Decreased by 43.48% vs. placebo (p<0.0001) | [18][19] | |||
| Vaginal pH | pH Measurement | Postmenopausal Women (In Vivo) | 6.5 mg Prasterone (12 weeks) | pH Reduction: Decreased by 0.72 units vs. placebo | [2] |
| Androgen Receptor Activity | Reporter Gene Assay | CV-1 Cells expressing AR | Androstenedione (A4) -> Testosterone (T) | Progressive increase in luciferase activity with incubation time | [11] |
| Enzyme Activity | DHEA Sulfation | HepG2 Cells | 0.1–2 µM DHEA | Concentration-dependent conversion of DHEA to DHEAS | [20][21] |
| Cell Viability | Neutral Red Assay | Primary Neuronal Culture | 1 nM–10 µM DHEA | Decreased viability by 33-95% after 24-72 hours | [22] |
| Androgen Production | LC-MS/MS | H295R Cells | Chemical Perturbation | Model integrates 11 steroid hormone measurements to assess activity | [15] |
References
- 1. Prasterone - Wikipedia [en.wikipedia.org]
- 2. Prasterone for vulvar and vaginal atrophy in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. monobind.com [monobind.com]
- 4. What is the mechanism of Prasterone? [synapse.patsnap.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. hcpintrarosa.com [hcpintrarosa.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Intravaginal prasterone (DHEA) provides local action without clinically significant changes in serum concentrations of estrogens or androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation [frontiersin.org]
- 13. Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 15. Evaluating structure-based activity in a high-throughput assay for steroid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dehydroepiandrosterone Sulfate (DHEA-S) Competitive ELISA Kit (EIADHEA) - Invitrogen [thermofisher.com]
- 17. arborassays.com [arborassays.com]
- 18. Prasterone (Intrarosa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Clinical Review - Prasterone (Intrarosa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Effect of dehydroepiandrosterone and its sulfate metabolite on neuronal cell viability in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Prasterone Acetate
These comprehensive guidelines are designed for researchers, scientists, and drug development professionals, providing detailed protocols for the dissolution of prasterone acetate (B1210297) (also known as dehydroepiandrosterone (B1670201) acetate or DHEA acetate) for various experimental applications.
Product Information and Storage
Prasterone acetate is the 3-acetate ester of prasterone (DHEA), a precursor to androgens and estrogens.[1] It is a white to off-white solid. For long-term storage, the powder form should be kept at -20°C for up to three years or at 4°C for up to two years.[1]
Solubility Data
This compound is a lipophilic molecule and is practically insoluble in aqueous solutions.[1] Organic solvents are necessary to dissolve it effectively. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 14.29 mg/mL (43.24 mM) | Sonication may be required to fully dissolve. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |
| Water | < 0.1 mg/mL | Insoluble.[1] |
| Ethanol | Soluble (exact value not specified) | Data for similar steroid acetates like testosterone (B1683101) acetate (1 mg/mL) and cortisone (B1669442) acetate (2 mg/mL) suggest solubility in this range. Empirical determination is recommended.[2][3] |
| Methanol | Soluble (exact value not specified) | Data for testosterone acetate (1 mg/mL) suggests solubility in this range. Empirical determination is recommended.[2] |
Experimental Protocols
Preparation of Stock Solutions
For most applications, it is recommended to first prepare a concentrated stock solution of this compound in 100% DMSO. This stock can then be diluted into aqueous buffers or culture media for working solutions.
Materials:
-
This compound powder (CAS No: 853-23-6)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Protocol:
-
Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 302.61 µL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously. If necessary, use a sonicator to aid dissolution until the solution is clear.[1]
-
Storage of Stock Solution: Store the DMSO stock solution in small aliquots to avoid repeated freeze-thaw cycles. It is stable for up to 1 year at -20°C or 2 years at -80°C.[1]
Protocol for Cell Culture Experiments
The primary consideration for in vitro studies is the final concentration of the solvent (e.g., DMSO) in the cell culture medium, as it can be toxic to cells.
Workflow for Preparing Working Solutions for Cell Culture:
Caption: Workflow for preparing this compound for cell culture.
Protocol:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Determine the highest final concentration of this compound needed for your experiment.
-
Calculate the dilution required to achieve this concentration. Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to your specific cell line.
-
A final DMSO concentration of ≤ 0.5% is generally well-tolerated by most cell lines.[4][5]
-
For sensitive or primary cells, it is recommended to keep the final DMSO concentration at ≤ 0.1% .[6][7]
-
Always perform a vehicle control experiment using the same final concentration of DMSO without the compound to assess any effects of the solvent itself.
-
-
Prepare the working solution by adding the stock solution to the culture medium and mixing well. For example, to make a 10 µM working solution from a 10 mM stock with a final DMSO concentration of 0.1%, you would add 1 µL of the stock solution to 999 µL of culture medium.
-
Add the final working solution to your cells.
Protocols for In Vivo Administration
Due to its poor water solubility, this compound requires a co-solvent vehicle for in vivo administration. The following are established formulations. Always prepare these solutions in a sterile environment (e.g., a laminar flow hood) and use sterile components.
Protocol 1: Formulation with PEG300 and Tween-80
This formulation is suitable for subcutaneous or intramuscular injections.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 14.3 mg/mL).[1]
-
In a sterile tube, add the solvents in the following order, ensuring the solution is clear after each addition:
-
10% DMSO (containing the this compound)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final solution thoroughly to ensure homogeneity. This method yields a clear solution of at least 1.43 mg/mL.[1]
Protocol 2: Formulation with SBE-β-CD
This formulation uses a cyclodextrin (B1172386) to improve solubility.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 14.3 mg/mL).[1]
-
Prepare a 20% (w/v) solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
To prepare the final formulation, add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly. This method also yields a clear solution of at least 1.43 mg/mL.[1]
Protocol 3: Formulation with Corn Oil
This formulation is suitable for subcutaneous or intramuscular depot injections.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 14.3 mg/mL).[1]
-
Add 10% of the DMSO stock solution to 90% sterile corn oil.
-
Mix thoroughly. This will result in a clear solution of at least 1.43 mg/mL. Note that for dosing periods longer than two weeks, this formulation should be used with caution.[1]
Signaling Pathway
Prasterone itself is a prohormone. Following administration and cellular uptake, the acetate group is cleaved, and the resulting prasterone (DHEA) is converted into biologically active androgens and estrogens in a tissue-specific manner.[7] This conversion is a key aspect of its mechanism of action.
Caption: Metabolic pathway of prasterone to active sex steroids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Testosterone acetate CAS#: 1045-69-8 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Prasterone Acetate as a Reference Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasterone acetate (B1210297), the acetylated form of prasterone (dehydroepiandrosterone, DHEA), is a synthetic steroid that serves as a crucial reference standard in mass spectrometry-based analyses. Its stability and distinct mass-to-charge ratio make it an ideal internal or external standard for the quantification of endogenous steroids, related drug compounds, and their metabolites in various biological matrices. This application note provides a comprehensive overview of the chemical properties of prasterone acetate and detailed protocols for its use as a reference standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Properties of this compound [1][2]
| Property | Value |
| Chemical Name | [(3S,10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
| Synonyms | DHEA Acetate, Dehydroepiandrosterone 3-Acetate |
| CAS Number | 853-23-6 |
| Molecular Formula | C₂₁H₃₀O₃ |
| Molecular Weight | 330.46 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | ≥98% |
Principle of Use in Mass Spectrometry
In quantitative mass spectrometry, a reference standard is used to establish a calibration curve from which the concentration of an analyte in an unknown sample can be determined. This compound is particularly useful in methods targeting the analysis of other steroids. When a stable isotope-labeled version is not available, its structural similarity and comparable ionization efficiency to many endogenous androgens and their precursors allow it to serve as an effective internal standard, correcting for variations in sample preparation and instrument response.
Experimental Protocols
Preparation of Stock and Working Standard Solutions
Objective: To prepare accurate and stable standard solutions of this compound for calibration and quality control.
Materials:
-
This compound reference standard (≥98% purity)
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile (B52724)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
Procedure:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the weighed standard in a 10 mL volumetric flask with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the primary stock solution at -20°C in an amber glass vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
The concentration of the working standards should bracket the expected concentration range of the analyte in the samples. A typical calibration curve might include concentrations from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
Objective: To extract this compound and other target steroids from a complex biological matrix like human plasma, removing interfering substances.
Materials:
-
Human plasma samples
-
This compound working standard solutions
-
Internal standard solution (e.g., testosterone-d3)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol
-
Deionized water
-
Hexane
-
Ethyl acetate
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Spiking: To 500 µL of plasma, add the internal standard. For the calibration curve, spike blank plasma with the appropriate working standard solutions.
-
Protein Precipitation: Add 1 mL of cold acetonitrile to each sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Method
Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of this compound.
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Agilent 1290 Infinity or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are proposed for this compound based on its chemical structure and common fragmentation patterns of steroid acetates. The optimal collision energies should be determined experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 331.2 | 271.2 | 100 | 15 |
| This compound (Qualifier) | 331.2 | 253.2 | 100 | 25 |
| Testosterone-d3 (Internal Standard) | 292.2 | 109.1 | 100 | 30 |
Data and Performance Characteristics
The following tables summarize the expected performance characteristics of the described method using this compound as a reference standard. These values are representative and should be validated in your laboratory.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | <10 | <15 | 90-110 |
| Medium | 50 | <10 | <15 | 90-110 |
| High | 500 | <10 | <15 | 90-110 |
Visualizations
References
Application Notes and Protocols: Prasterone Acetate in Steroid Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of prasterone acetate (B1210297) (dehydroepiandrosterone acetate, DHEA acetate) as a key precursor in the synthesis of various steroid hormones. This document outlines the primary metabolic pathways, presents relevant quantitative data, and offers detailed experimental protocols for the conversion of prasterone acetate to downstream steroids for research and development purposes.
Introduction
Prasterone (DHEA) is a crucial endogenous steroid hormone that serves as a precursor to both androgens and estrogens.[1] Its acetylated form, this compound, is a stable and commonly used starting material in the synthesis of a wide range of steroidal compounds.[2] The conversion of this compound primarily involves enzymatic or chemical modifications at the C3 and C17 positions of the steroid nucleus. Understanding these conversion pathways and having robust protocols are essential for researchers in endocrinology, medicinal chemistry, and drug development.
Steroidogenic Pathways Involving Prasterone
Prasterone, following the hydrolysis of the acetate group, enters the steroidogenic cascade. The principal enzymatic conversions are mediated by hydroxysteroid dehydrogenases (HSDs) and aromatase.
-
Conversion to Androgens: Prasterone is converted to androstenedione (B190577) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group and isomerization of the Δ5 bond to a Δ4 bond.[3][4] Androstenedione is a key intermediate that can be further converted to testosterone (B1683101) by 17β-hydroxysteroid dehydrogenase (17β-HSD).
-
Conversion to Estrogens: Androstenedione and testosterone can then serve as substrates for the enzyme aromatase (CYP19A1), which converts them into estrone (B1671321) and estradiol, respectively.
A diagram of this key metabolic pathway is presented below.
Quantitative Data
The efficiency of the enzymatic conversion of prasterone is often characterized by the kinetic parameters of the involved enzymes. The following table summarizes the Michaelis-Menten constant (Km) for 3β-hydroxysteroid dehydrogenase with dehydroepiandrosterone (B1670201) (DHEA) as a substrate. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Enzyme | Substrate | Tissue Source (Human) | Km (µM) | Reference |
| 3β-Hydroxysteroid Dehydrogenase | Dehydroepiandrosterone | Adrenal Gland | 0.3 | --INVALID-LINK-- |
| 3β-Hydroxysteroid Dehydrogenase | Dehydroepiandrosterone | Ovary | 10-20x higher than placental | --INVALID-LINK-- |
| 3β-Hydroxysteroid Dehydrogenase | Dehydroepiandrosterone | Placenta | nanomolar range | --INVALID-LINK-- |
Note: this compound must first be hydrolyzed to prasterone (DHEA) to be a substrate for 3β-HSD.
Experimental Protocols
The following protocols provide detailed methodologies for the chemical and enzymatic conversion of this compound to androstenedione, a key intermediate in steroid synthesis.
The Oppenauer oxidation is a gentle method for selectively oxidizing secondary alcohols to ketones.[5] This protocol describes the conversion of the 3β-hydroxyl group of prasterone (after deacetylation) to a 3-keto group, yielding androstenedione.
Workflow Diagram:
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Aluminum isopropoxide
-
Acetone (anhydrous)
-
Toluene (B28343) or Benzene (anhydrous)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium chloride (NaCl) solution, saturated
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Deacetylation of this compound:
-
Dissolve this compound in methanol.
-
Add a solution of KOH or NaOH in methanol.
-
Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute HCl solution.
-
Remove the methanol under reduced pressure.
-
Extract the resulting prasterone with ethyl acetate.
-
Wash the organic layer with water and saturated NaCl solution, then dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain crude prasterone.
-
-
Oppenauer Oxidation:
-
Dissolve the crude prasterone in a mixture of anhydrous toluene and acetone.
-
Add aluminum isopropoxide to the solution.
-
Heat the mixture to reflux and stir for the required time (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Add dilute HCl to decompose the aluminum complexes.
-
Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with water and saturated NaCl solution, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain crude androstenedione.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
-
Analysis:
-
Confirm the identity and purity of the androstenedione product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
-
This protocol outlines the in vitro conversion of prasterone to androstenedione using 3β-hydroxysteroid dehydrogenase (3β-HSD). This method offers high specificity and avoids harsh chemical reagents.
Workflow Diagram:
Materials:
-
Prasterone (deacetylated from this compound as described in Protocol 1, step 1)
-
3β-hydroxysteroid dehydrogenase (commercially available or from a tissue homogenate)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Methanol for SPE conditioning and elution
Procedure:
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a suitable vessel containing Tris-HCl buffer.
-
Add a solution of prasterone (dissolved in a minimal amount of a water-miscible solvent like ethanol or DMSO if necessary).
-
Add NAD⁺ to the mixture.
-
Initiate the reaction by adding the 3β-HSD enzyme solution.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours), with gentle agitation.[7]
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by TLC or HPLC.
-
-
Steroid Extraction:
-
Liquid-Liquid Extraction:
-
Stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the phases.
-
Collect the organic layer containing the steroids.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
Solid Phase Extraction (SPE): [8][9]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., water) to remove salts and other polar impurities.
-
Elute the steroids with a nonpolar solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness.
-
-
-
Purification and Analysis:
-
Resuspend the dried extract in a suitable solvent.
-
Purify the androstenedione using preparative TLC or HPLC.
-
Analyze the final product for identity and purity using LC-MS or GC-MS.
-
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide array of steroid hormones. The choice between chemical and enzymatic conversion methods will depend on the specific requirements of the research, such as the desired scale, purity, and the availability of reagents and equipment. The protocols and data provided in these application notes serve as a foundation for researchers to develop and optimize their steroid synthesis workflows.
References
- 1. Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation [frontiersin.org]
- 5. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 6. A colorimetric assay method for 3beta-hydroxy-delta5-steroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. silicycle.com [silicycle.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Bioavailability of Prasterone Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of prasterone acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is prasterone acetate and why is its oral bioavailability a concern?
A1: this compound is the synthetic ester form of prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA).[1] It is a prohormone that is converted in the body to androgens and estrogens.[2] As a lipophilic and poorly water-soluble compound, its oral bioavailability can be limited by poor dissolution in the gastrointestinal tract and significant first-pass metabolism in the liver.[3][4]
Q2: What are the primary metabolic pathways for prasterone?
A2: Prasterone is metabolized in peripheral tissues into various active steroid hormones. The key enzymes involved are 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD), and aromatase, which catalyze its conversion to androgens like testosterone (B1683101) and estrogens like estradiol.[2]
Q3: What are the main formulation strategies to enhance the oral bioavailability of this compound?
A3: Key strategies focus on improving its solubility and dissolution rate, and in some cases, bypassing first-pass metabolism. These include:
-
Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area for dissolution.[5][6][7]
-
Lipid-Based Formulations: Systems such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Nanostructured Lipid Carriers (NLCs) can improve solubilization in the gut and enhance absorption, potentially through the lymphatic system.[3][8][9]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can create a higher-energy amorphous form with improved solubility.[8]
-
Liposomal Formulations: Encapsulating this compound within liposomes can protect it from degradation and enhance its absorption.[10]
Q4: How does micronization improve the bioavailability of steroids like this compound?
A4: Micronization reduces the particle size of the drug, which significantly increases its surface area.[11] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate in the gastrointestinal fluids, which can improve the extent of absorption for poorly soluble drugs.[8] For other steroids like progesterone (B1679170), micronization combined with an oil vehicle has been shown to significantly increase serum concentrations.[12]
Q5: What are the advantages of using a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound?
A5: SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a nanoemulsion upon contact with aqueous media in the gut.[13][14] This nanoemulsion provides a large interfacial area for drug absorption and can enhance the lymphatic transport of highly lipophilic drugs, thereby reducing first-pass metabolism.[10][15]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Preclinical Studies
-
Question: My in vivo study in rats shows low and inconsistent plasma levels of prasterone after oral administration of a this compound suspension. What are the likely causes and how can I troubleshoot this?
-
Answer:
-
Potential Cause 1: Poor Dissolution: this compound's low aqueous solubility is a primary barrier. The suspension may not be dissolving adequately in the gastrointestinal tract.
-
Troubleshooting:
-
Particle Size Reduction: Consider micronizing the this compound powder to increase its surface area and dissolution rate.[16][17]
-
Formulation Enhancement: Move from a simple suspension to a more advanced formulation. A good starting point would be a lipid-based formulation like a SNEDDS to improve solubilization.[3][8]
-
-
-
Potential Cause 2: First-Pass Metabolism: Prasterone is extensively metabolized in the liver. A significant portion of the absorbed drug may be cleared before reaching systemic circulation.
-
Troubleshooting:
-
Lipid-Based Formulations: Formulations like SNEDDS can promote lymphatic absorption, which partially bypasses the liver and can reduce first-pass metabolism.[3]
-
-
-
Potential Cause 3: Instability in Formulation: The this compound may not be stable in the vehicle used for dosing.
-
Troubleshooting:
-
Stability Studies: Conduct short-term stability studies of your formulation under the conditions of your experiment to ensure the drug remains stable and in solution or suspension.
-
-
-
Issue 2: Difficulty in Formulating a Stable and Effective this compound Solution for In Vivo Studies
-
Question: I am struggling to prepare a stable and homogenous formulation of this compound for oral gavage in my animal studies. What are my options?
-
Answer:
-
Potential Cause: Inappropriate Vehicle Selection: Due to its lipophilic nature, this compound will not dissolve in simple aqueous vehicles.
-
Troubleshooting:
-
Screening of Excipients: Systematically screen various oils, surfactants, and co-surfactants for their ability to dissolve this compound. This is the first step in developing a SNEDDS formulation.[18]
-
Co-solvents: For early-stage studies, you can explore the use of co-solvents like PEG 400 or DMSO, but be mindful of their potential effects on the animal model.[8]
-
Solid Dispersions: If a solid dosage form is an option, consider preparing an amorphous solid dispersion by dissolving this compound and a polymer (e.g., PVP K30) in a common solvent and then removing the solvent.[19]
-
-
-
Data Presentation
Table 1: Illustrative Pharmacokinetic Data for Different Formulations of a Poorly Soluble Steroid (Abiraterone Acetate) in Rats.
Note: This data is for Abiraterone Acetate and is intended to be illustrative of the potential improvements that can be achieved with advanced formulations for poorly soluble steroids like this compound.[7][20]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Raw Drug Suspension | 120 ± 35 | 4.0 | 850 ± 210 | 100 |
| Nanocrystal Tablet | 421 ± 98 | 2.0 | 2380 ± 550 | 280 |
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select an oil, surfactant, and co-surfactant.
-
Prepare various mixtures of these three components in different ratios.
-
For each mixture, add a small amount of water and observe the formation of a nanoemulsion.
-
Construct a ternary phase diagram to identify the region where a stable nanoemulsion is formed.[18]
-
-
Preparation of the SNEDDS Formulation:
-
Select a ratio of oil, surfactant, and co-surfactant from the nanoemulsion region of the phase diagram.
-
Accurately weigh the components and mix them until a clear, homogenous liquid is formed.
-
Dissolve the this compound in this mixture with gentle stirring.[13]
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g) with jugular vein catheters for serial blood sampling.[21]
-
-
Dosing:
-
Fast the rats overnight before dosing.
-
Administer the this compound formulation (e.g., SNEDDS or suspension) via oral gavage at a dose of 10 mg/kg.[21]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.[19]
-
-
Bioanalysis by LC-MS/MS:
-
Sample Preparation: Perform a liquid-liquid extraction of the plasma samples. For example, add methyl tert-butyl ether (MTBE) to the plasma, vortex, and centrifuge. Evaporate the organic layer and reconstitute the residue in a suitable solvent.[22]
-
LC-MS/MS Analysis: Use a validated LC-MS/MS method to quantify the concentration of prasterone and its major metabolites in the plasma samples.[22][23][24][25]
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[19]
-
Protocol 3: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., DSPC and cholesterol) in an organic solvent like chloroform (B151607) in a round-bottom flask.[26]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.[27]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).[28]
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs), subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[26]
-
Visualizations
Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced this compound formulation.
Caption: Intracellular conversion of prasterone to active androgens and estrogens.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. What is the mechanism of Prasterone? [synapse.patsnap.com]
- 3. symmetric.events [symmetric.events]
- 4. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jerseycrusher.com [jerseycrusher.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Abiraterone Acetate Nanocrystal Tablets to Enhance Oral Bioavailability: Formulation Optimization, Characterization, In Vitro Dissolution and Pharmacokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Steroid API Processing Under Containment | Munit [munit.com]
- 12. Absorption of oral progesterone is influenced by vehicle and particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. Self Nano-emulsifying drug delivery system (SNEDDS) | PDF [slideshare.net]
- 15. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 16. tabletscapsules.com [tabletscapsules.com]
- 17. pharmtech.com [pharmtech.com]
- 18. dovepress.com [dovepress.com]
- 19. benchchem.com [benchchem.com]
- 20. Development of Abiraterone Acetate Nanocrystal Tablets to Enhance Oral Bioavailability: Formulation Optimization, Characterization, In Vitro Dissolution and Pharmacokinetic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. protocols.io [protocols.io]
- 26. protocols.io [protocols.io]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Prasterone Acetate Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of prasterone acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of prasterone acetate?
Q2: I've observed that when I dilute my this compound stock solution (prepared in an organic solvent like DMSO) into an aqueous buffer, a precipitate forms. Why does this happen?
A2: This phenomenon, often called "crashing out," is common for poorly water-soluble compounds. This compound is readily soluble in organic solvents like DMSO but has very limited solubility in aqueous solutions. When the DMSO stock is introduced into an aqueous buffer, the overall polarity of the solvent system increases significantly. This change in polarity reduces the solvent's capacity to keep the nonpolar this compound molecules in solution, causing them to aggregate and precipitate.
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
A3: Several techniques can be employed to improve the solubility of this compound in aqueous solutions. These methods can be broadly categorized as:
-
Co-solvency: Introducing a water-miscible organic solvent to the aqueous solution to reduce its overall polarity.
-
Use of Surfactants: Incorporating surfactants that form micelles to encapsulate the hydrophobic this compound molecules.
-
Cyclodextrin (B1172386) Complexation: Using cyclodextrins to form inclusion complexes with this compound, thereby increasing its apparent solubility.
-
Nanosuspension Formulation: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
Q4: How can I quantify the concentration of dissolved this compound in my aqueous preparations?
A4: Quantifying dissolved this compound typically requires analytical techniques capable of separating the analyte from formulation components and providing sensitive detection. Common methods include:
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
-
Gas Chromatography-Mass Spectrometry (GC-MS) , which may require derivatization.[3] Sample preparation is crucial and often involves techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of organic stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous-organic mixture. | 1. Decrease the final concentration: Prepare a more dilute final solution. 2. Optimize the co-solvent ratio: Increase the percentage of the organic co-solvent in the final solution. Note that the tolerance of your experimental system (e.g., cell culture) to the co-solvent must be considered. 3. Change the order of addition: Add the aqueous buffer to the organic stock solution slowly while vortexing to allow for gradual solvent mixing. |
| Cloudiness or opalescence in the solution after adding a surfactant. | The surfactant concentration is below the critical micelle concentration (CMC), or the this compound concentration is too high for the number of micelles formed. | 1. Increase surfactant concentration: Ensure the surfactant concentration is above its CMC. 2. Try a different surfactant: The efficiency of solubilization can vary between different surfactants. 3. Use gentle warming or sonication: This can aid in micelle formation and drug encapsulation. |
| Incomplete dissolution with cyclodextrins. | The molar ratio of this compound to cyclodextrin is not optimal, or the complexation method is inefficient. | 1. Adjust the molar ratio: Experiment with different molar ratios of drug to cyclodextrin. 2. Try a different complexation method: Methods like kneading, co-evaporation, or freeze-drying can yield different complexation efficiencies. 3. Use a more soluble cyclodextrin derivative: Hydroxypropyl-β-cyclodextrin (HP-β-CD) offers higher aqueous solubility than β-cyclodextrin. |
| Particle aggregation in nanosuspension over time. | Insufficient stabilization of the nanoparticles. | 1. Optimize stabilizer concentration: The amount of surfactant or polymer used as a stabilizer is critical. 2. Use a combination of stabilizers: Employing both an ionic and a non-ionic stabilizer can provide better steric and electrostatic stabilization. 3. Control the temperature: Store the nanosuspension at the recommended temperature to minimize particle aggregation. |
Experimental Protocols
Solubility Enhancement Data
The following table provides a general guide to the solubility of prasterone (the parent compound of this compound) in various solvent systems. This can be used as a starting point for developing formulations for this compound.
| Solvent System | Compound | Approximate Solubility | Reference |
| Water | Prasterone (DHEA) | ~ 0.0635 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | Prasterone (DHEA) | ~ 0.5 mg/mL | [4] |
| Ethanol | Prasterone (DHEA) | ~ 10 mg/mL | [4] |
| DMSO | Prasterone (DHEA) | ~ 15 mg/mL | [4] |
| Dimethyl formamide | Prasterone (DHEA) | ~ 25 mg/mL | [4] |
Protocol 1: Solubilization using Co-solvents
This protocol describes a general method for preparing an aqueous solution of this compound using a co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the desired amount of this compound.
-
Prepare a stock solution by dissolving the this compound in DMSO. Gentle warming or sonication can be used to aid dissolution.
-
In a separate container, prepare the vehicle by mixing the co-solvents and surfactant. A common formulation for in vivo studies consists of 10% DMSO, 40% PEG300, and 5% Tween 80, with the remaining volume being saline.
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure rapid and uniform mixing.
-
If the final solution is intended for sterile applications, it should be filtered through a 0.22 µm syringe filter.
Protocol 2: Solubilization using Cyclodextrin Complexation (Kneading Method)
This protocol outlines the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized Water
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a water:ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating.
-
Knead the mixture for 30-60 minutes. Add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using a mortar and pestle.
-
To prepare an aqueous solution, disperse the powdered complex in the desired aqueous buffer and stir until dissolved.
Protocol 3: Preparation of a this compound Nanosuspension (Precipitation Method)
This protocol describes a bottom-up approach to preparing a nanosuspension of this compound.
Materials:
-
This compound
-
A suitable organic solvent (e.g., acetone, ethanol)
-
A stabilizer (e.g., Pluronic F68, Tween 80)
-
Deionized Water
Procedure:
-
Dissolve this compound in the selected organic solvent to create the organic phase.
-
Dissolve the stabilizer in deionized water to create the aqueous phase.
-
Inject the organic phase into the aqueous phase under high-speed homogenization or stirring.
-
The rapid mixing will cause the this compound to precipitate as nanoparticles.
-
The organic solvent is then removed by evaporation under reduced pressure.
-
The resulting nanosuspension can be further processed, for example, by high-pressure homogenization, to reduce the particle size and improve uniformity.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for addressing this compound solubility issues.
Intracellular Conversion of Prasterone (Intracrinology)
Caption: Intracellular conversion of prasterone to active androgens and estrogens.
References
- 1. Dehydroepiandrosterone | C19H28O2 | CID 5881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Control of Transdermal Permeation of Hydrocortisone Acetate from Hydrophilic and Lipophilic Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Preventing degradation of prasterone acetate in experimental samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of prasterone acetate (B1210297) in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is prasterone acetate and why is its stability important?
A1: this compound, also known as dehydroepiandrosterone (B1670201) (DHEA) acetate, is a synthetic ester of prasterone (DHEA), a naturally occurring steroid hormone.[1][2] In research and pharmaceutical development, maintaining the stability of this compound is crucial to ensure the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of impurities, which can have unintended biological effects.
Q2: What are the primary pathways through which this compound can degrade?
A2: The most common degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The acetate ester at the 3β position is susceptible to hydrolysis under both acidic and basic conditions, yielding prasterone and acetic acid.
-
Oxidation: The steroid nucleus may be susceptible to oxidation, particularly at the double bond and allylic positions.
-
Photolysis: Exposure to light, especially UV radiation, can induce degradation of the steroid structure.
Q3: How should I store my this compound samples to ensure stability?
A3: For optimal stability, this compound should be stored as a solid in a well-sealed container at or below -20°C, protected from light and moisture. For solutions, prepare them fresh in a suitable anhydrous solvent and store them at low temperatures in amber vials for short periods. Avoid repeated freeze-thaw cycles.
Q4: What are the signs of this compound degradation in my experimental sample?
A4: Signs of degradation can include a decrease in the expected biological activity of the compound, the appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS), or a change in the physical appearance of the sample.
Q5: Can I use prasterone and this compound interchangeably in my experiments?
A5: No. Prasterone and this compound are distinct molecules with different physical and chemical properties, including solubility and bioavailability. While this compound is a prodrug that is converted to prasterone, they should not be used interchangeably without careful consideration of the experimental design and objectives.
Troubleshooting Guides
Issue 1: I see an unexpected loss of compound activity in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Hydrolysis in aqueous media | Prepare fresh stock solutions in an anhydrous solvent (e.g., DMSO). Dilute to the final concentration in your aqueous assay medium immediately before use. Minimize the incubation time in aqueous media if possible. |
| Enzymatic metabolism by cells | Prasterone can be metabolized by cells into androgens and estrogens.[3][4] Consider using a cell line with low metabolic activity or including metabolic inhibitors if the focus is on the direct effects of this compound. |
| Adsorption to plasticware | Use low-adsorption plasticware or silanized glassware for sample preparation and storage. |
Issue 2: My HPLC/LC-MS analysis shows multiple peaks when I expect only one for this compound.
| Possible Cause | Troubleshooting Step |
| On-column degradation | Ensure the mobile phase is compatible with this compound. Highly acidic or basic mobile phases can cause hydrolysis on the column. |
| Degradation during sample preparation | Avoid excessive heat or exposure to light during sample preparation. If heating is necessary, perform it for the shortest possible time at the lowest effective temperature. |
| Contaminated solvent | Use high-purity, fresh solvents for sample and mobile phase preparation. Water contamination in organic solvents can lead to hydrolysis over time. |
| Forced degradation has occurred | If you intentionally stressed the sample (e.g., for a stability study), the additional peaks are likely degradation products. Proceed with peak identification and characterization. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent vial to a photostability chamber (ICH Q1B option) or direct sunlight for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
3. Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). - Mobile Phase: A gradient of acetonitrile and water. - Flow Rate: 1.0 mL/min. - Detection: UV at 210 nm. - Injection Volume: 10 µL. - Column Temperature: 30°C.
Quantitative Data Summary
The following table summarizes hypothetical results from a forced degradation study on this compound, indicating the percentage of degradation under various stress conditions.
| Stress Condition | % Degradation of this compound | Major Degradation Product(s) Observed |
| 0.1 M HCl, 60°C, 24h | 15% | Prasterone |
| 0.1 M NaOH, 60°C, 24h | 25% | Prasterone |
| 3% H₂O₂, RT, 24h | 10% | Oxidized derivatives |
| Solid, 80°C, 48h | 5% | Minor unknown peaks |
| Photolysis, 24h | 20% | Photodegradants |
Visualizations
References
Troubleshooting prasterone acetate quantification in complex matrices
Welcome to the technical support center for the quantification of prasterone acetate (B1210297) in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the LC-MS/MS analysis of prasterone acetate.
FAQ 1: I am observing low and inconsistent recovery of this compound. What are the common causes and how can I improve it?
Answer:
Low and variable recovery is a frequent challenge in bioanalysis, often stemming from the sample preparation stage. The choice of extraction technique is critical for achieving high and consistent recovery of this compound. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Troubleshooting Steps:
-
Review Your Extraction Method:
-
Protein Precipitation (PPT): While simple and fast, PPT with solvents like acetonitrile (B52724) or methanol (B129727) can sometimes result in incomplete precipitation and significant matrix effects. If you are using PPT, consider optimizing the solvent-to-plasma ratio (e.g., 3:1 or 4:1) and the precipitation temperature (e.g., cooling on ice).
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. The choice of organic solvent is crucial. For a moderately polar steroid like this compound, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are good starting points. Ensure the pH of the aqueous phase is optimized to keep this compound in its neutral form for efficient extraction.
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts and highest recovery if the sorbent and elution solvents are carefully selected. For this compound, a reversed-phase sorbent (e.g., C18) is a suitable choice.
-
-
Optimize pH: The pH of your sample and extraction solvents should be controlled to ensure this compound is in a non-ionized state, which is crucial for efficient extraction into organic solvents during LLE or for retention on reversed-phase SPE sorbents.
-
Internal Standard (IS) Selection: The use of a stable isotope-labeled (SIL) internal standard, such as prasterone-d4 acetate, is highly recommended. A SIL IS co-elutes with the analyte and experiences similar matrix effects and extraction inefficiencies, thus providing better correction and more accurate quantification. If a SIL IS is not available, a structural analog can be used, but it may not fully compensate for matrix effects.
Quantitative Data Summary (Illustrative)
The following table provides an illustrative comparison of different extraction methods for this compound from human plasma. Note: These are representative values and actual results may vary based on specific laboratory conditions and protocols.
| Extraction Method | Analyte Recovery (%) | Recovery RSD (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 75 | 12 | 35 (Suppression) |
| Liquid-Liquid Extraction (MTBE) | 88 | 7 | 15 (Suppression) |
| Solid-Phase Extraction (C18) | 95 | 4 | 5 (Suppression) |
FAQ 2: My results show significant matrix effects (ion suppression or enhancement). How can I diagnose and mitigate this?
Answer:
Matrix effects are caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) that interfere with the ionization of this compound in the mass spectrometer source.[1][2][3] This can compromise the accuracy, precision, and sensitivity of your assay.
Diagnostic and Mitigation Workflow:
Caption: Workflow for diagnosing and mitigating matrix effects.
Troubleshooting Steps:
-
Qualitative Assessment (Post-Column Infusion): Infuse a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of this compound indicates ion suppression.
-
Quantitative Assessment (Post-Extraction Spike): This is the gold-standard method. Compare the peak area of this compound in a blank matrix extract that has been spiked after extraction to the peak area of this compound in a neat solution at the same concentration.
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.85 and 1.15 is generally considered acceptable.
-
Mitigation Strategies:
-
Improve Sample Preparation: Use a more rigorous extraction method like SPE to remove interfering matrix components, especially phospholipids.[2]
-
Optimize Chromatography:
-
Gradient Elution: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.
-
Column Chemistry: Try a different column stationary phase (e.g., phenyl-hexyl or pentafluorophenyl) that may offer different selectivity for the interferences.
-
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of quantification.[4]
FAQ 3: I am observing poor chromatographic peak shape for this compound (e.g., fronting, tailing, or splitting). What are the potential causes and solutions?
Answer:
Poor peak shape can compromise the accuracy and precision of your quantification.
Troubleshooting Steps:
-
Column Degradation: The analytical column can degrade over time, especially when analyzing complex biological samples. If the column has been used extensively, consider replacing it. A C18 column is a common choice for steroid analysis.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical. For this compound, a mobile phase consisting of acetonitrile or methanol with a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) in water is a good starting point.
-
Sample Solvent Mismatch: The solvent used to reconstitute your final extract should be similar in strength to the initial mobile phase conditions. Injecting a sample in a much stronger solvent can lead to peak distortion.
-
Injection Volume: Injecting too large a volume of sample can overload the column and lead to peak broadening.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., prasterone-d4 acetate in methanol).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Human Plasma
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (plasma diluted with water or a weak buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.
Protocol 3: LC-MS/MS Parameters for this compound Analysis
-
LC System: UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Illustrative):
-
Note: These are predicted transitions and should be optimized in your laboratory.
-
This compound: Precursor ion (Q1) m/z 331.2 -> Product ion (Q3) m/z 271.2 (loss of acetic acid)
-
Prasterone-d4 Acetate (IS): Precursor ion (Q1) m/z 335.2 -> Product ion (Q3) m/z 275.2
-
Signaling Pathways and Logical Relationships
Troubleshooting Decision Tree for Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity.
References
Technical Support Center: Enhancing the Stability of Prasterone Acetate in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of prasterone acetate (B1210297) during long-term storage and experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of prasterone acetate, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected degradation of this compound sample. | Inappropriate storage conditions (temperature, light, humidity). | Verify storage conditions. For long-term storage, this compound should be kept at -20°C in a tightly sealed container, protected from light. |
| Contamination of solvents or reagents. | Use high-purity solvents and freshly prepared reagents for all experiments. | |
| Repeated freeze-thaw cycles. | Aliquot samples to avoid multiple freeze-thaw cycles. | |
| Inconsistent results in stability-indicating HPLC assay. | Mobile phase preparation issues. | Ensure the mobile phase is accurately prepared, thoroughly mixed, and degassed. |
| Column degradation. | Use a guard column to protect the analytical column. If peak shape deteriorates, flush or replace the column. | |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature throughout the analysis. | |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and their retention times. |
| Contamination from sample preparation or handling. | Review sample preparation procedures and ensure cleanliness of all equipment. | |
| Carryover from previous injections. | Implement a robust needle and injector wash protocol between sample runs. |
Frequently Asked Questions (FAQs)
1. What are the optimal long-term storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in a well-sealed container to protect it from moisture and light. For short-term storage, refrigeration at 2-8°C is acceptable.
2. What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are hydrolysis and oxidation. The acetate ester is susceptible to hydrolysis under both acidic and basic conditions, yielding prasterone and acetic acid. The steroid nucleus can be susceptible to oxidation.
3. How can I monitor the stability of my this compound samples?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to monitor the stability of this compound. This method should be able to separate the intact drug from its degradation products.
4. What should I do if I observe a color change in my this compound powder?
A color change (e.g., from white to off-white or yellowish) may indicate degradation. It is recommended to re-test the purity of the material using a validated analytical method before use.
5. Is this compound sensitive to light?
Yes, like many steroid compounds, this compound can be sensitive to light. It should be stored in light-resistant containers and protected from direct light exposure during handling and experiments.
Data Presentation
The following table summarizes the stability of dehydroepiandrosterone (B1670201) (DHEA), a closely related compound, under controlled long-term storage conditions. This data provides a representative expectation for the stability of this compound under similar conditions.
| Storage Condition | Time Point | Assay (% of Initial) | Appearance |
| 25°C / 60% RH | 0 Months | 101.9% | White to off-white powder |
| 3 Months | >95% | No significant change | |
| 6 Months | >95%[1][2][3] | No significant change |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a typical reversed-phase HPLC method for the analysis of this compound and its degradation products.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.4) in a gradient or isocratic elution. A common starting point is a 60:40 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water).
-
-
Sample Solution Preparation:
-
Prepare a sample solution of this compound in the same diluent to achieve a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the percentage of this compound in the sample and identify any degradation products by comparing the chromatograms to those from forced degradation studies.
-
Forced Degradation Studies
To understand the degradation pathways and to develop a stability-indicating method, forced degradation studies are essential.
-
Acid Hydrolysis: Incubate a this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a this compound solution to UV light (254 nm) and visible light for an extended period.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a stability study.
Caption: Decision tree for troubleshooting stability issues.
References
Technical Support Center: Prasterone Acetate Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and purification of prasterone acetate (B1210297). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in method refinement and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing prasterone acetate?
A1: The most prevalent and straightforward method for synthesizing this compound is through the acetylation of prasterone (also known as dehydroepiandrosterone (B1670201) or DHEA). This reaction typically involves treating prasterone with an acetylating agent like acetic anhydride (B1165640) in the presence of a base or catalyst.
Q2: What are some common impurities encountered during the synthesis of this compound?
A2: Common impurities can include unreacted prasterone, and oxygenated byproducts such as androst-4-ene-3,6,17-trione (B20797) and 6α/β-hydroxyandrost-4-ene-3,17-dione.[1] The formation of these impurities is often attributed to the autoxidation of the steroid backbone.[1]
Q3: What is a reliable method for purifying crude this compound?
A3: Recrystallization is a highly effective method for purifying crude this compound. Methanol (B129727) is a commonly used solvent for this purpose, capable of yielding a final product with purity greater than 99.5%.[1] Precipitation of the crude product from a water/methanol mixture is also a key step in the initial isolation.[1]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of this compound and quantifying impurities.[1] Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also crucial for the structural elucidation and characterization of the final product and any isolated impurities.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low final yield of this compound.
| Potential Cause | Suggested Solution |
| Incomplete acetylation reaction. | - Ensure the use of a sufficient excess of acetic anhydride. - Optimize the reaction time and temperature. A common condition is stirring at 60°C for 16 hours.[1] - Select an appropriate catalyst or base. Options include triethylamine (B128534) with a catalytic amount of DMAP in toluene, or sodium acetate in acetic acid.[1] |
| Loss of product during workup and precipitation. | - Carefully control the temperature during the quenching and precipitation step. - Optimize the solvent ratio for precipitation. A 9:1 mixture of water and methanol has been shown to be effective.[1] |
| Inefficient crystallization. | - Ensure the crude material is fully dissolved in the recrystallization solvent (e.g., methanol) at an elevated temperature before allowing it to cool slowly. - Use an appropriate volume of solvent; too much solvent will reduce recovery. |
Problem 2: Presence of significant impurities in the final product.
| Potential Cause | Suggested Solution |
| Formation of oxygenated impurities. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize autoxidation.[1] |
| Residual unreacted prasterone. | - Increase the molar excess of the acetylating agent. - Extend the reaction time or increase the reaction temperature, monitoring the reaction progress by HPLC or TLC. |
| Ineffective purification. | - Perform a second recrystallization step. - Consider using a different solvent or a solvent mixture for recrystallization to improve the separation of impurities. |
Quantitative Data Summary
The following table summarizes quantitative data from a chemoenzymatic process for this compound synthesis.[1]
| Parameter | Crude Product | Recrystallized Product |
| Yield | 88% | 74% |
| Purity (by HPLC) | 98% | >99.5% |
Experimental Protocols
1. Acetylation of Prasterone using Acetic Anhydride and Sodium Acetate [1]
This protocol is adapted from a reported chemoenzymatic synthesis process.
-
Materials:
-
Prasterone (DHEA)
-
Acetic acid
-
Acetic anhydride
-
Sodium acetate
-
Methanol
-
Water
-
-
Procedure:
-
Suspend the crude prasterone in acetic acid (approximately 3 volumes).
-
Add acetic anhydride (e.g., 1.6 moles per mole of prasterone) and sodium acetate (e.g., 0.98 moles per mole of prasterone).
-
Stir the reaction mixture at 60°C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction for completion using a suitable analytical method (e.g., ¹H NMR or HPLC).
-
Upon completion, cool the reaction to 25°C.
-
Add a mixture of water and methanol (e.g., 9:1 ratio, 1.5 volumes) to the reaction mixture over 10 minutes and stir for 1 hour to precipitate the crude product.
-
Filter the precipitate and wash it with a water/methanol solution.
-
2. Purification of this compound by Recrystallization [1]
-
Materials:
-
Crude this compound
-
Methanol
-
-
Procedure:
-
Suspend the crude this compound in methanol (approximately 4 volumes).
-
Heat the mixture with stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Filter the crystals and wash them with a small amount of cold methanol.
-
Dry the purified this compound under vacuum.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common issues.
References
Addressing matrix effects in prasterone acetate LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in prasterone acetate (B1210297) Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
Troubleshooting Guide
This section offers solutions to common problems encountered during LC-MS/MS experiments that may be related to matrix effects.
Problem: My analyte signal is significantly lower in matrix samples compared to neat solutions, leading to poor sensitivity.
Possible Cause: This is a classic sign of ion suppression, where components in your sample matrix are interfering with the ionization of your analyte in the mass spectrometer's source.[1] Co-eluting endogenous or exogenous compounds from the biological matrix can compete with the analyte for ionization, reducing its signal intensity.[2]
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This technique is highly effective for removing a broad range of interferences. It can be optimized to selectively isolate prasterone acetate while washing away matrix components like phospholipids (B1166683) and salts.
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for cleaning up complex samples. An ethyl acetate extraction has been shown to be a cleaner method than simple protein precipitation, providing better parallelism between surrogate and biological matrices.
-
Protein Precipitation (PPT): While a simpler and faster technique, PPT is generally less clean than SPE or LLE and may not sufficiently remove all interfering matrix components. It is often used for its speed but may require further optimization if significant matrix effects are observed.
-
-
Optimize Chromatographic Conditions:
-
Improve Separation: Adjusting the mobile phase composition, gradient profile, or flow rate can help to chromatographically separate this compound from co-eluting matrix components.[1]
-
Change Column Chemistry: Utilizing a different column stationary phase (e.g., C18, PFP) can alter the retention of both the analyte and interfering compounds, potentially resolving them from each other.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS (e.g., prasterone-d5 acetate) is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects. The ratio of the analyte to the SIL-IS response should remain constant, thus compensating for signal suppression or enhancement.
-
-
Switch Ionization Source:
-
Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1] If your instrument allows, switching to APCI may reduce ion suppression.
-
Problem: I am observing high variability and poor reproducibility in my results between different sample lots.
Possible Cause: The composition of the biological matrix can vary significantly between individuals or lots, leading to inconsistent ion suppression or enhancement.
Solutions:
-
Matrix Effect Evaluation: It is crucial to evaluate the matrix effect across multiple lots of blank matrix during method validation. According to FDA guidance, this should be assessed in at least six different sources of matrix.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects. However, this does not account for lot-to-lot variability.
-
Robust Sample Preparation: Employing a more rigorous sample preparation method like SPE or LLE will minimize the impact of matrix variability by removing a larger portion of the interfering components.
Quantitative Data on Matrix Effects
The following table summarizes representative matrix effect data for steroids similar to this compound in human serum. The matrix effect is expressed as a percentage, where a value less than 100% indicates ion suppression and a value greater than 100% indicates ion enhancement. Ideally, the matrix factor should be close to 100%, and the internal standard should track the analyte's matrix effect.
| Analyte (Surrogate for this compound) | Sample Preparation Method | Matrix Effect (%) | Internal Standard Normalized Matrix Effect (%) |
| Dehydroepiandrosterone (B1670201) (DHEA) | Protein Precipitation | 85.1 - 113.9 | 98.2 - 101.5 |
| Dehydroepiandrosterone Sulfate (DHEA-S) | Liquid-Liquid Extraction (TBME) | <15% (suppression) | Not Reported |
| Panel of 18 Steroid Hormones | Protein Precipitation | 86.8 - 113.8 (Recovery %) | Not Applicable |
| Panel of 19 Steroid Hormones | Liquid-Liquid Extraction | -13.9 to +18.2 | Not Reported |
Data is compiled from studies on DHEA, DHEA-S, and other steroids as a proxy for this compound.[3][4][5][6]
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Serum
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Human serum samples, calibrators, and quality controls.
-
Prasterone-d5 acetate (or other suitable SIL-IS) working solution.
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate (ACS grade or higher).
-
Centrifuge capable of reaching at least 3000 x g.
-
Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator).
-
Reconstitution solution (e.g., 50:50 Methanol (B129727):Water).
Procedure:
-
To 100 µL of serum sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex briefly.
-
Add 500 µL of MTBE or ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol for this compound in Human Plasma
This protocol is a general guideline using a polymeric reversed-phase SPE sorbent and should be optimized.
Materials:
-
Human plasma samples, calibrators, and quality controls.
-
Prasterone-d5 acetate (or other suitable SIL-IS) working solution.
-
SPE cartridges (e.g., polymeric reversed-phase, 30 mg/1 mL).
-
SPE vacuum manifold.
-
Methanol (ACS grade or higher).
-
Deionized water.
-
Wash solution (e.g., 5% Methanol in water).
-
Elution solvent (e.g., 90:10 Acetonitrile:Methanol with 0.1% Formic Acid).
-
Reconstitution solution.
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 10 µL of the internal standard working solution. Vortex. Add 200 µL of 2% phosphoric acid in water and vortex to precipitate proteins. Centrifuge at 3000 x g for 10 minutes.
-
Conditioning: Place the SPE cartridges on the manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove polar interferences.
-
Drying: Dry the SPE cartridge under high vacuum for 5 minutes to remove any remaining wash solution.
-
Elution: Place clean collection tubes in the manifold. Elute the analyte and internal standard with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the reconstitution solution, similar to the LLE protocol.
Visualizations
Caption: A decision tree for troubleshooting matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix (e.g., plasma, serum, urine).[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: How can I quantitatively assess the matrix effect for this compound?
A2: The most common method is the post-extraction spike technique.[2] You compare the peak area of this compound spiked into an extracted blank matrix sample with the peak area of this compound in a neat solution at the same concentration. The ratio of these two responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement. This should be performed using at least six different lots of the biological matrix to assess variability.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) preferred for this compound analysis?
A3: A SIL-IS is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte. It will co-elute with this compound and be affected by matrix components in the same way. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, this also dilutes the analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples. It is a viable strategy if the analyte concentration is sufficiently high.
Q5: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that matrix effects be thoroughly investigated during method validation.[7] This includes demonstrating the selectivity of the method in the presence of matrix components and evaluating the matrix effect across multiple lots of the biological matrix to ensure the method is robust and reliable. The accuracy and precision of quality control samples prepared in different matrix lots should be within acceptable limits (typically ±15% bias and ≤15% CV).
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. sciex.com [sciex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Incubation Times for Prasterone Acetate in Cell Culture
Welcome to the technical support center for the use of prasterone acetate (B1210297) in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing incubation times and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is prasterone acetate and how does it differ from DHEA in cell culture experiments?
This compound is the acetylated form of prasterone, which is also known as dehydroepiandrosterone (B1670201) (DHEA).[1] In essence, this compound is a prodrug of DHEA. The acetate group increases the lipophilicity of the molecule, which can facilitate its passage across cell membranes. Once inside the cell, cellular esterases are expected to hydrolyze the acetate group, releasing the active hormone, DHEA.[2] For most in vitro applications, the biological effects observed after treatment with this compound are attributable to DHEA and its subsequent metabolites.[3]
Q2: What is the primary mechanism of action of this compound in vitro?
This compound, after its conversion to DHEA, serves as a precursor to both androgens and estrogens.[3] Its effects on a specific cell line will largely depend on the expression of downstream steroidogenic enzymes within those cells, such as 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD), and aromatase. These enzymes convert DHEA into more potent hormones like testosterone, androstenedione, and estradiol.[3] These active hormones then bind to their respective receptors (androgen and estrogen receptors) to modulate gene expression and cellular behavior.[4]
Q3: What is a recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly cell-line dependent and also depends on the specific biological question being investigated. Based on published studies using DHEA, a good starting point for dose-response experiments is in the micromolar range. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How long should I incubate my cells with this compound?
The ideal incubation time will vary depending on the cell type and the endpoint being measured. Short incubation times may be sufficient for observing rapid signaling events, while longer incubation periods are generally required for endpoints such as cell proliferation or apoptosis. It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in Culture Medium | This compound is a hydrophobic molecule with low solubility in aqueous solutions.[5] Precipitation can occur if the final concentration exceeds its solubility limit, especially when diluting a concentrated stock solution (e.g., in DMSO) into the aqueous culture medium.[6][7] | - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. - When preparing working solutions, perform serial dilutions. First, create an intermediate dilution of the stock solution in a small volume of serum-free medium or PBS before adding it to the final culture volume. - Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8] - Gently vortex or mix the medium thoroughly after adding the compound to ensure even distribution. |
| High Variability Between Replicates | - Inconsistent cell seeding density. - Uneven distribution of this compound in the culture wells. - "Edge effects" in multi-well plates due to evaporation. | - Ensure a homogenous single-cell suspension before seeding. - After adding this compound to the medium, mix well before dispensing into individual wells. - To minimize edge effects, avoid using the outermost wells of multi-well plates for experimental conditions. Instead, fill them with sterile PBS or medium. |
| No Observable Effect or Unexpected Results | - The chosen incubation time or concentration may be suboptimal for the specific cell line and endpoint. - The cell line may lack the necessary enzymes to convert this compound to its active metabolites. - Mycoplasma contamination can alter cellular responses to steroid hormones.[9] | - Perform a thorough dose-response and time-course experiment to identify the optimal experimental window. - Verify the expression of key steroidogenic enzymes in your cell line through literature search or experimental validation (e.g., qPCR, Western blot). - Regularly test your cell lines for mycoplasma contamination. |
| Solvent (DMSO) Toxicity | The concentration of the vehicle used to dissolve this compound may be too high, leading to cellular stress or death. | - Use the lowest possible concentration of DMSO (ideally ≤ 0.1%).[8] - Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) in your experimental setup. |
Data Summary Tables
Table 1: Recommended Incubation Times for DHEA (Prasterone) in Various Cell Culture Assays
| Cell Line | Assay Type | Incubation Time | Concentration Range | Reference |
| Primary rat Leydig cells | Cell Viability (MTT) | 6, 12, 24, 48 hours | 0.1 - 200 µM | |
| Human melanoma (BLM) | Cell Growth (MTT) | 48 hours | 100 nM - 200 µM | |
| Mouse melanoma (B16F10) | Cell Growth (MTT) | 48 hours | 100 nM - 200 µM | |
| Human endothelial cells (HUVEC) | Apoptosis/Necrosis | 48 hours | 10 - 200 µM | |
| Human ovarian cancer (MDAH-2774) | Apoptosis/Necrosis | 48 hours | 10 - 200 µM | |
| HaCaT (human keratinocytes) | Metabolism Study | 24, 48, 72 hours | 1, 10, 100 µM | |
| MCF-7 (breast cancer) | Metabolism Study | 24, 48, 72 hours | 1, 10, 100 µM | [10] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 14.29 mg/mL (43.24 mM) | May require sonication to fully dissolve. Use freshly opened DMSO as it is hygroscopic. | [11] |
| Water | < 0.1 mg/mL (insoluble) | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: In a sterile microcentrifuge tube, dissolve the this compound in a minimal amount of high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment:
-
Prepare serial dilutions of your this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and an untreated control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
-
Incubation: Incubate the plate for your determined optimal incubation time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Following the treatment incubation, add 10 µL of the MTT stock solution to each well.
-
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.[12][13]
Visualizations
Caption: this compound Signaling Pathway
Caption: General Experimental Workflow
Caption: Troubleshooting Logic for Precipitation
References
- 1. Prasterone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Estrogen - Wikipedia [en.wikipedia.org]
- 5. cellculturedish.com [cellculturedish.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Prasterone Acetate Clinical Application: A Technical Support Center for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for the clinical and preclinical investigation of prasterone acetate (B1210297). It addresses common challenges, offers troubleshooting advice, and presents key experimental protocols and data in a user-friendly format.
Frequently Asked Questions (FAQs)
1. What is prasterone and how does it differ from prasterone acetate?
Prasterone is the synthetic equivalent of the endogenous human steroid dehydroepiandrosterone (B1670201) (DHEA).[1][2] It is a precursor hormone that is converted into androgens and estrogens in peripheral tissues.[1] this compound is an esterified form of prasterone, which may be used in different formulations.
2. What is the established mechanism of action of prasterone?
Prasterone's primary mechanism of action is based on the concept of "intracrinology."[3] It serves as an inactive precursor that is taken up by cells and converted intracellularly into active androgens (like testosterone) and estrogens (like estradiol).[1] This local synthesis allows for targeted effects in peripheral tissues without significantly altering systemic hormone levels.[3]
3. What are the main challenges in formulating this compound for research?
A key challenge is its solubility. This compound has low aqueous solubility, which can complicate the preparation of stock solutions and delivery in in-vitro and in-vivo experimental systems.[4] Ensuring consistent and accurate dosing requires careful selection of solvents and potential use of solubilizing agents. For non-vaginal delivery routes in preclinical studies, developing formulations that ensure appropriate absorption and bioavailability is a significant hurdle.[5]
4. Are there known drug-drug interactions to be aware of during in-vitro studies?
While clinically significant pharmacokinetic interactions with the approved vaginal formulation are considered unlikely, in-vitro studies have evaluated prasterone's potential to interact with cytochrome P450 (CYP) enzymes.[6] It is advisable to consult FDA guidance on in-vitro drug interaction studies to design appropriate experiments if investigating novel formulations or co-administration with other compounds.[1]
Troubleshooting Guides
In-Vitro Cell-Based Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low cell viability after treatment | Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is non-toxic to the cells (typically <0.1%). Run a vehicle control to assess solvent effects. |
| This compound precipitation | Observe the culture medium under a microscope for any signs of precipitate after adding the compound. If precipitation occurs, try preparing a more dilute stock solution or using a different solvent. | |
| Inconsistent or non-reproducible results | Instability of prasterone in culture medium | The stability of steroids in culture medium can be limited.[7][8] It is recommended to prepare fresh treatment media for each experiment and minimize the time the compound is in the media before being applied to the cells. Consider replenishing the media with fresh compound for longer-term experiments. |
| Variability in cell seeding | Ensure a uniform single-cell suspension and consistent cell number per well. Use a multichannel pipette for consistency and avoid edge effects by not using the outer wells of the plate. | |
| Difficulty dissolving this compound | Poor solubility | This compound is more soluble in organic solvents like ethyl acetate, acetone, and acetonitrile (B52724) than in aqueous solutions.[4] Prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into the culture medium. Gentle warming and vortexing can aid dissolution. |
Preclinical Animal Studies
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in treatment response | Inappropriate animal model | The choice of animal model is critical. Ovariectomized (OVX) rodent models are commonly used to mimic postmenopausal conditions, but the age of the animals at the time of OVX and the duration of the study can significantly impact results.[6][9] It is recommended to use skeletally mature animals (e.g., rats around 6 months old) for osteoporosis studies.[6] |
| Inconsistent drug administration and bioavailability | The route of administration and formulation will affect drug absorption. For oral administration, bioavailability can be a challenge. For subcutaneous or intraperitoneal injections, ensure consistent injection volume and technique. Formulation development may be necessary to achieve desired plasma concentrations. | |
| Difficulty in assessing efficacy | Insensitive or inappropriate endpoints | Select endpoints that are relevant to the human condition being modeled. For example, in VVA models, vaginal cytology and pH are key parameters.[10] For osteoporosis models, bone mineral density and trabecular microarchitecture are standard measures.[9] |
Quantitative Data from Clinical Trials
The following tables summarize key efficacy and safety data from clinical trials of intravaginal prasterone (6.5 mg/day) for the treatment of vulvovaginal atrophy (VVA) in postmenopausal women.
Table 1: Efficacy of Prasterone in VVA (12-Week Studies)
| Parameter | Prasterone (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | P-value vs. Placebo | Reference |
| Percentage of Parabasal Cells | -45.9% | -1.62% | < 0.0001 | [11] |
| Percentage of Superficial Cells | +6.8% | +0.91% | < 0.0001 | [11] |
| Vaginal pH | -1.3 units | -0.21 to -0.27 units | < 0.0001 | [11][12] |
| Dyspareunia Severity Score | -1.5 units | -0.87 to -1.06 units | < 0.0001 | [11][12] |
Table 2: Common Adverse Events (Incidence ≥2%)
| Adverse Event | Prasterone (Incidence) | Placebo (Incidence) | Reference |
| Vaginal Discharge | 8.3% | 3.4% | [10] |
| Abnormal Pap Smear (52-week study) | 2.1% | N/A | [13] |
Experimental Protocols
General Protocol for In-Vitro Cell Viability Assay (e.g., MTT Assay)
This is a generalized protocol and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable sterile solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.
-
Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. The final solvent concentration should be kept constant across all treatment groups and should not exceed a non-toxic level (e.g., <0.1%). Include untreated and vehicle-only controls.
-
Incubation: Remove the old medium from the cells and add the treatment media. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
General Protocol for LC-MS/MS Analysis of Prasterone and Metabolites in Rodent Plasma
This protocol provides a general framework and requires optimization and validation for specific applications.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL plasma sample, add an internal standard solution (e.g., deuterated steroid analogs).
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the proteins.
-
Alternatively, use supported liquid extraction (SLE) for cleaner samples.[14]
-
-
LC Separation:
-
Inject the supernatant onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).[14]
-
-
MS/MS Detection:
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for prasterone and its key metabolites (e.g., testosterone, estradiol).
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of each analyte in the plasma samples based on the peak area ratios relative to the internal standards.
-
Visualizations
Caption: Simplified metabolic pathway of prasterone to active androgens and estrogens.
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Logical troubleshooting workflow for inconsistent in-vitro results with this compound.
References
- 1. fda.gov [fda.gov]
- 2. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ovariectomized rat model of osteoporosis: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prasterone for vulvar and vaginal atrophy in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravaginal dehydroepiandrosterone (Prasterone), a physiological and highly efficient treatment of vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. solvobiotech.com [solvobiotech.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. protocols.io [protocols.io]
Validation & Comparative
Prasterone Acetate vs. DHEA: A Comparative Analysis for Researchers
A detailed examination of prasterone acetate (B1210297) and dehydroepiandrosterone (B1670201) (DHEA), providing researchers, scientists, and drug development professionals with a comprehensive comparison of their chemical properties, pharmacokinetics, mechanisms of action, and clinical applications. This guide incorporates experimental data and methodologies to facilitate informed decisions in research and development.
Introduction
Dehydroepiandrosterone (DHEA), also known as prasterone, is an endogenous steroid hormone produced primarily by the adrenal glands, gonads, and brain.[1] It serves as a crucial precursor to androgens and estrogens.[1][2][3] Prasterone acetate, the acetylated form of DHEA, is a synthetic derivative. While both compounds share the same core steroid structure and are precursors to sex hormones, their differing chemical forms may influence their pharmacokinetic profiles and potential therapeutic applications. This guide provides a comparative analysis of this compound and DHEA, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
It is important to note that while extensive research is available for DHEA (prasterone), there is a significant lack of direct comparative studies for this compound. Therefore, some of the pharmacokinetic properties of this compound in this guide are inferred from the general principles of steroid esters.
Chemical and Physical Properties
This compound and DHEA have distinct chemical structures that influence their physical properties. The addition of an acetate group to the DHEA molecule in this compound increases its molecular weight and lipophilicity.
| Property | This compound | DHEA (Prasterone) |
| Synonyms | DHEA acetate, Dehydroepiandrosterone acetate | Dehydroepiandrosterone, Androstenolone |
| Chemical Formula | C₂₁H₃₀O₃ | C₁₉H₂₈O₂ |
| Molecular Weight | 330.46 g/mol | 288.42 g/mol |
| Structure | DHEA with an acetate group at the C3 position | Endogenous steroid hormone |
| Appearance | Off-White Solid[4] | Crystalline powder |
Pharmacokinetics: A Comparative Overview
The primary difference between this compound and DHEA is expected to lie in their pharmacokinetic profiles. The acetate ester in this compound likely acts as a prodrug, which is hydrolyzed in the body to release the active DHEA molecule. This esterification can influence the absorption, distribution, metabolism, and excretion (ADME) of the compound.
| Parameter | This compound (Inferred) | DHEA (Prasterone) |
| Oral Bioavailability | Potentially higher than DHEA due to increased lipophilicity and protection from first-pass metabolism. | Approximately 50%[5] |
| Metabolism | Hydrolyzed to DHEA by esterase enzymes in the liver, blood, and other tissues. DHEA is then metabolized to androgens and estrogens.[4] | Metabolized to androgens (e.g., testosterone, dihydrotestosterone) and estrogens (e.g., estradiol, estrone) in peripheral tissues.[5][6] Also converted to DHEA-S. |
| Biological Half-life | Likely longer than DHEA due to the time required for hydrolysis. | Short: 15-38 minutes.[5][7] Its sulfated form, DHEA-S, has a much longer half-life of 7-22 hours.[5][7] |
| Elimination | Excreted primarily in the urine as metabolites of DHEA. | Metabolites are excreted in the urine.[5] |
Mechanism of Action and Signaling Pathways
Upon administration, this compound is converted to DHEA. Therefore, both compounds ultimately exert their biological effects through the actions of DHEA and its subsequent metabolites. DHEA's mechanism of action is multifaceted:
-
Precursor to Sex Hormones: DHEA is converted in peripheral tissues to androgens and estrogens, which then bind to and activate their respective androgen and estrogen receptors.[1][2][3][8] This is a primary mechanism of its action.
-
Direct Receptor Interaction: DHEA itself can directly interact with a variety of receptors, including:
The following diagram illustrates the signaling pathway of DHEA, which is the active form of this compound.
Clinical Applications and Experimental Data
Clinical research has primarily focused on DHEA (prasterone) for various conditions. This compound, being a prodrug of DHEA, would be expected to have similar clinical applications, potentially with an altered pharmacokinetic profile that could offer advantages in certain therapeutic settings.
Prasterone (DHEA) has been investigated for:
-
Vulvovaginal Atrophy (VVA) in Postmenopausal Women: Intravaginal prasterone (Intrarosa®) is FDA-approved for treating moderate to severe dyspareunia, a symptom of VVA, due to menopause.[11][12][13][14] Clinical trials have demonstrated its efficacy in improving vaginal dryness and reducing pain during intercourse.[14]
-
Systemic Lupus Erythematosus (SLE): Prasterone has been studied for its potential to improve symptoms and limit bone loss in women with SLE who are taking glucocorticoids.[15][16]
-
Adrenal Insufficiency: DHEA supplementation is used to restore DHEA levels in individuals with adrenal insufficiency.[6]
-
Aging-Related Conditions: Research has explored the use of DHEA for improving mood, cognitive function, and well-being in older adults, although results have been mixed.[17][18][19]
Comparative Efficacy Data (Prasterone for VVA):
| Parameter | Prasterone (6.5 mg intravaginal) | Placebo | p-value |
| Change in Parabasal Cells (%) | -45.9% | -18.2% | <0.0001 |
| Change in Superficial Cells (%) | +6.8% | -1.6% | <0.0001 |
| Change in Vaginal pH | -1.3 units | -0.64 units | <0.0001 |
| Change in Dyspareunia Score | -1.5 units | -1.1 units | <0.0001 |
Data from a 12-week, randomized, double-blind, placebo-controlled phase III clinical trial.[15]
Experimental Protocols
Accurate quantification of DHEA and its metabolites is crucial for both preclinical and clinical research. The following are summaries of common analytical methods.
1. High-Performance Liquid Chromatography (HPLC) for DHEA in Serum
-
Objective: To quantify the concentration of DHEA in serum samples.
-
Methodology:
-
Sample Preparation: Serum samples are subjected to solid-phase extraction (SPE) to isolate DHEA and remove interfering substances. A common sorbent used is hyper cross-linked polystyrene.[2]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. An isocratic mobile phase, such as a mixture of methanol (B129727) and water (e.g., 70:30 v/v), is used for separation.
-
Detection: DHEA is detected using a UV detector, typically at a wavelength of around 210 nm.
-
Quantification: The concentration of DHEA is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of DHEA.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling
-
Objective: To simultaneously measure a wide range of steroids, including DHEA and its metabolites, in biological samples like urine or serum.
-
Methodology:
-
Sample Preparation: This is a multi-step process that includes:
-
Extraction: Steroids are extracted from the biological matrix using liquid-liquid extraction or SPE.
-
Hydrolysis: For urine samples, conjugated steroids (glucuronides and sulfates) are hydrolyzed enzymatically or chemically to release the free steroids.
-
Derivatization: The extracted steroids are chemically modified (e.g., silylation) to increase their volatility and thermal stability for GC analysis.[10]
-
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where the different steroids are separated based on their boiling points and interactions with the stationary phase of the capillary column.
-
Mass Spectrometry: As the separated steroids elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique "fingerprint" for each steroid, allowing for highly specific identification and quantification.[10]
-
The following diagram illustrates a typical experimental workflow for a clinical trial evaluating the efficacy of intravaginal prasterone for vulvovaginal atrophy.
Conclusion
This compound and DHEA are closely related compounds, with the former being a prodrug of the latter. While their fundamental mechanism of action is the same, mediated through DHEA and its conversion to androgens and estrogens, their pharmacokinetic profiles are likely to differ. The acetylation of DHEA to form this compound may enhance its oral bioavailability and prolong its duration of action, which could be advantageous in specific therapeutic contexts. However, a significant gap in the literature exists regarding direct comparative studies. Future research, including head-to-head clinical trials and detailed pharmacokinetic studies, is necessary to fully elucidate the comparative efficacy and safety of this compound versus DHEA. The experimental protocols and pathway information provided in this guide offer a foundation for researchers to design and conduct such investigations.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. [HPLC analysis of dehydroepiandrosterone sulfate in serum with use of solid-phase extraction on hyper cross-linked polystyrene (Purosep-200)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of intravaginal dehydroepiandrosterone (DHEA) on moderate to severe dyspareunia and vaginal dryness, symptoms of vulvovaginal atrophy, and of the genitourinary syndrome of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. Pharmacokinetics and Pharmacodynamics of Systemic Corticosteroids in Autoimmune and Inflammatory Diseases: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (PDF) Hydrolysis of Steroid Esters in Vivo and in Vitro [research.amanote.com]
- 15. joyrichhealthcarecenters.com [joyrichhealthcarecenters.com]
- 16. Testosterone - Wikipedia [en.wikipedia.org]
- 17. Long-Term Administration of Dehydroepiandrosterone Accelerates Glucose Catabolism via Activation of PI3K/Akt-PFK-2 Signaling Pathway in Rats Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Prasterone Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of prasterone acetate (B1210297) (dehydroepiandrosterone, DHEA) with other notable neuroprotective agents. The information presented herein is supported by experimental data to aid in the evaluation and validation of prasterone acetate as a potential therapeutic agent for neurodegenerative diseases and neuronal injury.
Introduction to Neuroprotection
Neuroprotection refers to the strategies and mechanisms aimed at preventing or slowing the process of neuronal cell death. It is a critical area of research in the context of acute brain injuries, such as stroke and traumatic brain injury, as well as chronic neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. The search for effective neuroprotective agents is a key focus in modern drug development.
Prasterone, a neurosteroid, has garnered attention for its potential neuroprotective properties. It is a precursor to both androgens and estrogens and is known to have anti-inflammatory, immunomodulatory, and regenerative effects[1]. This guide compares the experimental evidence for the neuroprotective effects of this compound with three other classes of neuroprotective agents: other neurosteroids (progesterone and allopregnanolone), a glutamate (B1630785) modulator (riluzole), and an antioxidant (edaravone).
Comparative Analysis of Neuroprotective Agents
The following tables summarize quantitative data from various experimental studies, providing a comparative overview of the efficacy of this compound and its alternatives. It is important to note that direct head-to-head comparisons in the same experimental models are limited, and thus, the data should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Neuroprotection Data
| Compound | Cell Model | Insult | Concentration | Outcome Measure | Result |
| Prasterone (DHEA) | Primary cortical neurons | Aβ₄₂ oligomers | 10⁻⁷ M | Neuronal Viability | Significantly hampered the decrease in neuronal viability[2]. |
| Prasterone (DHEA) | BRL-3A cells | H₂O₂ | Not specified | Apoptosis | Significantly decreased Bax and caspase-3 expression[3]. |
| Progesterone (B1679170) | Primary cortical neurons | Glutamate | 20 µmol/L | Cell Death (LDH assay) | Significantly reduced neuronal loss[4]. |
| Allopregnanolone | GT1-7 neuronal cells | Not specified | Low nanomolar | Apoptosis | Mimicked progesterone's anti-apoptotic actions[5]. |
| Riluzole | Rat cortical slices | Oxygen-glucose deprivation | Not specified | Neuronal Death (Trypan blue) | Prevented neuronal death[6]. |
Table 2: In Vivo Neuroprotection Data (Ischemic Stroke Models)
| Compound | Animal Model | Ischemia Model | Treatment Regimen | Outcome Measure | Result |
| Progesterone | Male Rats | Transient MCAO | 8 mg/kg at 2h post-MCAO | Infarct Volume | Reduced infarct size[7]. |
| Allopregnanolone | Male Rats | Transient MCAO | 8 mg/kg at 2h and 6h post-occlusion | Cortical Infarct Volume | 11.40% ± 7.09% (vs. 37.47% ± 10.57% in vehicle)[8]. |
| Riluzole | Rats | MCAO | 10, 20, and 40 µg/kg (as nanoriluzole) i.p. after 1h | Infarct Size | Substantial reduction in infarct size at all doses[9]. |
Table 3: Clinical Data (Acute Ischemic Stroke)
| Compound | Study Design | Number of Patients | Treatment Regimen | Outcome Measure | Result |
| Edaravone (B1671096) | Randomized Controlled Trial | 50 | 30 mg twice daily for 14 days | Favorable Outcome (mRS ≤ 2) at 90 days | 72% in edaravone group vs. 40% in placebo group[10]. |
| Edaravone | Retrospective Cohort | 11,508 | Standard care with or without edaravone | Functional Independence at Discharge | 32.3% in edaravone group vs. 25.9% in control group[11]. |
Signaling Pathways in Neuroprotection
The neuroprotective effects of these compounds are mediated by complex signaling cascades. Understanding these pathways is crucial for targeted drug development.
Prasterone (DHEA) Signaling
Prasterone (DHEA) exerts its neuroprotective effects through multiple pathways, including the activation of the PI3K/Akt and MAPK/ERK signaling cascades. These pathways are critical for promoting cell survival and inhibiting apoptosis. Evidence suggests that DHEA's neuroprotection against Aβ-impaired survival of newborn neurons is mediated through a sigma-1 receptor-dependent modulation of PI3K-Akt-mTOR signaling[1][12].
Caption: Simplified signaling pathway for Prasterone (DHEA) neuroprotection.
Progesterone Signaling
Progesterone's neuroprotective actions are mediated through both classical nuclear progesterone receptors (PRs) and membrane-associated receptors[13][14]. Activation of these receptors triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, leading to the expression of anti-apoptotic proteins like Bcl-2 and the promotion of neuronal survival[13].
References
- 1. DHEA prevents Aβ25-35-impaired survival of newborn neurons in the dentate gyrus through a modulation of PI3K-Akt-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydroepiandrosterone Prevents H2O2-Induced BRL-3A Cell Oxidative Damage through Activation of PI3K/Akt Pathways rather than MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progesterone with Vitamin D Affords Better Neuroprotection against Excitotoxicity in Cultured Cortical Neurons than Progesterone Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane progesterone receptors: evidence for neuroprotective, neurosteroid signaling and neuroendocrine functions in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of riluzole: an electrophysiological and histological analysis in an in vitro model of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroids in Stroke with Special Reference to Progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allopregnanolone, a progesterone metabolite, is more effective than progesterone in reducing cortical infarct volume after transient middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement in the Neuroprotective Power of Riluzole Against Cerebral Ischemia Using a Brain Targeted Drug Delivery Vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized controlled clinical trial to compare the safety and efficacy of edaravone in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Effects of Early Edaravone Use in Acute Ischemic Stroke Patients Treated by Endovascular Reperfusion Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progesterone and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Prasterone Acetate vs. Prasterone Enanthate: A Comparative Analysis for Researchers
For Immediate Release
Shanghai, China – December 15, 2025 – In the landscape of steroid hormone research and development, the selection of an appropriate ester prodrug of prasterone (dehydroepiandrosterone, DHEA) is a critical decision that influences pharmacokinetic profiles and, consequently, therapeutic applications. This guide provides a detailed comparative analysis of prasterone acetate (B1210297) and prasterone enanthate, offering researchers, scientists, and drug development professionals a comprehensive overview based on available data and established principles of steroid pharmacology.
Prasterone, an endogenous steroid hormone, serves as a precursor to both androgens and estrogens.[1][2] Its esterification at the 3β-hydroxyl group creates prodrugs with modified solubility and release characteristics, thereby enabling different modes of administration and duration of action. This comparison focuses on the acetate and enanthate esters of prasterone, outlining their chemical properties, pharmacokinetic profiles, and potential therapeutic implications.
Executive Summary
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics of prasterone acetate and prasterone enanthate. It is important to note that specific pharmacokinetic data for this compound is limited, and the values presented are largely inferred from the general properties of acetate esters of other steroids.
Table 1: Chemical and Physical Properties
| Property | This compound | Prasterone Enanthate |
| Chemical Name | [(3S,10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate |
| Molecular Formula | C₂₁H₃₀O₃ | C₂₆H₄₀O₃ |
| Molecular Weight | 330.47 g/mol | 400.60 g/mol |
| Ester Type | Short-chain (Acetate) | Long-chain (Enanthate/Heptanoate) |
| Relative Lipophilicity | Lower | Higher |
Table 2: Pharmacokinetic Profile
| Parameter | This compound (Inferred) | Prasterone Enanthate |
| Route of Administration | Intramuscular injection | Intramuscular injection |
| Release Rate from Depot | Faster | Slower |
| Time to Peak Concentration | Shorter (likely days) | ~1-4 days |
| Half-life of Ester | Shorter (likely days) | Longer (enables less frequent dosing) |
| Duration of Action | Shorter | Longer |
| Active Metabolite | Prasterone (DHEA) | Prasterone (DHEA) |
Table 3: Pharmacodynamic and Clinical Profile
| Aspect | This compound | Prasterone Enanthate |
| Mechanism of Action | Prodrug of prasterone; converted to active androgens and estrogens in target tissues. | Prodrug of prasterone; converted to active androgens and estrogens in target tissues.[1] |
| Therapeutic Use | Not well-established in clinical practice. | Component of menopausal hormone therapy.[3] |
| Dosing Frequency | Likely more frequent injections required. | Typically administered every 4-6 weeks.[3] |
| Potential Advantages | Faster onset of action; quicker clearance. | Less frequent administration; more stable serum levels over time. |
| Potential Disadvantages | Potential for more pronounced peaks and troughs in hormone levels; requires more frequent dosing. | Slower onset of action; longer time to clear from the system if adverse effects occur. |
Experimental Protocols
To conduct a comparative study of this compound and prasterone enanthate, the following experimental protocols would be essential.
Protocol 1: Comparative Pharmacokinetic Study in a Preclinical Model (e.g., Rabbit)
-
Animal Model: New Zealand white rabbits (n=6 per group).
-
Drug Formulation: this compound and prasterone enanthate formulated in a sterile oil vehicle (e.g., sesame oil) at a concentration of 50 mg/mL.
-
Dosing: A single intramuscular injection of 10 mg/kg of either this compound or prasterone enanthate.
-
Blood Sampling: Blood samples (2 mL) collected from the marginal ear vein into tubes containing an esterase inhibitor at pre-dose and at 1, 4, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336, and 504 hours post-injection.
-
Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of prasterone and its major metabolites (e.g., testosterone, estradiol) to be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Calculation of key parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½) for each compound.
Protocol 2: In Vitro Ester Hydrolysis Assay
-
Objective: To determine the rate of hydrolysis of this compound and prasterone enanthate to prasterone in the presence of esterases.
-
Materials: this compound, prasterone enanthate, porcine liver esterase, phosphate-buffered saline (PBS).
-
Procedure:
-
Incubate a known concentration of each prasterone ester in PBS containing porcine liver esterase at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quench the enzymatic reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the remaining ester and the formed prasterone.
-
-
Data Analysis: Calculate the rate of hydrolysis for each ester.
Mandatory Visualization
Figure 1: Intracellular conversion pathway of prasterone esters.
Figure 2: Workflow for a comparative pharmacokinetic study.
Conclusion
The choice between this compound and prasterone enanthate for research and development purposes is fundamentally a decision based on desired pharmacokinetic properties. Prasterone enanthate is a well-characterized long-acting prodrug suitable for applications requiring sustained prasterone delivery with infrequent dosing. While empirical data for this compound is scarce, it is reasonable to infer that it would behave as a shorter-acting ester, leading to a more rapid onset and shorter duration of action. This could be advantageous in scenarios where pulsatile administration or rapid clearance is desirable.
Future research should include direct, head-to-head comparative studies to empirically validate these inferred differences and to fully characterize the pharmacokinetic and pharmacodynamic profiles of this compound. Such studies will be invaluable for guiding the rational design of novel therapeutic strategies utilizing prasterone prodrugs.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Prasterone Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. Prasterone acetate (B1210297), a synthetic analogue of dehydroepiandrosterone (B1670201) (DHEA), requires precise analytical methods for its determination in bulk drug substances and pharmaceutical formulations. Cross-validation of these methods is a critical step to ensure consistency, reliability, and accuracy of analytical data across different laboratories or when a new method is introduced to replace an existing one. This guide provides a comparative overview of common analytical techniques for the quantification of prasterone acetate, supported by experimental data and detailed protocols.
The Imperative of Cross-Validation
Cross-validation of analytical methods is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably. This is essential in various scenarios, including:
-
Method Transfer: When an analytical method is transferred from a research and development laboratory to a quality control setting.
-
Method Update: When an existing method is updated or replaced with a newer technology.
-
Inter-laboratory Studies: To ensure that different laboratories can produce comparable results.
The cross-validation process typically involves comparing key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. These parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4][5]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the analysis of steroids like this compound.[6] More recently, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has gained prominence due to its higher sensitivity and selectivity. While direct comparative studies on this compound are limited in the public domain, this guide compiles and compares typical performance data for these methods based on the analysis of structurally similar steroids, such as progesterone (B1679170) and DHEA.
Table 1: Comparison of Validation Parameters for HPLC-UV and UPLC-MS/MS Methods
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.999[7] | > 0.999[2] |
| Accuracy (% Recovery) | 98 - 102%[7] | 89.3 - 119.9%[8] |
| Precision (% RSD) | < 2%[7] | < 15%[1][2] |
| Limit of Detection (LOD) | 0.08 µg/mL[6] | 0.001 - 0.005 µg/L[8] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL[6] | 0.005 - 0.01 µg/L[8] |
Note: The data presented is a representative compilation from studies on structurally similar steroid hormones and may not be specific to this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on a validated method for the determination of progesterone, a structurally related steroid.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 240 nm.[6]
-
Injection Volume: 10 µL.[6]
Sample Preparation:
-
Prepare a standard stock solution of this compound in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations for the calibration curve.
-
For assay of a formulation, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm filter before injection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This protocol is a representative method for the quantification of steroids in biological matrices.
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][2]
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 1.7 µm particle size).[2]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.
Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding a suitable organic solvent like acetonitrile.[2]
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the UPLC-MS/MS system.[2]
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-UV and UPLC-MS/MS are powerful techniques for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method suitable for routine quality control testing where sensitivity is not the primary concern. In contrast, UPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies or the determination of low-level impurities. A thorough cross-validation as outlined in this guide is essential to ensure the interchangeability of these methods and maintain the integrity of analytical results.
References
- 1. dovepress.com [dovepress.com]
- 2. dovepress.com [dovepress.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Comparison of Prasterone Formulations: A Review of the Evidence
Pharmacokinetic Profile
The route of administration and formulation significantly impact the bioavailability and metabolic fate of prasterone. Oral administration of micronized prasterone leads to rapid absorption and extensive first-pass metabolism in the liver, while vaginal administration allows for local action with lower systemic exposure.
A study comparing oral and vaginal administration of prasterone found that peak plasma concentrations were reached within 4 hours for oral administration (ranging from 8.5 to 70.6 ng/mL for a 200 mg dose) and within 8 hours for vaginal administration (ranging from 4.4 to 181.1 ng/mL for a 400 mg pessary).[1] Despite the different peak times, the overall bioavailability, as measured by the area under the plasma concentration-time curve, was not significantly different between the two formulations.[1] Notably, micronization of prasterone has been shown to significantly increase the levels of its sulfate (B86663) metabolite, DHEA-S, when administered orally, but does not significantly alter DHEA or testosterone (B1683101) levels.[2]
Table 1: Pharmacokinetic Parameters of Prasterone Formulations
| Formulation/Route | Dosage | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Key Findings |
| Oral Micronized Prasterone | 200 mg | 8.5 - 70.6 ng/mL | Within 4 hours | Results in supraphysiological levels of DHEA and DHEA-S at doses of 100-200 mg/day.[2] |
| Vaginal Pessary | 400 mg | 4.4 - 181.1 ng/mL | Within 8 hours | Bioavailability is comparable to oral administration, with considerable interindividual variation.[1] |
| Vaginal Insert (Intrarosa®) | 6.5 mg | - | - | Systemic absorption results in estradiol (B170435) and testosterone concentrations remaining within the normal postmenopausal ranges.[3] |
Efficacy in Vulvovaginal Atrophy
Intravaginal prasterone has been extensively studied for the treatment of vulvovaginal atrophy (VVA) in postmenopausal women. The efficacy is primarily attributed to the local conversion of prasterone into estrogens and androgens within the vaginal cells.[4]
Clinical trials have demonstrated that daily administration of a 6.5 mg prasterone vaginal insert (Intrarosa®) leads to statistically significant improvements in symptoms of VVA, including dyspareunia (painful intercourse) and vaginal dryness, compared to placebo.[5][6][7] These trials also showed significant changes in vaginal histology, such as an increase in superficial cells and a decrease in parabasal cells, as well as a reduction in vaginal pH.[3][8] One study showed the percentage of superficial cells increased by a mean of 4.88% more in the prasterone group compared to the placebo group after 12 weeks.[9] Another trial reported a mean change from baseline of -1.27 in the severity score of dyspareunia for the prasterone group, compared to -0.87 for the placebo group.[9]
An indirect comparison suggested that 6.5 mg of intravaginal prasterone may have similar efficacy to 10 micrograms of intravaginal estradiol for treating VVA symptoms.[3]
Table 2: Efficacy of Intravaginal Prasterone (6.5 mg) in Vulvovaginal Atrophy (12-week studies)
| Efficacy Endpoint | Prasterone Group (Mean Change from Baseline) | Placebo Group (Mean Change from Baseline) | Mean Difference vs. Placebo (p-value) |
| Dyspareunia Severity Score (4-point scale) | -1.27[9] | -0.87[9] | -0.40 (p < 0.0001)[9] |
| Vaginal Dryness Severity Score | -1.44 to -1.58[5] | - | -0.30 to -0.43 over placebo[5] |
| Percentage of Superficial Cells | +5.62%[8] | +0.91%[8] | +4.71% (p < 0.0001)[8] |
| Percentage of Parabasal Cells | - | - | Statistically significant decrease vs. placebo[6] |
| Vaginal pH | - | - | Statistically significant decrease vs. placebo (0.72 units)[3][6] |
Experimental Protocols
The clinical evaluation of intravaginal prasterone for VVA has been conducted through multi-center, randomized, double-blind, placebo-controlled Phase III trials.
Key Clinical Trial Workflow: ERC-231 and ERC-238
The general workflow for the pivotal clinical trials (ERC-231 and ERC-238) involved screening and enrolling postmenopausal women with moderate to severe dyspareunia as their most bothersome symptom of VVA. Participants were randomized to receive either a 6.5 mg prasterone vaginal insert or a matching placebo daily for 12 weeks. Efficacy was assessed based on changes from baseline in the severity of dyspareunia, vaginal dryness, and changes in vaginal cytology (percentage of superficial and parabasal cells) and vaginal pH.
Caption: Workflow of pivotal Phase III clinical trials for intravaginal prasterone.
Mechanism of Action: Local Conversion
The therapeutic effect of intravaginal prasterone in VVA is based on its local conversion to active sex steroids. Prasterone itself is a precursor hormone. After administration into the vagina, it is taken up by the vaginal epithelial cells and converted into estrogens and androgens. These locally produced hormones then act on the vaginal tissues to improve cellular maturation, increase lubrication, and reduce pH, thereby alleviating the symptoms of atrophy.
Caption: Local conversion and action of intravaginal prasterone in VVA.
Safety and Tolerability
Intravaginal prasterone is generally well-tolerated. The most common adverse event reported in clinical trials is application site discharge.[9] Importantly, because the action is primarily local, systemic concentrations of estradiol and testosterone remain within the normal postmenopausal range.[3] However, prasterone is contraindicated in women with a history of breast cancer or thromboembolism.[3] Any postmenopausal bleeding requires investigation.[3]
Conclusion
While a direct in vivo comparison between prasterone acetate (B1210297) and micronized prasterone is lacking, the available evidence provides a clear picture of the distinct profiles of oral and vaginal prasterone formulations. Oral micronized prasterone leads to significant systemic exposure and is used to restore DHEA and DHEA-S levels. In contrast, intravaginal prasterone offers a targeted approach for the treatment of vulvovaginal atrophy, with a favorable safety profile due to its primarily local action and minimal systemic hormonal effects. The choice of formulation and route of administration should be guided by the therapeutic goal and the patient's clinical profile.
References
- 1. Comparative bioavailability of orally and vaginally administered progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prasterone - Wikipedia [en.wikipedia.org]
- 3. Prasterone for vulvar and vaginal atrophy in postmenopausal women - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Prasterone for vulvar and vaginal atrophy in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of intravaginal 6.5mg (0.50%) prasterone, 0.3mg conjugated estrogens and 10μg estradiol on symptoms of vulvovaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. View of Prasterone (Intrarosa) | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 7. Prasterone: A Review in Vulvovaginal Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prasterone (Intrarosa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clinical Review - Prasterone (Intrarosa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Prasterone and Other Prominent Neurosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroactive steroid prasterone (dehydroepiandrosterone, DHEA) with other key neurosteroids: allopregnanolone (B1667786), pregnenolone (B344588), and progesterone (B1679170). The information presented herein is a synthesis of findings from various preclinical and clinical studies, aimed at facilitating a comprehensive understanding of their comparative neuropharmacological profiles. Due to a scarcity of direct head-to-head clinical trials, this guide collates data from multiple studies to offer a comparative perspective.
Comparative Overview of Neuropharmacological Effects
The following tables summarize the available quantitative and qualitative data on the effects of prasterone (DHEA), allopregnanolone, pregnenolone, and progesterone on key neurobiological parameters. It is important to note that the experimental conditions, models, and methodologies may vary between the cited studies, warranting cautious interpretation of direct comparisons.
Table 1: Comparative Effects on Neuroprotection and Neuroinflammation
| Neurosteroid | Model System | Neuroprotective Outcome | Anti-inflammatory Outcome | Reference |
| Prasterone (DHEA) | In vitro (microglia) | - | Inhibited hemoglobin-induced pro-inflammatory microglial activation; Reduced TNF-α secretion.[1] | [1] |
| In vivo (mouse model of subarachnoid hemorrhage) | Neuroprotective effect observed. | Suppressed inflammation by regulating microglial activation.[1] | [1] | |
| Allopregnanolone | In vivo (rat model of traumatic brain injury) | Reduced expression of pro-apoptotic proteins (caspase-3, Bax); Reduced apoptotic DNA fragmentation.[2][3] | Reduced the size of GFAP-positive astrocytes.[2][3] | [2][3] |
| In vitro (macrophage and microglial cells) | - | Inhibited activation of TLR4 and TLR2; Reduced TNF-α and IL-6 levels.[4] | [4] | |
| Pregnenolone | In vitro (neuronal cell cultures) | Precursor to other neuroprotective steroids like allopregnanolone and progesterone.[5] | - | [5] |
| Progesterone | In vivo (rat model of traumatic brain injury) | Reduced expression of pro-apoptotic proteins (caspase-3, Bax); Reduced apoptotic DNA fragmentation.[2][3] | Reduced the size of GFAP-positive astrocytes.[2][3] | [2][3] |
Table 2: Comparative Effects on Cognitive Function
| Neurosteroid | Animal Model | Cognitive Task | Effective Dose/Route | Key Findings | Reference |
| Prasterone (DHEA) | Male Mice | Footshock Active Avoidance | Intracerebroventricular | Improved memory retention.[6] | [6] |
| Allopregnanolone | Rats | Spatial Learning Task (Morris Water Maze) | 8 mg/kg | Improved performance after traumatic brain injury.[2][3] | [2][3] |
| Pregnenolone | Male Mice | Footshock Active Avoidance | Intracerebroventricular (significant at 3.5 fmol/mouse) | Improved memory retention; highly potent.[6] | [6] |
| Aged Rats | Y-maze Discrimination | 5 ng / 0.5 µL (into dorsal hippocampus) | Restored memory deficits.[7] | [7] | |
| Progesterone | Rats | Spatial Learning Task (Morris Water Maze) | 16 mg/kg | Improved performance after traumatic brain injury.[2][3] | [2][3] |
Table 3: Comparative Modulation of Key Neurotransmitter Receptors
| Neurosteroid | Receptor Target | Modulatory Effect | Potency (IC50/EC50) | Reference |
| Prasterone (DHEA) | GABAA Receptor | Negative Allosteric Modulator (Inhibitory) | DHEAS is more potent than DHEA.[8] | [8] |
| NMDA Receptor | Positive Allosteric Modulator (Potentiating) | - | [5][9] | |
| Sigma-1 Receptor | Agonist | - | [5][9] | |
| Allopregnanolone | GABAA Receptor | Positive Allosteric Modulator (Potentiating) | EC50 = 12.9 ± 2.3 nM (in control dentate granule cells).[10] | [10] |
| Membrane Progesterone Receptors | Agonist | - | [11] | |
| Pregnenolone Sulfate | GABAA Receptor | Negative Allosteric Modulator (Inhibitory) | - | [8] |
| NMDA Receptor | Positive Allosteric Modulator (Potentiating) | EC50 = 21 ± 3 µM.[12] | [12] | |
| NMDA Receptor (GluN1/GluN2B) | Inhibitory (at higher concentrations) | IC50 = 42 ± 1 µM.[13][14] | [13][14] | |
| Progesterone | Progesterone Receptors (nuclear and membrane) | Agonist | - | [11][15] |
| Sigma-1 Receptor | Antagonist | - | [5][9] |
Signaling Pathways and Mechanisms of Action
The distinct neuropharmacological profiles of these neurosteroids arise from their differential interactions with a variety of neuronal receptors and signaling cascades. The following diagrams illustrate their primary mechanisms of action.
Experimental Protocols
This section outlines general methodologies for key experiments cited in the comparative tables. For detailed, compound-specific protocols, please refer to the cited literature.
In Vitro Neuroprotection Assays
-
Objective: To assess the ability of a neurosteroid to protect neurons from a toxic insult.
-
Cell Models:
-
Induction of Neurotoxicity:
-
Oxidative Stress: Exposure to agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[17]
-
Glutamate (B1630785) Excitotoxicity: Exposure to a high concentration of glutamate to induce excitotoxic cell death.[16]
-
-
Treatment Protocol:
-
Assessment of Neuronal Viability:
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.[16]
-
Immunocytochemistry: Staining for neuronal markers (e.g., MAP2, NeuN) to visualize and quantify surviving neurons.[17]
-
Assessment of Anti-inflammatory Effects in Microglia
-
Objective: To determine the effect of a neurosteroid on microglial activation and the production of inflammatory mediators.
-
Cell Model: Primary microglia cultures or immortalized microglial cell lines.
-
Induction of Inflammation: Stimulation with lipopolysaccharide (LPS) or other pro-inflammatory agents like hemoglobin.[1]
-
Treatment Protocol: Microglia are treated with the neurosteroid before, during, or after the inflammatory stimulus.
-
Assessment of Microglial Activation and Inflammation:
In Vivo Assessment of Cognitive Function in Rodents
-
Objective: To evaluate the effect of neurosteroid treatment on learning and memory.
-
Animal Models: Typically rats or mice.
-
Behavioral Tasks:
-
Morris Water Maze: Assesses hippocampal-dependent spatial learning and memory. Rodents learn the location of a hidden platform in a pool of water using external cues.[18][19]
-
Y-Maze: Evaluates spatial working memory based on the rodent's natural tendency to alternate exploration of the maze arms.[18]
-
Footshock Active Avoidance: An associative learning task where the animal learns to avoid a mild footshock by moving to a different compartment of the apparatus upon a conditioning stimulus.[6]
-
-
Treatment Protocol: Neurosteroids can be administered systemically (e.g., intraperitoneal injection) or directly into specific brain regions (e.g., intracerebroventricular or intra-hippocampal injection) before or after the training session.
-
Data Analysis: Key parameters measured include escape latency (time to find the platform), distance traveled, time spent in the target quadrant (Morris water maze), percentage of spontaneous alternations (Y-maze), and the number of successful avoidances (active avoidance).
Conclusion
Prasterone (DHEA), allopregnanolone, pregnenolone, and progesterone each exhibit unique and sometimes overlapping neuropharmacological profiles. Allopregnanolone and progesterone appear to be potent neuroprotective agents, particularly in models of acute brain injury. Prasterone and pregnenolone (especially its sulfated form) show promise as cognitive enhancers. Their mechanisms of action are complex, involving modulation of both inhibitory and excitatory neurotransmitter systems.
The choice of a particular neurosteroid for therapeutic development will likely depend on the specific neurological or psychiatric condition being targeted. For conditions characterized by neuronal loss and inflammation, allopregnanolone and progesterone may be more suitable. In contrast, for disorders involving cognitive deficits, prasterone and pregnenolone may offer greater therapeutic potential. Further direct comparative studies are warranted to more definitively delineate their relative efficacy and safety profiles.
References
- 1. DHEA Attenuates Microglial Activation via Induction of JMJD3 in Experimental Subarachnoid Haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurosteroids progesterone and allopregnanolone reduce cell death, gliosis, and functional deficits after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroactive Steroids, Toll-like Receptors, and Neuroimmune Regulation: Insights into Their Impact on Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation | MDPI [mdpi.com]
- 6. Memory-enhancing effects in male mice of pregnenolone and steroids metabolically derived from it - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Neurosteroid Binding Sites on the GABAA Receptor Complex as Novel Targets for Therapeutics to Reduce Alcohol Abuse and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progesterone and allopregnanolone facilitate excitatory synaptic transmission in the infralimbic cortex via activation of membrane progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Block of NMDA receptor channels by endogenous neurosteroids: implications for the agonist induced conformational states of the channel vestibule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. criver.com [criver.com]
- 19. Behavioral Model for Assessing Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Prasterone Acetate's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prasterone acetate (B1210297), a synthetic equivalent of dehydroepiandrosterone (B1670201) (DHEA), serves as a prohormone that is converted intracellularly to active androgens and estrogens. This unique mechanism of action, known as intracrinology, allows for tissue-specific hormonal effects, minimizing systemic exposure. This guide provides a comparative analysis of biomarkers used to validate the therapeutic effects of prasterone acetate in its primary indications, alongside data from alternative treatments. Experimental protocols and signaling pathways are detailed to support further research and development.
I. Vaginal Atrophy in Postmenopausal Women
Prasterone is approved for the treatment of moderate to severe dyspareunia, a symptom of vulvovaginal atrophy (VVA) in postmenopausal women. Its efficacy is primarily assessed through changes in vaginal cytology, pH, and hormonal levels.
A. Comparative Biomarker Data
The following tables summarize the quantitative effects of intravaginal prasterone compared to placebo and other common treatments for VVA.
Table 1: Effects of Intravaginal Prasterone (6.5 mg/day) vs. Placebo on Vaginal Biomarkers (12-week treatment) [1][2][3]
| Biomarker | Prasterone (Mean Change from Baseline ± SD) | Placebo (Mean Change from Baseline ± SD) | Mean Difference (Prasterone vs. Placebo) | P-value |
| Parabasal Cells (%) | -41.51 ± 36.26 | -11.98 ± 29.58 | -29.53 | < 0.001 |
| Superficial Cells (%) | +7.7 (average increase over placebo) | - | 7.7% | < 0.0001 |
| Vaginal pH | -0.72 (average decrease over placebo) | - | -0.72 units | < 0.0001 |
Table 2: Comparative Effects of Prasterone, Conjugated Equine Estrogens (CEE), and Estradiol (B170435) (E2) on VVA Symptoms (12-week treatment) [4][5]
| Treatment | Change in Dyspareunia Severity Score (over placebo) | Change in Vaginal Dryness Severity Score (over placebo) |
| Prasterone (6.5 mg) | -0.35 to -1.21 units | -0.30 to -0.43 units |
| CEE (0.3 mg) | -0.7 to -1.0 units | -0.40 units |
| Estradiol (10 µg) | -0.33 units | -0.33 units |
Table 3: Effects of Ospemifene (B1683873) (60 mg/day) on Vaginal Biomarkers in Postmenopausal Women with VVA (12-week treatment) [6][7][8]
| Biomarker | Ospemifene (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | P-value (Ospemifene vs. Placebo) |
| Superficial Cells (%) | ~+10% | ~+2% | < 0.0001 |
| Parabasal Cells (%) | -30% to -40% | 0% to -4% | < 0.0001 |
| Vaginal pH | Significant Decrease | Minimal Change | < 0.0001 |
B. Experimental Protocols
1. Vaginal Cytology Assessment (Maturation Value) [9][10][11][12][13]
-
Sample Collection: A sterile cotton swab or cytobrush is used to gently scrape the lateral wall of the mid-vagina.
-
Slide Preparation: The collected cells are rolled onto a clean glass slide and immediately fixed with a cytological fixative (e.g., 95% ethanol).
-
Staining: The Papanicolaou staining method is a standard procedure.
-
Microscopic Examination: At least 200 cells are counted under a microscope and categorized as parabasal, intermediate, or superficial cells.
-
Calculation of Maturation Value (MV): The MV is calculated using the formula: MV = (% parabasal cells x 0) + (% intermediate cells x 0.5) + (% superficial cells x 1). A higher MV indicates a greater estrogenic effect.
2. Vaginal pH Measurement
-
Procedure: A narrow-range pH strip (e.g., pH 3.0-5.5) is applied to the lateral vaginal wall until moistened with vaginal fluid.
-
Reading: The color of the strip is immediately compared to the color chart provided by the manufacturer to determine the pH value.
3. Serum Steroid Hormone Analysis by LC-MS/MS [14][15][16][17][18]
-
Sample Preparation: Serum samples (typically 100-250 µL) are subjected to protein precipitation using an organic solvent (e.g., methanol (B129727) or acetonitrile), often containing isotopic-labeled internal standards for each analyte. This is followed by liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction to isolate the steroids.
-
Chromatographic Separation: The extracted steroids are separated using a reversed-phase C18 column with a gradient elution of a mobile phase, typically consisting of a mixture of water and methanol or acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) fluoride (B91410) to enhance ionization.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection and quantification of prasterone, testosterone, and estradiol.
C. Signaling Pathway and Experimental Workflow
The therapeutic effects of prasterone in the vagina are mediated by its local conversion to androgens and estrogens.
References
- 1. Combined data of intravaginal prasterone against vulvovaginal atrophy of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Review - Prasterone (Intrarosa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Comparison of intravaginal 6.5mg (0.50%) prasterone, 0.3mg conjugated estrogens and 10μg estradiol on symptoms of vulvovaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The clinical relevance of the effect of ospemifene on symptoms of vulvar and vaginal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ospemifene effectively treats vulvovaginal atrophy in postmenopausal women: results from a pivotal phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of ospemifene in postmenopausal women with moderate-to-severe vaginal dryness: a phase 3, randomized, double-blind, placebo-controlled, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thewomenshealth.clinic [thewomenshealth.clinic]
- 10. myvagina.com [myvagina.com]
- 11. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 12. Prevalence and Correlates of Vaginal Estrogenization in Postmenopausal Women in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medrxiv.org [medrxiv.org]
- 17. tandfonline.com [tandfonline.com]
- 18. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacodynamics of prasterone acetate (B1210297) and related compounds, focusing on their application in treating symptoms associated with vulvovaginal atrophy (VVA) in postmenopausal women. The information is compiled from publicly available clinical trial data and pharmacological research.
Introduction to Prasterone and the Concept of Intracrinology
Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone that serves as a precursor to both androgens and estrogens.[1] Its synthetic equivalent is used in therapeutic applications. The primary mechanism of action for intravaginally administered prasterone is based on the concept of "intracrinology," where the inactive precursor is converted into active sex steroids—specifically estrogens and androgens—directly within the vaginal cells.[2][3] This localized conversion is intended to elicit therapeutic effects on the vaginal epithelium while minimizing systemic hormonal exposure.[2][4]
Prasterone acetate, as an ester of prasterone, is expected to function as a prodrug, undergoing hydrolysis to release prasterone, which then follows the same intracrine pathway. This guide will compare the pharmacodynamic effects of prasterone with other relevant treatments for VVA, including conjugated equine estrogens (CEE), estradiol, and the selective estrogen receptor modulator (SERM), ospemifene.
Comparative Pharmacodynamic Data
The following tables summarize quantitative data from clinical trials comparing the efficacy of intravaginal prasterone with placebo and other active treatments. The primary endpoints in these studies typically include changes in the percentage of parabasal and superficial cells in the vaginal epithelium, vaginal pH, and the severity of dyspareunia (painful intercourse).
Table 1: Comparative Efficacy of Intravaginal Prasterone (6.5 mg) vs. Placebo in Postmenopausal Women with VVA (12-Week Treatment)
| Parameter | Prasterone (6.5 mg) | Placebo | Mean Difference vs. Placebo | p-value |
| Change in Percentage of Parabasal Cells | ||||
| ERC-238 & ERC-231 (Combined) | -35.1% | <0.0001[5] | ||
| Change in Percentage of Superficial Cells | ||||
| ERC-238 & ERC-231 (Combined) | +7.7% | <0.0001[5] | ||
| Change in Vaginal pH | ||||
| ERC-238 & ERC-231 (Combined) | -0.72 units | <0.0001[5] | ||
| Change in Dyspareunia Severity Score (0-3 scale) | ||||
| ERC-238 | -1.42 (SD 1.00) | -1.06 (SD 1.02) | -0.35 | 0.0002[6] |
| ERC-231 | -1.27 (SD 0.99) | -0.87 (SD 0.95) | -0.40 | 0.0132[6] |
Table 2: Indirect Comparison of Intravaginal Prasterone (6.5 mg), Conjugated Equine Estrogens (CEE), and Estradiol (E2) on VVA Symptoms (12-Week Treatment)
| Treatment | Change in Dyspareunia Severity Score (from baseline) | Decrease Over Placebo | Change in Vaginal Dryness Severity Score (from baseline) | Decrease Over Placebo |
| Prasterone (6.5 mg) | -1.27 to -1.63 units | -0.35 to -1.21 units | -1.44 to -1.58 units | -0.30 to -0.43 unit |
| CEE (0.3 mg) | -1.4 units | -0.7 to -1.0 units | -1.1 units | -0.40 unit |
| Estradiol (10 µg) | -1.23 units (combined symptoms) | -0.33 units | -1.23 units (combined symptoms) | -0.33 unit |
Data from an indirect comparison of separate placebo-controlled trials.
Experimental Protocols
This section details the methodologies for key experiments cited in the clinical trials of intravaginal prasterone.
Assessment of Vaginal Cytology (Maturation Value)
The maturation value (MV) is a quantitative measure of the estrogenic effect on the vaginal epithelium.
-
Sample Collection: A sterile cotton swab is used to gently scrape the lateral wall of the mid-third of the vagina. The collected cells are then rolled onto a clean glass slide.[4]
-
Fixation and Staining: The slide is immediately fixed, typically with a cytology fixative spray or by immersion in 95% ethanol. The Papanicolaou (Pap) staining method is then used to differentiate the cell types.[7]
-
Cell Counting and MV Calculation: Under a microscope, at least 200 cells are counted and categorized as parabasal, intermediate, or superficial cells.[7] The Maturation Value is calculated using the following formula: MV = (% Parabasal cells × 0) + (% Intermediate cells × 0.5) + (% Superficial cells × 1.0) [4] A higher MV indicates a greater estrogenic effect.
Measurement of Vaginal pH
Vaginal pH is an indicator of the health of the vaginal microbiome.
-
Sample Collection: A sample of vaginal fluid is collected from the upper vaginal wall using a sterile swab.[8]
-
pH Measurement: The pH of the collected fluid is measured using a pH indicator strip (e.g., nitrazine (B1667657) paper) with a narrow range (typically 4.0 to 7.0). The color of the strip is compared to a calibrated color chart to determine the pH value.[8][9]
Quantification of Steroid Hormones in Serum
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying steroid hormones in biological fluids.
-
Sample Preparation: Serum samples undergo a liquid-liquid extraction process to isolate the steroid hormones. For tissue samples, homogenization and further purification steps like Sephadex LH-20 chromatography are employed.[1][10]
-
LC-MS/MS Analysis: The extracted samples are then analyzed using an LC-MS/MS system. This technique allows for the simultaneous, sensitive, and specific quantification of multiple steroid hormones and their metabolites, including prasterone, testosterone, and estradiol.[1][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows related to the pharmacodynamics of prasterone.
Caption: Intracrine conversion of prasterone in vaginal epithelial cells.
Caption: Simplified androgen receptor signaling pathway.
Caption: Simplified estrogen receptor signaling pathway.
Caption: General workflow for a clinical trial of VVA treatments.
Discussion
The available data indicate that intravaginal prasterone is an effective treatment for the symptoms of vulvovaginal atrophy in postmenopausal women. Its efficacy is comparable to that of low-dose vaginal estrogen preparations. The principle of intracrinology suggests a localized effect, which is supported by clinical data showing minimal changes in systemic hormone levels.
This compound, as a prodrug, is expected to have a similar pharmacodynamic profile to prasterone, with the rate and extent of its hydrolysis to the active compound being a key pharmacokinetic parameter. Further head-to-head clinical trials are needed to definitively compare the efficacy and safety of this compound with other DHEA esters, synthetic steroids, and SERMs like ospemifene.
Researchers in this field should consider the detailed experimental protocols provided to ensure consistency and comparability of data across studies. The signaling pathway diagrams offer a framework for investigating the molecular mechanisms underlying the observed clinical effects. Future research could focus on the long-term safety of prasterone and its analogs, as well as their effects on a broader range of menopausal symptoms.
References
- 1. researchgate.net [researchgate.net]
- 2. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcpintrarosa.com [hcpintrarosa.com]
- 4. researchgate.net [researchgate.net]
- 5. Combined data of intravaginal prasterone against vulvovaginal atrophy of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 12, Dyspareunia Symptom Score — ERC-238 and ERC-231 (ITT Population) - Prasterone (Intrarosa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prasterone: A Review in Vulvovaginal Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Prasterone Acetate Research for Vulvovaginal Atrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prasterone acetate (B1210297), a synthetic equivalent of dehydroepiandrosterone (B1670201) (DHEA), has emerged as a novel treatment for vulvovaginal atrophy (VVA) in postmenopausal women. This guide provides a comprehensive comparison of findings from key clinical trials to assess the reproducibility of its therapeutic effects. The data presented herein is intended to offer an objective overview for researchers, scientists, and professionals involved in drug development.
Consistency of Efficacy Findings Across Pivotal Trials
The efficacy of intravaginal prasterone acetate for moderate to severe dyspareunia, a primary symptom of VVA, has been evaluated in a series of pivotal, multicenter, randomized, double-blind, placebo-controlled trials. The consistent positive outcomes across these studies provide strong evidence for the reproducibility of its therapeutic effects.[1][2][3] The primary efficacy endpoints in these trials were changes in the percentage of parabasal and superficial cells in the vaginal epithelium, vaginal pH, and the severity of dyspareunia.[4][5]
A combined analysis of three 12-week randomized, double-blind, placebo-controlled studies, encompassing 436 women treated with 6.5 mg prasterone and 260 women receiving placebo, demonstrated statistically significant and consistent improvements across all co-primary endpoints.[1] These findings are further supported by a meta-analysis which concluded that prasterone therapy has a significant therapeutic effect for VVA in menopausal women.
The long-term safety and sustained efficacy of prasterone have been investigated in the ERC-230 open-label study, which followed participants for 52 weeks.[6][7] The results of this study were consistent with the shorter-term pivotal trials, showing continued improvement in the symptoms of VVA.[6][7]
Quantitative Comparison of Key Clinical Trial Data
The following tables summarize the quantitative data from the pivotal clinical trials of this compound (6.5 mg/day) for the treatment of vulvovaginal atrophy.
Table 1: Change in Vaginal Cytology and pH at 12 Weeks
| Trial | Outcome Measure | Prasterone Group (Mean Change from Baseline ± SD) | Placebo Group (Mean Change from Baseline ± SD) | Mean Difference vs. Placebo (p-value) |
| ERC-238 | % Parabasal Cells | -41.51 ± 36.26 | -11.98 ± 29.58 | -29.53 (p < 0.001)[4] |
| % Superficial Cells | 8.5 (SD not reported) | (not reported) | 8.5 (p < 0.0001)[8] | |
| Vaginal pH | -0.94 ± 0.94 | -0.27 ± 0.74 | -0.67 (p < 0.0001)[3] | |
| ERC-231 | % Parabasal Cells | -47.40 ± 42.50 | -1.62 ± 28.22 | -45.77 (p < 0.0001)[3] |
| % Superficial Cells | 5.62 ± 5.49 | 0.91 ± 2.69 | 4.71 (p < 0.0001)[3] | |
| Vaginal pH | -1.04 ± 1.00 | -0.21 ± 0.69 | -0.83 (p < 0.0001)[3] | |
| ERC-210 | % Parabasal Cells | -42.4 (SD not reported) | (not reported) | -43.48 (p < 0.0001)[5] |
| % Superficial Cells | (not reported) | (not reported) | 4.88 (p = 0.0111) | |
| Vaginal pH | -1.47 (SD not reported) | -0.48 (SD not reported) | -0.99 (p = 0.0001)[4] |
Table 2: Change in Severity of Dyspareunia at 12 Weeks (Most Bothersome Symptom)
| Trial | Prasterone Group (Mean Change from Baseline ± SD) | Placebo Group (Mean Change from Baseline ± SD) | Mean Difference vs. Placebo (p-value) |
| ERC-238 | -1.42 ± 1.00 | -1.06 ± 1.02 | -0.35 (p = 0.0002)[4] |
| ERC-231 | -1.27 ± 0.99 | -0.87 ± 0.95 | -0.40 (p = 0.0132)[4] |
| ERC-210 | -1.63 (SD not reported) | -0.42 (SD not reported) | -1.21 (p < 0.0001)[4] |
Table 3: Long-Term Efficacy at 52 Weeks (ERC-230 Open-Label Study)
| Outcome Measure | Mean Change from Baseline ± SD |
| % Parabasal Cells | -42.67 ± 39.23[4] |
| % Superficial Cells | 7.41 ± 8.06[5] |
| Vaginal pH | -1.14 ± 0.96[4] |
| Severity of Dyspareunia (MBS) | -1.70 (SD not reported)[7] |
Experimental Protocols
The pivotal trials followed a consistent and rigorous methodology, contributing to the reproducibility of the findings.
ERC-238 and ERC-231: 12-Week Efficacy and Safety Trials[3][4]
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.
-
Participants: Postmenopausal women (40-80 years old) with moderate to severe dyspareunia as their most bothersome symptom of VVA. Inclusion criteria included ≤5% superficial cells on a vaginal smear and a vaginal pH > 5.0.[8][9]
-
Intervention: Once-daily intravaginal insertion of a 6.5 mg prasterone ovule or a matching placebo for 12 weeks.[4]
-
Primary Endpoints:
-
Change from baseline in the percentage of parabasal cells.
-
Change from baseline in the percentage of superficial cells.
-
Change from baseline in vaginal pH.
-
Change from baseline in the severity of dyspareunia, assessed on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).[4]
-
-
Data Analysis: Efficacy analyses were performed on the intent-to-treat (ITT) population. The analysis of covariance (ANCOVA) was used to compare the treatment groups, with the baseline value as a covariate.[10]
ERC-230: 52-Week Long-Term Safety Study[6]
-
Study Design: Multicenter, open-label, single-group.
-
Participants: Postmenopausal women who had completed the ERC-231 trial or were newly enrolled, with at least one mild to severe symptom of VVA.
-
Intervention: Once-daily intravaginal insertion of a 6.5 mg prasterone ovule for 52 weeks.
-
Primary Objective: To evaluate the long-term safety of prasterone through assessment of adverse events, mammography, Papanicolaou (Pap) smear, and endometrial biopsy.[4]
-
Secondary Endpoints: Efficacy parameters, including changes in vaginal cytology, pH, and symptoms of VVA, were assessed to evaluate the maintenance of effect.[4]
ERC-210: Dose-Finding Study[3]
-
Study Design: Multicenter, prospective, double-blind, randomized, placebo-controlled, parallel-assignment.
-
Objective: To determine the dose-response of prasterone on symptoms and vaginal mucosa parameters in postmenopausal women with VVA.
-
Intervention: Participants were randomized to receive prasterone at doses of 3.25 mg, 6.5 mg, or 13.0 mg, or placebo for 12 weeks.[3]
-
Endpoints: Similar to the pivotal efficacy trials, endpoints included changes in vaginal cytology, pH, and symptoms of VVA.
Visualizing Prasterone's Mechanism and Experimental Workflow
This compound Signaling Pathway
Prasterone (DHEA) is a precursor steroid that is converted locally within the vaginal cells into active androgens and estrogens.[2][11] This intracellular conversion, known as intracrinology, is a key aspect of its mechanism of action.
References
- 1. Combined data of intravaginal prasterone against vulvovaginal atrophy of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prasterone for vulvar and vaginal atrophy in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cda-amc.ca [cda-amc.ca]
- 4. Clinical Review - Prasterone (Intrarosa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Prasterone (Intrarosa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hcpintrarosa.com [hcpintrarosa.com]
- 7. Prasterone has parallel beneficial effects on the main symptoms of vulvovaginal atrophy: 52-week open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. hcpintrarosa.com [hcpintrarosa.com]
- 10. Table 14, Vaginal Dryness (ITT Population With Moderate to Severe Vaginal Dryness at Baseline) — ERC-238 and ERC-231 - Prasterone (Intrarosa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
Safety Operating Guide
Proper Disposal of Prasterone Acetate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of prasterone acetate (B1210297), a synthetic steroid hormone, is a critical component of laboratory safety and environmental responsibility. As a compound with potential reproductive and aquatic toxicity, it is imperative that researchers and drug development professionals adhere to strict disposal protocols to minimize health risks and prevent environmental contamination. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of prasterone acetate in a laboratory setting.
Waste Characterization and Regulatory Overview
This compound is classified as a hazardous pharmaceutical waste. While it does not have a specific, dedicated U- or P-listing under the federal Resource Conservation and Recovery Act (RCRA), its toxicological profile necessitates its management as a hazardous waste. The U.S. Environmental Protection Agency (EPA) and various state regulations govern the disposal of such materials.[1][2][3][4]
Key regulatory considerations include:
-
RCRA: This federal law establishes the framework for the proper management of hazardous and non-hazardous solid waste.[1][2][4]
-
EPA Subpart P: These regulations provide specific management standards for hazardous waste pharmaceuticals from healthcare facilities, which can be a useful reference for research laboratories.[4]
-
State Regulations: Many states have more stringent regulations than the federal government regarding pharmaceutical waste, and it is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local requirements.[1]
Due to its hazardous nature, this compound waste must be segregated from non-hazardous waste streams to prevent contamination and ensure proper handling.
Step-by-Step Disposal Procedures
The primary and recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal company.[1][3] This method ensures the complete destruction of the active pharmaceutical ingredient (API), rendering it non-retrievable and environmentally benign.
Immediate Safety Precautions:
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Workflow:
-
Segregation: At the point of generation, immediately segregate all this compound waste from other laboratory waste. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipettes, weighing boats).
-
Contaminated PPE.
-
Solutions containing this compound.
-
-
Waste Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
The container must be compatible with the chemical nature of the waste.
-
For sharps contaminated with this compound, use a designated sharps container that is also labeled as hazardous waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
Identify the contents, including "this compound."
-
Include the accumulation start date (the date the first piece of waste is placed in the container).
-
Indicate the primary hazard(s) (e.g., "Toxic").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA), in accordance with your facility's procedures and regulatory limits.[2]
-
The storage area should be secure and away from general laboratory traffic.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
The EHS department will coordinate with a licensed hazardous waste disposal contractor for transportation and final incineration.
-
Important Note on Chemical Deactivation: While chemical deactivation can be a preliminary step for some hazardous waste, there is no universally recognized and validated protocol for the simple and safe chemical degradation of this compound in a standard laboratory setting for disposal purposes. Therefore, direct disposal via a certified hazardous waste contractor is the most reliable and compliant method.
Quantitative Data Summary
There is no specific quantitative data, such as concentration limits for drain disposal, as the sewering of hazardous pharmaceutical waste is broadly prohibited. The guiding principle is that all this compound waste, regardless of concentration, should be managed as hazardous waste.
| Parameter | Guideline |
| EPA Waste Classification | Characteristically Hazardous (Toxicity) |
| Primary Disposal Method | Incineration |
| Drain Disposal | Prohibited |
| Landfill Disposal | Prohibited |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision-making workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Prasterone Acetate
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Prasterone acetate (B1210297). It outlines essential personal protective equipment (PPE), handling protocols, and emergency procedures to ensure a safe research environment.
When handling Prasterone acetate, a synthetic steroid, researchers must adhere to stringent safety protocols to mitigate potential health risks. This includes the use of appropriate personal protective equipment (PPE), adherence to proper handling and disposal procedures, and preparedness for emergency situations. This compound may pose risks such as reproductive toxicity, and may cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation of dust particles.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects eyes from dust and potential splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[3] | Prevents skin contact and absorption. |
| Body Protection | Fire/flame resistant and impervious clothing; laboratory coat.[3] | Protects skin from contamination and in case of fire. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4] | Prevents inhalation of airborne particles. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
-
Handling:
-
Storage:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is necessary.
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][8]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[3][8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[3][8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[3][8]
-
-
Fire Fighting:
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential to prevent environmental contamination and exposure.
-
Spill Response:
-
Wear appropriate personal protective equipment.[3]
-
Avoid generating dust.[3]
-
Sweep or vacuum up the spillage and collect it in a suitable container for disposal.[3]
-
Clean the surface thoroughly to remove residual contamination.[3]
-
The following diagram outlines the logical workflow for handling a this compound spill.
-
Caption: this compound Spill Response Workflow
-
Waste Disposal:
Toxicological and Physical Data
While specific occupational exposure limits for this compound are not established, it is classified as a reproductive toxicity Category 1B substance, meaning it may damage fertility or the unborn child.[1] The following table summarizes key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₂₁H₃₀O₃[1] |
| Molecular Weight | 330.5 g/mol [9] |
| Melting Point | 168-170 °C[10] |
| Form | Solid[10] |
By adhering to these guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Continuous review of safety procedures and a commitment to a culture of safety are paramount in the research and development setting.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. fsadev.hadron.eu.com [fsadev.hadron.eu.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. guinama.com [guinama.com]
- 6. drugs.com [drugs.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. This compound | C21H30O3 | CID 6710660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dehydroisoandrosterone 3-acetate 97 853-23-6 [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
